Ethyl 4-oxotetrahydrofuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxooxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOKRMYIMMSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618654 | |
| Record name | Ethyl 4-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-51-1 | |
| Record name | Ethyl 4-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Ethyl 4-oxotetrahydrofuran-3-carboxylate, a key β-keto ester integrated into a saturated five-membered oxygen heterocycle, represents such a scaffold. Its unique combination of functional groups—a ketone, an ester, and a tetrahydrofuran ring—within a compact framework makes it a highly valuable intermediate for constructing complex molecular architectures.[1][2] The tetrahydrofuran motif is a privileged structure found in numerous natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and impart favorable pharmacokinetic properties.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its effective application in research and development.
Core Molecular Properties and Structural Attributes
This compound is a bifunctional molecule whose chemical behavior is dictated by the interplay between its constituent parts. Understanding its core properties is the first step toward leveraging its synthetic potential.
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from closely related analogs, such as the corresponding methyl ester, and from supplier-provided information.[4][5] These properties are essential for reaction planning, purification, and characterization.
| Property | Value (or Estimated Value) | Source/Justification |
| Chemical Formula | C₇H₁₀O₄ | [6][7] |
| Molecular Weight | 158.15 g/mol | [6][8] |
| CAS Number | 89898-51-1 | [8][9] |
| Appearance | Colorless to pale yellow liquid (Expected) | Inferred from similar β-keto esters |
| Boiling Point | ~225-235 °C at 760 mmHg | Extrapolated from Mthis compound (220 °C)[2][4] |
| Density | ~1.2 g/cm³ | Extrapolated from Mthis compound (1.265 g/cm³)[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF, DMSO) | Based on its structure and data for analogs[10] |
| Storage Conditions | Store under an inert atmosphere, at room temperature or refrigerated (2-8°C)[8][11] | Supplier recommendation to prevent degradation |
Spectroscopic Signature
The structural identity of this compound is confirmed through standard spectroscopic methods. The following data are predicted based on the known spectra of its methyl analog and fundamental principles of spectroscopy.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the ethyl ester and the tetrahydrofuran ring protons. The methine proton alpha to both carbonyls is a key diagnostic signal.
-
Predicted shifts (CDCl₃, 400 MHz): δ 4.25 (q, 2H, -OCH₂ CH₃), δ 4.2-4.5 (m, 2H, ring -OCH₂ -), δ 3.8-4.1 (m, 2H, ring -CH₂ C=O), δ 3.6 (t, 1H, -O₂C-CH -C=O), δ 1.3 (t, 3H, -OCH₂CH₃ ). Note: The molecule's keto-enol tautomerism will influence the observed spectrum.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will distinctly show the two carbonyl carbons (ketone and ester) and the four carbons of the tetrahydrofuran ring, plus the two carbons of the ethyl group.[12]
-
Predicted shifts (CDCl₃, 100 MHz): δ ~205 (C=O, ketone), δ ~168 (C=O, ester), δ ~70 (ring -OC H₂-), δ ~62 (-OC H₂CH₃), δ ~50 (ring -C H₂C=O), δ ~45 (-O₂C-C H-C=O), δ ~14 (-OCH₂C H₃).
-
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups.
-
Predicted absorptions (cm⁻¹): ~1750-1765 (C=O stretch, ketone in a 5-membered ring), ~1735-1745 (C=O stretch, ester), ~1100-1200 (C-O stretch, ether and ester).
-
-
Mass Spectrometry (MS): Electron ionization would likely show the molecular ion peak and characteristic fragmentation patterns.
-
Expected m/z: 158.06 [M]⁺, with fragments corresponding to the loss of the ethoxy group (-45) or the entire ester group.
-
The Chemistry of a β-Keto Ester: Keto-Enol Tautomerism
A defining characteristic of this compound is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[13] This equilibrium is not a resonance; the two forms are distinct constitutional isomers that rapidly interconvert.[14] The position of this equilibrium is highly sensitive to the solvent environment, a crucial consideration for any synthetic application.[15]
-
In Polar, Protic, or Aprotic Solvents (e.g., DMSO, Methanol): The more polar keto tautomer is generally favored. These solvents can effectively solvate the carbonyl groups through hydrogen bonding or dipole-dipole interactions, stabilizing the keto form.[14][15]
-
In Non-Polar Aprotic Solvents (e.g., Toluene, Chloroform, CCl₄): The enol tautomer becomes significantly more populated. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring.[14][16] This internal stabilization is more favorable in solvents that do not compete for hydrogen bonding.
This tautomerism directly impacts the molecule's reactivity. Reactions can proceed via the keto form, the enol form, or the corresponding enolate, and the choice of solvent and base can be used to control the reaction pathway.
Synthesis Protocol: A Dieckmann Condensation Approach
Workflow for Synthesis
Step-by-Step Experimental Procedure
Objective: To synthesize this compound from ethyl glycolate and ethyl acrylate.
Materials:
-
Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Ethanol (or Anhydrous Tetrahydrofuran if using NaH)
-
Ethyl glycolate
-
Ethyl acrylate
-
Anhydrous Diethyl Ether
-
5% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Preparation of Sodium Ethoxide (Base):
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.
-
Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.
-
Self-Validation: The complete dissolution of sodium metal indicates the formation of the active base.
-
-
Formation of the Acyclic Diester (Michael Addition):
-
To the freshly prepared sodium ethoxide solution, add ethyl glycolate dropwise at room temperature.
-
After the addition is complete, cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of ethyl acrylate. A Michael addition occurs between the enolate of ethyl glycolate and ethyl acrylate.
-
Causality: The base deprotonates the α-carbon of ethyl glycolate, forming an enolate nucleophile that attacks the β-carbon of the α,β-unsaturated ester, ethyl acrylate.
-
-
Intramolecular Cyclization (Dieckmann Condensation):
-
After the addition of ethyl acrylate, remove the cooling bath and allow the mixture to stir at room temperature. The intramolecular Dieckmann condensation will proceed.[20] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Causality: The base deprotonates the α-carbon of the newly formed diester, which then attacks the other ester carbonyl intramolecularly, forming the five-membered ring. The reaction is driven forward by the formation of a resonance-stabilized enolate of the product.[19]
-
-
Acidic Workup and Extraction:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing cold 5% sulfuric acid to neutralize the excess base and protonate the enolate product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and then saturated brine.
-
Self-Validation: Checking the pH of the aqueous layer to ensure it is acidic (pH < 7) confirms complete neutralization.
-
-
Drying and Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil should be purified by vacuum distillation to yield the pure this compound.[4]
-
Self-Validation: The final product's purity should be assessed by NMR spectroscopy and compared against the expected spectroscopic signature.
-
Applications in Drug Discovery and Organic Synthesis
The structural features of this compound make it a desirable starting material for synthesizing a variety of more complex molecules. Its methyl ester analog is explicitly cited as a precursor for preparing fused-pyrimidine derivatives that act as novel GPR119 agonists, highlighting its relevance in targeting metabolic disorders.[2][11]
Key Synthetic Transformations:
-
Alkylation/Acylation: The acidic α-proton can be readily removed with a suitable base to form a nucleophilic enolate, which can be alkylated or acylated to introduce substituents at the C3 position.
-
Knorr Pyrrole Synthesis and Analogs: The β-keto ester functionality is a classic precursor for condensation reactions with α-amino ketones or similar substrates to form substituted pyrroles, pyrazoles, and other heterocycles.
-
Reduction of the Ketone: The ketone can be selectively reduced to a hydroxyl group, introducing a new stereocenter and a valuable functional handle for further transformations.
-
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide, or reduced to a primary alcohol, providing multiple avenues for diversification.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[17]
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8][11] Dispose of contents and container in accordance with local, state, and federal regulations.
Conclusion
This compound is a foundational building block whose true potential is realized through a deep understanding of its basic properties. Its solvent-dependent keto-enol tautomerism is not a complication but a feature that can be synthetically exploited. The reliable Dieckmann condensation route to its synthesis makes it an accessible intermediate for drug discovery programs and complex molecule synthesis. By adhering to rigorous scientific principles and safety protocols, researchers can effectively utilize this versatile heterocycle to accelerate the development of next-generation chemical entities.
References
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The Versatile Scaffolding of Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide for Drug Discovery
An In-depth Exploration of a Key Heterocyclic Building Block for Medicinal Chemistry
Ethyl 4-oxotetrahydrofuran-3-carboxylate, identified by its CAS number 89898-51-1, is a pivotal heterocyclic molecule that serves as a versatile precursor in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. Its unique structural features, combining a tetrahydrofuran ring with a β-keto ester moiety, render it a highly valuable building block for the construction of various fused heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 89898-51-1 | |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| IUPAC Name | ethyl 4-oxooxolane-3-carboxylate | |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents | Inferred from structure |
Synthesis and Mechanistic Insights: The Dieckmann Condensation
The primary and most efficient method for the synthesis of this compound is the intramolecular Claisen condensation, more specifically, the Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[1][2] The formation of the stable five-membered tetrahydrofuran ring is a key driving force for this reaction.[3]
The mechanism of the Dieckmann condensation is a well-established process in organic chemistry.[4] It commences with the deprotonation of an α-carbon of the starting diester by a strong base, typically sodium ethoxide, to generate a highly reactive enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic tetrahedral intermediate. The subsequent elimination of an ethoxide ion results in the formation of the desired cyclic β-keto ester. An acidic workup is then employed to neutralize the reaction mixture and isolate the final product.
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of the analogous methyl ester and provides a robust starting point for the preparation of the title compound.[5]
Materials:
-
Diethyl carbonate
-
Ethyl chloroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
5% Sulfuric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF is prepared. A solution of diethyl carbonate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension at room temperature. The reaction mixture is then stirred for an extended period (e.g., 12-16 hours) to ensure complete formation of the sodium enolate.
-
Cyclization: The reaction mixture is cooled to 0 °C in an ice bath. A solution of ethyl chloroacetate (1.0 equivalent) in DMSO is then added dropwise to the enolate suspension. The cooling bath is removed, and the reaction is stirred at room temperature for approximately 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is carefully poured into a beaker containing 5% sulfuric acid at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
While a complete set of publicly available spectra for CAS 89898-51-1 is limited, the expected spectral data can be inferred from the structure and from data available for its methyl analog.[5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the tetrahydrofuran ring will appear as multiplets in the region of 3.5-4.5 ppm. The methine proton at the 3-position is expected to be a triplet around 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl at around 200-210 ppm and the ester carbonyl at approximately 170 ppm. The carbons of the ethyl group will appear at around 60 ppm (CH₂) and 14 ppm (CH₃). The carbons of the tetrahydrofuran ring will resonate in the range of 45-75 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl stretching bands: one for the ketone (around 1750 cm⁻¹) and one for the ester (around 1735 cm⁻¹). C-O stretching bands for the ether and ester functionalities will also be present in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns will likely involve the loss of the ethoxy group (-45 amu) and other characteristic cleavages of the ring.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.[6] Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the construction of fused heterocyclic systems.
Synthesis of Fused Pyran and Pyrimidine Derivatives
A significant application of this compound is in the synthesis of furo[3,4-c]pyran and furo[2,3-d]pyrimidine derivatives. These scaffolds are present in a variety of natural products and synthetic compounds with demonstrated biological activities, including anti-tumor properties.[7] For instance, the reaction of this compound with various reagents can lead to the formation of these fused ring systems, which can then be further functionalized to generate libraries of potential drug candidates.
Caption: Applications in Medicinal Chemistry.
The synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which have shown potent anti-tumor activity, highlights the importance of this starting material.[7] The tetrahydrofuran ring of this compound serves as a rigid scaffold upon which the pyran ring is constructed, and the ester group provides a handle for further derivatization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Specific hazard information is limited, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of a spill, it should be absorbed with an inert material and disposed of according to local regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Dieckmann condensation and its ability to serve as a precursor to a wide array of complex, biologically active fused heterocyclic compounds make it an indispensable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity will continue to facilitate the creation of novel therapeutic agents.
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IUPAC name for Ethyl 4-oxotetrahydrofuran-3-carboxylate
An In-Depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a tetrahydrofuran ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Identity and Properties
A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.
Nomenclature and Structural Identifiers
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | ~220 °C (for methyl analog) | [5] |
| Density | ~1.265 g/cm³ (for methyl analog) | [5] |
| Flash Point | ~91 °C (for methyl analog) | [5] |
| Storage | Inert atmosphere, Room Temperature or 2-8 °C, Keep in dark place | [2][3] |
Note: Some physical properties are extrapolated from the closely related methyl analog due to a lack of specific data for the ethyl ester in the provided search results.
Synthesis of this compound
The synthesis of γ-keto esters, particularly within a heterocyclic framework, is a common challenge in organic synthesis. A prevalent method for synthesizing the analogous methyl ester involves a Michael addition reaction, which can be adapted for the preparation of the title compound.[5]
Synthetic Pathway: A Mechanistic Overview
The synthesis is predicated on the reaction between an ethyl glycolate enolate and an acrylate ester. This process can be visualized as a two-step sequence:
-
Enolate Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of ethyl glycolate, forming a reactive sodium enolate.
-
Michael Addition & Cyclization: The generated enolate then acts as a nucleophile, attacking the β-carbon of ethyl acrylate in a conjugate addition. The resulting intermediate undergoes an intramolecular condensation (Dieckmann-like cyclization) to form the tetrahydrofuranone ring.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of the methyl analog and represents a standard laboratory-scale procedure.[5]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl glycolate
-
Ethyl acrylate
-
Dimethyl sulfoxide (DMSO)
-
5% Sulfuric Acid (H₂SO₄)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous diethyl ether or THF.
-
Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of ethyl glycolate (1.0 eq.) in anhydrous ether/THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for several hours, or until hydrogen gas evolution ceases. The formation of the solid sodium salt of ethyl glycolate should be observed.
-
Michael Addition: Concentrate the reaction mixture under reduced pressure to remove the ether/THF. To the resulting solid, add a solution of ethyl acrylate (1.1 eq.) in anhydrous DMSO at 0 °C.
-
Reaction Progression: Stir the mixture at 0 °C for approximately 15-20 minutes. Remove the cooling bath and continue stirring for an additional 45-60 minutes at room temperature.
-
Workup: Pour the reaction mixture into a beaker containing cold 5% H₂SO₄. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to form hydrogen bonds and its favorable metabolic stability make it an attractive feature in drug design.
Building Block for Bioactive Molecules
This compound serves as a key intermediate for creating more elaborate molecular architectures. Its functional groups offer multiple handles for chemical modification.
-
The ketone at the 4-position can undergo reactions such as reduction, reductive amination, or Wittig reactions.
-
The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.
-
The α-proton to the ester is acidic and can be removed to form an enolate, allowing for alkylation or other C-C bond-forming reactions.
The following diagram illustrates the potential reaction pathways for derivatization.
Caption: Potential derivatization pathways for the core scaffold.
Precursor to GPR119 Agonists
One notable application is in the synthesis of fused-pyrimidine derivatives which act as novel agonists for G protein-coupled receptor 119 (GPR119).[5] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The tetrahydrofuran ring system from the title compound often forms a core part of the final agonist structure, highlighting its importance in constructing molecules with specific biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
The compound is classified with the following hazards:
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled.[2] |
| H335 | May cause respiratory irritation.[2] |
-
Signal Word: Warning[2]
-
GHS Pictograms: The "Exclamation Mark" pictogram is typically associated with these hazards.
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2][3]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where it serves as a foundational scaffold for constructing complex, biologically active molecules such as GPR119 agonists. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.
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Discovery and history of furanone compounds
An In-depth Technical Guide to the Discovery and History of Furanone Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery and history of furanone compounds, from their initial chemical synthesis to their significant roles in flavor chemistry and modern drug development. It is designed for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this versatile class of heterocyclic molecules.
Preamble: From Chemical Curiosities to Biological Modulators
The story of furanones is a compelling journey of scientific discovery, beginning in the late 19th century with foundational organic synthesis and evolving to the cutting edge of anti-infective therapy in the 21st. Initially explored as fundamental heterocyclic structures, their discovery in nature as potent flavor and aroma agents unveiled their importance in the food and fragrance industries. More recently, the elucidation of their role as powerful modulators of bacterial communication has positioned them as a critical area of research in the fight against antibiotic resistance. This guide traces this historical arc, detailing the key synthetic milestones, natural product discoveries, and the biological revelations that define the field today.
Part 1: The Dawn of Synthesis: Forging the Furanone Core
The ability to construct the furanone ring system was born from the ingenuity of classical organic chemistry. Two seminal, independently developed reactions laid the groundwork for the synthesis of substituted furans and, by extension, furanones. These methods are not merely historical footnotes; they remain pillars in heterocyclic chemistry.
The Paal-Knorr Furan Synthesis (1884)
One of the most direct and enduring methods for creating the furan ring was reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[1] The Paal-Knorr synthesis is an acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] This reaction's versatility allows for the synthesis of a wide array of substituted furans, which can then be further modified to yield furanone derivatives.
Causality in Mechanism: The elegance of the Paal-Knorr synthesis lies in its intramolecular logic. The acidic conditions serve to activate one carbonyl group via protonation, making it susceptible to nucleophilic attack. The second carbonyl group, in equilibrium with its enol tautomer, provides the necessary internal nucleophile to initiate ring closure. The subsequent dehydration of the resulting hemiacetal is the thermodynamic driving force that leads to the stable aromatic furan ring.[1][4]
Experimental Protocol: Generalized Paal-Knorr Furan Synthesis
-
Dissolution: Dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) in a suitable non-polar solvent such as toluene.[5]
-
Catalyst Addition: Add a catalytic amount of a strong acid. Protic acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][5]
-
Water Removal: Heat the mixture to reflux. Water, a byproduct of the cyclization, is typically removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.[5]
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid by washing with an aqueous basic solution (e.g., saturated sodium bicarbonate).
-
Purification: After extraction and drying of the organic layer, the resulting furan product is purified, typically by vacuum distillation or column chromatography.[5]
Caption: Paal-Knorr furan synthesis workflow.
The Feist-Bénary Furan Synthesis (1902 & 1911)
Another cornerstone of furan synthesis was independently described by Franz Feist (1902) and Erich Bénary (1911).[6][7] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7][8][9] The Feist-Bénary synthesis offers a different strategic approach, building the furan ring through an intermolecular condensation followed by cyclization, and is particularly valuable for creating highly functionalized furans.[5][7]
Causality in Mechanism: The choice of a base is critical. A mild base, such as pyridine or ammonia, deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.[9][10] This enolate then attacks the electrophilic carbon of the α-halo ketone in a classic nucleophilic substitution, displacing the halide. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.[7]
Experimental Protocol: Generalized Feist-Bénary Synthesis
-
Reactant Mixture: In a suitable polar solvent like ethanol, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) and a mild base (e.g., pyridine).[5][9]
-
Addition: Slowly add the α-halo ketone (e.g., chloroacetone) to the stirred mixture at room temperature.[5][9]
-
Heating: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization steps.[5][9]
-
Monitoring: Monitor the reaction's progress via TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed sequentially with dilute acid (to remove the base), water, and brine.
-
Purification: The crude product is purified by column chromatography or vacuum distillation to yield the substituted furan.[9]
Caption: Furanones as competitive inhibitors of AHL-mediated quorum sensing.
Part 4: Modern Perspectives and Future Directions
The discovery of furanones as quorum sensing inhibitors has sparked intense research and development efforts.
-
Synthetic Analogues: Scientists are now designing and synthesizing novel furanone derivatives to improve their stability, reduce toxicity to eukaryotic cells, and enhance their inhibitory activity against a broader range of pathogens. [11][12][13][14]* Broadening Biological Scope: Beyond their anti-biofilm and anti-virulence properties, furanone derivatives have been investigated for a wide spectrum of other biological activities, including anti-inflammatory, antifungal, antioxidant, and anticancer effects, making them a versatile scaffold for drug discovery. [11][15][16] The journey of the furanone ring system—from a target of early synthetic chemists to a key component of flavor and finally to a potential weapon against infectious disease—showcases the dynamic and often unpredictable path of scientific discovery. Its history underscores the immense value found at the intersection of chemistry, biology, and sensory science.
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- Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. [Link]
- Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. PubMed. [Link]
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- Paal–Knorr furan synthesis | Request PDF.
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- Hofmann, T., & Schieberle, P. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks. PubMed. [Link]
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The Strategic Role of Ethyl 4-oxotetrahydrofuran-3-carboxylate in Modern Organic Synthesis: A Technical Guide
Abstract
Ethyl 4-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block, holds a significant position in the landscape of contemporary organic chemistry. Its unique structural arrangement, featuring a tetrahydrofuran ring system flanked by a ketone and an ethyl ester, renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and chiral synthons. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this pivotal chemical entity.
Introduction: The Architectural Significance of a Versatile Heterocycle
In the quest for novel molecular architectures with pronounced biological activity, the strategic selection of starting materials is paramount. This compound (CAS No: 89898-51-1, Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ) emerges as a scaffold of considerable interest.[1][2] The tetrahydrofuran motif is a prevalent feature in numerous natural products and pharmacologically active compounds, lauded for its favorable pharmacokinetic properties. The presence of both a β-keto ester system within this cyclic ether framework provides a rich chemical playground for a multitude of synthetic transformations. This guide will elucidate the primary synthetic pathway to this molecule and delve into its subsequent chemical manipulations that unlock its potential in sophisticated organic synthesis.
Synthesis of this compound: The Dieckmann Condensation
The principal and most efficient route for the preparation of this compound is the intramolecular Claisen condensation, more specifically, the Dieckmann condensation.[3][4][5][6][7] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester. The readily available starting material for this transformation is diethyl 2,2'-oxydiacetate (also known as diethyl diglycolate).
Mechanism of the Dieckmann Condensation
The reaction mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an α-proton from one of the ester groups of diethyl 2,2'-oxydiacetate to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to yield the cyclic β-keto ester.
-
Deprotonation and Acidification: The resulting β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup is required to protonate the enolate and afford the neutral product.
Caption: Mechanism of the Dieckmann Condensation for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
Diethyl 2,2'-oxydiacetate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled with external cooling if necessary. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: Anhydrous toluene is added to the sodium ethoxide solution.
-
Addition of Diester: Diethyl 2,2'-oxydiacetate is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium ethoxide is neutralized by the careful addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the ketone and the β-ester.
Reactions at the Ketone Carbonyl Group
The ketone functionality can undergo a variety of transformations, including:
-
Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, yielding ethyl 4-hydroxytetrahydrofuran-3-carboxylate. This transformation is crucial for the synthesis of chiral molecules and can be achieved using various reducing agents, such as sodium borohydride.[8] The resulting diastereomers can often be separated by chromatography.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 4-position.
-
Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to amino-substituted tetrahydrofuran derivatives.
Reactions Involving the β-Keto Ester Moiety
The β-keto ester system allows for a range of classical organic reactions:
-
Alkylation: The acidic α-proton can be removed by a base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of substituents at the 3-position.
-
Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding 3-oxotetrahydrofuran.
-
Knorr Pyrrole Synthesis and Related Heterocycle Formations: The dicarbonyl functionality can be utilized in condensation reactions with hydrazines, hydroxylamines, and other binucleophiles to construct a variety of heterocyclic systems.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it a valuable precursor in the synthesis of medicinally relevant compounds.
Chiral Synthon for Amino Acid Synthesis: The Case of L-allo-Isoleucine
A noteworthy application of this compound is its use as a chiral synthon in the synthesis of non-proteinogenic amino acids. For instance, it serves as a key starting material for the asymmetric synthesis of L-allo-isoleucine, an amino acid found in various natural products with biological activity.[9][10]
The synthetic strategy typically involves the following conceptual steps:
Caption: Conceptual workflow for the synthesis of L-allo-isoleucine from this compound.
This pathway highlights the importance of controlling the stereochemistry at multiple centers, a challenge that can be addressed through the use of chiral auxiliaries or asymmetric catalysis in conjunction with the tetrahydrofuran scaffold.
A Scaffold for Antiviral and Anticancer Drug Discovery
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. While direct, step-by-step protocols starting from this compound for specific antiviral or anticancer agents are not extensively documented in publicly available literature, its potential as a precursor is significant. The functional handles on the molecule allow for its elaboration into more complex structures that can be designed to interact with biological targets.
For example, furan-based nucleoside analogues, which can be synthesized from precursors like this compound, have shown promise as fluorescent probes and are of interest in the development of antiviral therapies.[11] The core structure can be modified to mimic natural nucleosides, thereby interfering with viral replication processes.
Similarly, the tetrahydrofuran moiety can be incorporated into larger molecules designed to inhibit enzymes crucial for cancer cell proliferation. The flexibility in functionalization offered by this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.
Data Summary
| Property | Value | Reference |
| CAS Number | 89898-51-1 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| IUPAC Name | ethyl 4-oxooxolane-3-carboxylate | [1] |
| Canonical SMILES | CCOC(=O)C1COC=C1O | [2] |
Conclusion
This compound is a cornerstone building block in organic synthesis, offering a potent combination of a versatile heterocyclic core and strategically placed functional groups. Its synthesis via the robust Dieckmann condensation is efficient and scalable. The true power of this molecule lies in its capacity to serve as a launchpad for the creation of intricate molecular architectures, particularly in the realms of medicinal chemistry and natural product synthesis. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive synthons will undoubtedly play an increasingly critical role in the advancement of drug discovery and development.
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A Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-oxotetrahydrofuran-3-carboxylate
This guide provides an in-depth technical overview of Ethyl 4-oxotetrahydrofuran-3-carboxylate, a heterocyclic β-keto ester of significant interest to researchers in organic synthesis and drug discovery. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and its combination with the versatile β-keto ester functionality makes this molecule a valuable building block for more complex pharmaceutical agents.[1][2] We will explore its synthesis via the Dieckmann condensation, followed by a comprehensive guide to its structural verification using modern spectroscopic techniques.
Part 1: Synthesis via Intramolecular Cyclization
The construction of the 5-membered tetrahydrofuran ring system in this compound is efficiently achieved through the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, specifically designed for the formation of cyclic β-keto esters from diesters.[3][4][5][6] The choice of this method is guided by its high efficiency in forming sterically stable five- and six-membered rings.[3][7]
The Dieckmann Condensation: Mechanistic Insight
The reaction proceeds via an intramolecular nucleophilic acyl substitution. The key steps are:
-
Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups, creating a nucleophilic enolate.
-
Intramolecular Attack : The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate.
-
Alkoxide Elimination : The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Final Deprotonation : The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily removed by the ethoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.
-
Acidic Workup : A final protonation step with a mild acid (e.g., H₃O⁺) neutralizes the enolate to yield the final product.[3][5][7]
Experimental Protocol: Dieckmann Cyclization
This protocol describes a representative procedure for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation : In the flask, prepare a suspension of sodium ethoxide in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF).[7] The choice of an aprotic solvent enhances the stability and reactivity of the enolate.[7]
-
Substrate Addition : Dissolve the starting diester (e.g., diethyl 2-(ethoxycarbonylmethoxy)acetate) in the same anhydrous solvent and add it dropwise to the stirred base suspension at room temperature.
-
Reaction : After the addition is complete, gently heat the mixture to reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup : Cool the reaction mixture in an ice bath and cautiously quench by adding dilute hydrochloric acid or acetic acid until the solution is acidic. This step protonates the intermediate enolate to form the final β-keto ester.[7]
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Molecular Structure Visualization & Verification
Confirming the molecular structure of the synthesized product is a critical, self-validating step. A multi-technique spectroscopic approach provides unambiguous evidence of the compound's identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For this compound, the key absorptions are associated with the two distinct carbonyl groups and the C-O bonds.
Protocol for IR Spectroscopy Analysis
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, a 5-10% solution in a solvent like chloroform can be prepared.[8]
-
Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation The IR spectrum will prominently display two strong absorption bands in the carbonyl region. The presence of keto-enol tautomerism, a characteristic feature of β-keto esters, may also be observed through the appearance of a broad O-H stretch and a C=C stretch in the enol form.[8]
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale & Comments |
| C=O (Ketone) | ~1745-1765 cm⁻¹ | The five-membered ring introduces ring strain, which typically shifts the carbonyl absorption to a higher frequency compared to an acyclic ketone. |
| C=O (Ester) | ~1735-1750 cm⁻¹ | A strong, sharp peak characteristic of the ester carbonyl group. |
| C-O (Ether) | ~1050-1150 cm⁻¹ | Corresponds to the C-O-C stretching vibration within the tetrahydrofuran ring. |
| C-O (Ester) | ~1150-1250 cm⁻¹ | A strong band corresponding to the C-O stretch of the ester group. |
| C-H (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H stretching vibrations from the ethyl group and the tetrahydrofuran ring.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each hydrogen and carbon atom.[8]
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation : Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (0 ppm).[8]
-
Data Acquisition : Acquire both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data (in CDCl₃) The molecule exists in equilibrium between keto and enol forms, which may result in two sets of signals. The following table describes the signals expected for the dominant keto tautomer.
| Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| -O-CH₂-CH₃ | 3H | Triplet (t) | ~1.3 | Shielded aliphatic protons, split by the adjacent CH₂ group. |
| -O-CH₂-CH₃ | 2H | Quartet (q) | ~4.2 | Deshielded by the adjacent ester oxygen, split by the CH₃ group. |
| Ring CH (at C3) | 1H | Varies | ~3.5 | Adjacent to two carbonyl groups, leading to significant deshielding. |
| Ring CH₂ (at C5) | 2H | Varies | ~4.4 | Deshielded by the adjacent ether oxygen. |
| Ring CH₂ (at C2) | 2H | Varies | ~4.0 | Deshielded by the adjacent ether oxygen and ester group. |
Expected ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | ~205-215 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C=O (Ester) | ~165-175 | Characteristic chemical shift for an ester carbonyl carbon. |
| -O-CH₂-CH₃ | ~61 | Carbon attached to the ester oxygen. |
| Ring C (at C3) | ~50-60 | Aliphatic carbon positioned between two carbonyls. |
| Ring C (at C5) | ~70-80 | Aliphatic carbon deshielded by the ether oxygen. |
| Ring C (at C2) | ~65-75 | Aliphatic carbon deshielded by the ether oxygen and ester group. |
| -O-CH₂-CH₃ | ~14 | Shielded terminal methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for this analysis.
Expected Data & Interpretation The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (C₇H₁₀O₄, MW = 158.15 g/mol ). The fragmentation patterns of β-keto esters are typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11]
| m/z Value | Identity | Rationale for Fragmentation |
| 158 | [M]⁺ | Molecular ion peak. |
| 113 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester functionality. |
| 85 | [M - COOCH₂CH₃]⁺ | Loss of the entire carbethoxy group. |
| 43 | [CH₃CO]⁺ | A common fragment resulting from α-cleavage, often a base peak in related structures.[10] |
Conclusion
The synthesis and structural verification of this compound serve as a prime example of fundamental organic chemistry principles applied to the creation of valuable molecules for advanced research. The Dieckmann condensation provides an elegant and efficient route to its synthesis. A rigorous, multi-faceted analytical approach combining IR, NMR, and Mass Spectrometry is essential for its unambiguous structural confirmation. This integrated methodology ensures the reliability and reproducibility required in the fields of chemical research and drug development, providing scientists with a high degree of confidence in this versatile chemical building block.
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The Tetrahydrofuranone Ring: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The tetrahydrofuranone scaffold, a five-membered heterocyclic ring containing an oxygen atom and a ketone functional group, represents a privileged structure in medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has cemented its status as a critical pharmacophore. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the key chemical features of the tetrahydrofuranone ring. We will delve into its structural nuances, reactivity profile, stereochemical considerations, and strategic applications in the synthesis of bioactive molecules, offering insights grounded in established scientific principles and field-proven applications.
Structural and Electronic Landscape
The tetrahydrofuranone ring is a saturated version of furanone and exists in two primary isomeric forms: tetrahydrofuran-2-one (γ-butyrolactone) and tetrahydrofuran-3-one. While both are significant, γ-butyrolactone and its derivatives have garnered more extensive attention in drug discovery.
The core structure consists of a five-membered ring, which inherently possesses ring strain due to the deviation of its bond angles from the ideal sp³ hybridized tetrahedral angle of 109.5°.[1][2][3] This ring strain, a combination of angle and torsional strain, is a critical determinant of the ring's reactivity.[1][2] The presence of the endocyclic oxygen atom introduces polarity and the capacity for hydrogen bonding, significantly influencing the molecule's solubility and interactions with biological targets.[4] The carbonyl group (ketone) further enhances this polarity and provides a key site for nucleophilic attack.
The conformation of the tetrahydrofuranone ring is not planar. To alleviate torsional strain, it adopts a puckered "envelope" or "twist" conformation. This conformational flexibility is crucial for its ability to adopt specific three-dimensional orientations required for binding to biological macromolecules.
Diagram: Conformational Isomers of Tetrahydrofuranone
Caption: Envelope and Twist conformations of the tetrahydrofuranone ring.
Reactivity and Chemical Transformations
The chemical reactivity of the tetrahydrofuranone ring is dictated by the interplay of the ether linkage and the carbonyl group, both of which are susceptible to a variety of transformations.
Ring-Opening Reactions
The inherent ring strain makes the tetrahydrofuranone ring susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a double-edged sword in drug design; while it can lead to metabolic instability, it can also be exploited for covalent modification of biological targets. Theoretical studies have shown that the activation energy for ring-opening can be influenced by Lewis acids, which coordinate to the carbonyl oxygen, further polarizing the C-O bond and increasing its susceptibility to nucleophilic attack.[5][6][7]
Reactions at the Carbonyl Group
The ketone functionality undergoes typical carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and the Wittig reaction. These transformations are instrumental in the diversification of the tetrahydrofuranone scaffold.
α-Functionalization
The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. This strategy is a cornerstone for the synthesis of substituted tetrahydrofuranone derivatives with diverse biological activities.
Diagram: Key Reactive Sites of the Tetrahydrofuranone Ring
Caption: Major sites of chemical reactivity on the tetrahydrofuranone core.
Stereochemistry: The Key to Biological Specificity
Many biologically active tetrahydrofuranone-containing natural products are chiral. The stereochemistry of the substituents on the ring plays a pivotal role in their biological activity, as it dictates the precise three-dimensional arrangement required for optimal interaction with chiral biological targets such as enzymes and receptors.
The synthesis of enantiomerically pure tetrahydrofuranones is, therefore, a significant focus in medicinal chemistry. Asymmetric synthesis strategies, including the use of chiral catalysts and auxiliaries, are employed to control the stereochemical outcome of reactions. The conformational preferences of the ring can also influence the stereoselectivity of reactions, with reagents preferentially attacking from the less sterically hindered face.[8]
| Stereochemical Consideration | Impact on Drug Development |
| Enantioselectivity | Different enantiomers can have distinct pharmacological and toxicological profiles. |
| Diastereoselectivity | The relative stereochemistry of multiple chiral centers affects the overall shape and biological activity. |
| Conformational Locking | Introducing bulky substituents can restrict conformational flexibility, leading to a more rigid and selective ligand. |
Synthesis of the Tetrahydrofuranone Core
A variety of synthetic methodologies have been developed to construct the tetrahydrofuranone ring system, reflecting its importance in organic synthesis.
Radical Cyclization
Radical cyclization reactions are a powerful tool for the synthesis of tetrahydrofuranones.[9] These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a suitably positioned double or triple bond. The diastereoselectivity of these cyclizations can often be controlled by the addition of Lewis acids.[9]
Experimental Protocol: Radical Carbonylation/Reductive Cyclization for Tetrahydrofuranone Synthesis [9]
-
Precursor Synthesis: Synthesize the appropriate radical precursor, typically an ω-alkenyl or ω-alkynyl ether containing a radical initiator group (e.g., a chalcogenide).
-
Reaction Setup: In a high-pressure autoclave, dissolve the radical precursor in a suitable solvent (e.g., benzene).
-
Reagents: Add a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tris(trimethylsilyl)silane (TTMSS).
-
Carbon Monoxide Atmosphere: Pressurize the autoclave with carbon monoxide (typically 80 atm).
-
Reaction Conditions: Heat the reaction mixture to a temperature sufficient to initiate radical formation (e.g., 80-110 °C) and maintain for several hours.
-
Workup and Purification: After cooling and depressurizing, concentrate the reaction mixture and purify the resulting tetrahydrofuranone derivative using column chromatography.
Catalytic Cycloisomerization
Transition metal-catalyzed cycloisomerization of allenic or alkynic hydroxyketones provides an efficient and atom-economical route to 3(2H)-furanones.[10] Catalysts based on gold, rhodium, or copper are commonly employed.
Experimental Protocol: Gold-Catalyzed Cyclization of γ-Hydroxyalkynones [10]
-
Catalyst Preparation: In a reaction vessel, combine a gold(I) catalyst precursor (e.g., (p-CF₃C₆H₄)₃PAuCl) and a silver salt cocatalyst (e.g., AgOTf) in an appropriate solvent (e.g., dichloromethane).
-
Substrate Addition: Add a solution of the γ-hydroxyalkynone substrate to the catalyst mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield the substituted 3(2H)-furanone.
The Tetrahydrofuranone Motif in Drug Discovery and Natural Products
The tetrahydrofuranone ring is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities.[11][12][13] This has inspired the development of numerous synthetic derivatives with therapeutic potential.
Antimicrobial and Anti-inflammatory Agents
Many furan and tetrahydrofuran derivatives isolated from natural sources have demonstrated significant anti-inflammatory and antimicrobial properties.[12] For instance, certain 2(5H)-furanone derivatives have been shown to inhibit bacterial biofilm formation, a key factor in antibiotic resistance.[14][15] The mechanism of action often involves the modulation of cellular signaling pathways such as MAPK and PPAR-γ.[12]
Anticancer and Other Therapeutic Applications
The tetrahydrofuranone scaffold is present in several compounds with potent anticancer activity. Its ability to serve as a rigid scaffold for the precise positioning of pharmacophoric groups makes it an attractive starting point for the design of enzyme inhibitors and receptor antagonists. The diverse biological activities of tetrahydrofuran-containing metabolites make them promising leads for novel antibiotics, antikinetoplastid drugs, and amoebicidal substances.[13]
Table: Biologically Active Tetrahydrofuranone-Containing Compounds
| Compound Class | Example | Biological Activity | Source/Reference |
| Natural Products | Forskolin | Cardiovascular | [11] |
| Heranopyrrole D | Antibacterial | [13] | |
| Synthetic Derivatives | 2(5H)-Furanone Sulfones | Antibacterial | [14] |
Conclusion and Future Perspectives
The tetrahydrofuranone ring continues to be a fertile ground for discovery in medicinal chemistry. Its unique combination of structural features, reactivity, and conformational properties provides a versatile platform for the design of novel therapeutic agents. As our understanding of disease pathways becomes more sophisticated, the ability to synthesize and functionalize this privileged scaffold with a high degree of stereochemical control will be paramount. The development of new and more efficient synthetic methodologies, coupled with advanced computational modeling, will undoubtedly unlock the full potential of the tetrahydrofuranone ring in addressing a wide range of unmet medical needs.
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The Oxotetrahydrofuran Scaffold: A Privileged Structure in Biology and Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxotetrahydrofuran ring system, a core component of γ-butyrolactones and furanones, stands as a "privileged structure" in the realm of biologically active molecules.[1] Its prevalence in a vast array of natural products, from signaling molecules in microorganisms to complex marine macrolides, underscores its evolutionary selection as a versatile molecular scaffold.[1][2][3] This guide provides a comprehensive exploration of the biological significance of oxotetrahydrofuran structures, delving into their diverse pharmacological activities, underlying mechanisms of action, and their escalating importance as pharmacophores in modern drug discovery. We will traverse from their roles in nature to their application in therapeutics, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to furnish a complete resource for professionals in the field.
The Oxotetrahydrofuran Motif: A Natural Abundance with Profound Implications
The five-membered lactone heterocycle known as oxotetrahydrofuran is a recurring motif in a multitude of natural products synthesized by an array of organisms, including plants, bacteria, fungi, and marine invertebrates.[1][2][4] This widespread distribution is a testament to its inherent chemical stability and its capacity to engage in specific molecular interactions that drive a plethora of biological functions.
A prime example is found in the red alga Delisea pulchra, which produces brominated furanones as a chemical defense mechanism.[4][5][6] These compounds act as potent inhibitors of bacterial colonization by interfering with quorum sensing, a sophisticated cell-to-cell communication system in bacteria.[4][5][6] In the plant kingdom, the revered antioxidant Vitamin C (ascorbic acid) features a furanone core, highlighting the scaffold's role in fundamental biological processes.[5] Furthermore, many polyketide marine natural products, known for their challenging structures and potent bioactivities, prominently feature the tetrahydrofuran ring.[2]
The simplest oxotetrahydrofuran, γ-butyrolactone (GBL), while a common industrial solvent, also serves as a precursor to the neurotransmitter γ-hydroxybutyric acid (GHB) in the body, demonstrating its direct link to mammalian neuropharmacology.[7][8][9]
A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents
The structural diversity of oxotetrahydrofuran-containing molecules translates into a broad spectrum of pharmacological activities. This versatility has made them a focal point for drug discovery and development programs.
Antimicrobial and Anti-biofilm Activity
A significant body of research has been dedicated to the antimicrobial properties of furanone derivatives.[4][6][10] Halogenated furanones, in particular, have demonstrated remarkable efficacy in preventing the formation of biofilms by a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species.[10][11] Rather than outright killing the bacteria, these compounds often act as anti-virulence agents by disrupting bacterial communication, a strategy that may be less prone to the development of drug resistance.[4][11]
Mechanism Spotlight: Quorum Sensing Inhibition
Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as signaling molecules for quorum sensing to coordinate gene expression for virulence and biofilm formation.[4] Halogenated furanones, being structural mimics of AHLs, competitively inhibit this signaling pathway, effectively disarming the bacteria.[4][6]
Anti-inflammatory and Antioxidant Effects
Numerous furan derivatives have exhibited potent anti-inflammatory and antioxidant activities.[10][12][13] These compounds can modulate inflammatory pathways and scavenge harmful free radicals, which are implicated in a range of chronic diseases.[13] Some food-derived furanones have shown antioxidant activity comparable to that of ascorbic acid.[5]
Cytotoxic and Anticancer Properties
The oxotetrahydrofuran motif is a key component in several FDA-approved anticancer agents.[1] Natural products containing this scaffold, such as the annonaceous acetogenins, have displayed potent toxicity against various cancer cell lines.[3] Marine macrolides with tetrahydrofuran rings, like the amphidinolides, have also shown significant cytotoxic activity against murine leukemia cells.[2]
Neurological and CNS Effects
As previously mentioned, GBL is readily converted to GHB in the body, which has dose-dependent depressant effects on the central nervous system.[7] This conversion leads to effects ranging from drowsiness and euphoria at low doses to severe respiratory depression and coma at high doses.[7] Furthermore, GBL has been shown to increase acetylcholine levels in several regions of the rat brain.[14]
Other Pharmacological Activities
The biological relevance of oxotetrahydrofuran structures extends to a variety of other therapeutic areas. For instance, γ-butyrolactone moieties are found in FDA-approved drugs for cardiovascular diseases, such as the aldosterone antagonists spironolactone and eplerenone.[1] They have also been investigated for their potential as anti-HIV agents, with some tetrahydrofuran-containing compounds acting as potent HIV protease inhibitors.[15] Additionally, research has explored their use as hypoglycemic agents for the potential treatment of type 2 diabetes.[1]
Quantitative Bioactivity Data
To provide a clearer perspective on the potency of these compounds, the following table summarizes key quantitative data for selected oxotetrahydrofuran derivatives across different biological activities.
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Amphidinolide N | Murine Lymphoma L1210 | IC50 | 0.05 ng/mL | [2] |
| Amphidinolide N | Human Epidermoid Carcinoma KB | IC50 | 0.06 ng/mL | [2] |
| Amphidinolides T | Murine Leukemia L1210 | IC50 | 18 µg/mL | [2] |
| Fused Cyclopentane–Tetrahydrofuran HIV Protease Inhibitor | HIV Protease | Ki | 0.14 nM | [15] |
| Fused Cyclopentane–Tetrahydrofuran HIV Protease Inhibitor | Antiviral Activity | EC50 | 8 nM | [15] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the study of oxotetrahydrofuran compounds.
Protocol for Assessing Anti-biofilm Activity
This protocol describes a standard crystal violet assay to quantify biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Test compound (oxotetrahydrofuran derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a specific optical density (e.g., OD600 of 0.05).
-
Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Gently remove the planktonic cells by inverting the plate and washing the wells three times with 200 µL of PBS.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm. Incubate for 15 minutes.
-
Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol for Microwave-Assisted Synthesis of an Oxotetrahydrofuran Derivative
This protocol outlines a microwave-assisted 1,3-dipolar cycloaddition approach for synthesizing a substituted oxotetrahydrofuran.[16]
Materials:
-
Furanyl or benzyl oxime
-
Methyl acrylate
-
Diacetoxyiodobenzene
-
Microwave reactor
-
Appropriate solvent (e.g., methanol)
-
Trifluoroacetic acid (TFA) (catalytic amount)
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the oxime, methyl acrylate, and diacetoxyiodobenzene in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of TFA.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180°C) for a specified time (e.g., 10 minutes).[16]
-
Work-up: After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting isoxazoline product by column chromatography.
-
Transformation to γ-lactone: The purified isoxazoline can be further transformed into the corresponding γ-lactone carboxylic acid through subsequent chemical steps.[16]
Visualizing the Mechanisms: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in DOT language.
Quorum Sensing Inhibition Workflow
Caption: Competitive inhibition of bacterial quorum sensing by halogenated furanones.
General Drug Discovery Workflow for Oxotetrahydrofurans
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- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate: An In-depth Technical Guide
Introduction
Ethyl 4-oxotetrahydrofuran-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a β-keto ester within a tetrahydrofuran ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful execution in a research setting. The synthesis is approached as a two-step process: the formation of a key diester intermediate followed by an intramolecular cyclization.
Strategic Overview: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a Dieckmann condensation of a linear diester precursor. This strategy necessitates the prior synthesis of the requisite starting material, diethyl diglycolate, also known as ethyl 2-(ethoxycarbonylmethoxy)acetate.
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Diester Precursor: Diethyl Diglycolate
The initial step involves the synthesis of diethyl diglycolate. A robust and widely applicable method for this transformation is the Williamson ether synthesis. This reaction forms an ether linkage by coupling an alkoxide with an alkyl halide.[1][2] In this specific application, the sodium salt of ethyl glycolate acts as the nucleophile, displacing the chloride from ethyl chloroacetate.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride or sodium ethoxide, is used to deprotonate the hydroxyl group of ethyl glycolate, forming a sodium ethoxide intermediate. This alkoxide then attacks the electrophilic carbon of ethyl chloroacetate, leading to the formation of the C-O bond and the elimination of sodium chloride.
Figure 2: Reaction mechanism for the synthesis of Diethyl Diglycolate.
Experimental Protocol: Diethyl Diglycolate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Glycolate | 104.10 | 10.41 g | 0.10 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 4.40 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Ethyl Chloroacetate | 122.55 | 13.48 g | 0.11 |
| Diethyl Ether | - | 100 mL | - |
| Saturated aq. Ammonium Chloride | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The flask is charged with sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol).
-
Formation of the Alkoxide: Anhydrous THF (100 mL) is added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of ethyl glycolate (10.41 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, and then allowed to warm to room temperature and stirred for 1 hour.
-
Ether Formation: The reaction mixture is cooled again to 0 °C. Ethyl chloroacetate (13.48 g, 0.11 mol) is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diethyl diglycolate. The product can be further purified by vacuum distillation.
Part 2: Intramolecular Cyclization: Dieckmann Condensation
The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[2][3] This reaction is a powerful tool for the formation of five- and six-membered rings.[4] In this case, diethyl diglycolate undergoes an intramolecular cyclization in the presence of a strong base, typically sodium ethoxide, to yield the target β-keto ester, this compound.
Reaction Mechanism: Dieckmann Condensation
The mechanism involves the deprotonation of an α-carbon of one of the ester groups by sodium ethoxide to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[3] This intramolecular nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[3]
Sources
Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers
This guide provides an in-depth exploration of the critical applications of medicinal chemistry in the modern drug discovery and development pipeline. It is designed for researchers, scientists, and drug development professionals seeking to understand the principles and practical methodologies that transform a biological hypothesis into a therapeutic agent.[1][2] This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific journey from target to candidate drug.
Section 1: The Modern Drug Discovery Paradigm: An Overview
The journey to a new medicine is a multi-stage process, often spanning 10–15 years, where medicinal chemistry serves as the crucial bridge between a scientific concept and a life-changing therapy for patients.[1] It is an interdisciplinary science that combines organic chemistry, biochemistry, and pharmacology to design, synthesize, and optimize novel compounds with therapeutic potential.[2] The primary objective is to develop molecules that can precisely interact with biological targets, elicit a desired physiological effect, and possess the necessary safety and stability for human use.[1]
The modern drug discovery process can be visualized as a funnel, starting with a broad exploration of chemical space and progressively narrowing down to a single, optimized clinical candidate. This process is guided by a deep understanding of the molecular interactions between a potential drug (ligand) and its biological target, typically a protein or nucleic acid.[3]
Caption: A simplified workflow of the modern drug discovery pipeline.
Section 2: Foundational Steps: Target Identification and Hit Discovery
The inception of any drug discovery project lies in identifying and validating a biological target implicated in a disease process.[1] This is followed by the discovery of "hits"—molecules that demonstrate initial promising activity against the chosen target.[1]
Target Identification and Validation
A key challenge in enhancing the productivity of the pharmaceutical industry is the selection of targets with strong validation in terms of both efficacy and safety in a human context.[4] This phase involves extensive biological research to understand the role of a specific protein or pathway in disease pathology.[5] The "druggability" of a target is a critical consideration, assessing whether its function can be modulated by a small molecule.
Hit Identification Strategies
Once a target is validated, the search for hit compounds begins. Several high-level strategies are employed to explore vast chemical libraries.
-
High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds against a biological target.[6][7][8] This process utilizes miniaturized formats (e.g., 96- to 1536-well plates), robotics for liquid handling, and sensitive detection methods like fluorescence or luminescence to identify active compounds.[6][9] While HTS is a powerful tool, it's important to recognize that it primarily identifies "leads" and does not typically assess properties like toxicity or bioavailability.[8]
-
Fragment-Based Drug Discovery (FBDD): FBDD offers an alternative to traditional HTS by screening smaller, low-complexity molecules ("fragments").[10] These fragments, which typically have a molecular weight of less than 300 Da, may bind weakly to the target but do so efficiently, providing high-quality starting points for optimization.[11][12] Because of their low initial potency, highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR) are required for screening.[13] The identified fragments are then grown or linked together to create a more potent lead compound.[12]
-
Structure-Based Drug Design (SBDD): SBDD leverages the three-dimensional structural information of a target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors.[3][14] This "lock-and-key" approach allows medicinal chemists to design molecules that fit precisely into the target's binding site, maximizing favorable interactions.[3] Computational tools like molecular docking are integral to SBDD, predicting how a ligand will bind to a protein.[15][16]
| Strategy | Library Size | Compound Complexity | Typical Hit Affinity | Key Technologies |
| HTS | 100,000s - Millions | High (MW ~500 Da) | Nanomolar (nM) | Robotics, Fluorescence/Luminescence |
| FBDD | 100s - Few Thousands | Low (MW <300 Da) | Micromolar (µM) to Millimolar (mM) | NMR, SPR, X-ray Crystallography |
| SBDD | Varies | Varies | Varies | X-ray Crystallography, NMR, Molecular Modeling |
Section 3: The Iterative Cycle of Lead Optimization
Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative process of refining a promising compound to enhance its therapeutic potential while minimizing undesirable properties.[17][18] This involves a continuous cycle of designing, synthesizing, and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.[17]
Structure-Activity Relationship (SAR) Analysis
A fundamental aspect of lead optimization is understanding the Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.[17] By systematically modifying different parts of the lead compound, medicinal chemists can identify which functional groups are crucial for its desired effect.[17] This knowledge guides the rational design of more potent and selective molecules.[19]
Caption: The iterative cycle of lead optimization in drug discovery.
The Critical Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the interplay between pharmacokinetics (PK) and pharmacodynamics (PD) is essential for developing safe and effective drugs.[20][21]
-
Pharmacokinetics (PK): This is the study of what the body does to the drug.[22] It encompasses the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[21]
-
Pharmacodynamics (PD): This is the study of what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.[20][22][23]
Integrating PK and PD data allows researchers to characterize the onset, intensity, and duration of a drug's pharmacological effects.[24]
ADMET Profiling: Predicting a Drug's Fate
A significant portion of drug candidates fail due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[25][26] Therefore, assessing these characteristics early in the discovery process is crucial.[25]
-
In Vitro Metabolism Assays: These assays are paramount for understanding how a drug will be processed in the body.[27] They often utilize liver fractions (like S9 or microsomes) or cultured hepatocytes to simulate metabolic processes.[28] A common goal is to assess the compound's interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[26][29]
-
Cell-Based Toxicity Assays: Cell-based assays are widely used to evaluate the potential toxicity of drug candidates.[30][31] These assays can measure various cellular responses to a compound, such as effects on cell viability, proliferation, apoptosis (programmed cell death), and membrane integrity.[30][32] They serve as an early warning system to flag compounds that may have adverse effects in humans.[32]
Section 4: Application Notes and Protocols
Protocol: High-Throughput Screening (HTS) for Kinase Inhibitors
Objective: To identify small molecule inhibitors of a target kinase from a large compound library.
Methodology:
-
Assay Development:
-
Select a robust assay format, such as a fluorescence-based assay that measures ATP consumption or product formation.
-
Optimize assay conditions (enzyme concentration, substrate concentration, incubation time) in a 384-well plate format to achieve a stable signal and a good signal-to-background ratio.
-
Validate the assay using known inhibitors and calculate the Z'-factor, a statistical parameter that assesses the quality of the assay (a Z'-factor > 0.5 is generally considered excellent for HTS).[6]
-
-
Primary Screen:
-
Data Analysis and Hit Identification:
-
Normalize the data to controls (positive and negative).
-
Identify "hits" as compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition).
-
-
Secondary Screen (Hit Confirmation):
-
Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (IC50 value).
-
Perform counter-screens to eliminate false positives (e.g., compounds that interfere with the detection system).
-
Protocol: In Vitro Metabolic Stability Assay using Liver S9 Fraction
Objective: To determine the rate at which a compound is metabolized by a broad range of liver enzymes.
Methodology:
-
Preparation:
-
Thaw the liver S9 fraction and the NADPH-regenerating system (cofactor for many metabolic enzymes) on ice.
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, combine the S9 fraction, buffer, and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant, which contains the remaining parent compound, by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance of the compound. This data helps predict how quickly the drug will be cleared from the body.
-
Section 5: Case Study: The Development of Captopril
The story of Captopril, the first angiotensin-converting enzyme (ACE) inhibitor, is a landmark example of structure-based drug design.[33]
-
The Starting Point: Researchers at Squibb were inspired by the discovery that a peptide found in the venom of the Brazilian pit viper was a potent inhibitor of ACE, an enzyme known to be involved in regulating blood pressure.[33]
-
The Breakthrough: Instead of focusing on the structure of known inhibitors, the team shifted their focus to understanding the active site of the ACE enzyme itself.[33] They developed a hypothetical model of the enzyme's active site.
-
Rational Design: Guided by this model, they designed small molecules that would specifically bind to and inhibit the enzyme. This rational, structure-based approach led to the synthesis of Captopril.[33]
-
The Impact: Captopril was marketed in 1981 and became the foundation for an entirely new class of orally active antihypertensive drugs, revolutionizing the treatment of high blood pressure.[33]
Section 6: Conclusion
Medicinal chemistry is a dynamic and indispensable discipline in the quest for new medicines. The integration of advanced technologies like high-throughput screening, fragment-based discovery, and structure-based design, coupled with a deep understanding of ADMET properties, has significantly accelerated the drug discovery process.[7][10][16] The iterative cycle of design, synthesis, and testing, guided by principles of SAR and PK/PD, remains at the heart of transforming promising hits into life-saving therapies. As our understanding of disease biology deepens, the innovative application of medicinal chemistry principles will continue to be a primary driver of therapeutic breakthroughs.[34]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 4-oxotetrahydrofuran-3-carboxylate for Bioactivity Screening
Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Medicinal Chemistry
The tetrahydrofuran ring is a cornerstone structural motif found in a vast array of natural products and synthetic bioactive molecules.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Ethyl 4-oxotetrahydrofuran-3-carboxylate, in particular, represents a versatile and highly valuable starting material for the construction of diverse chemical libraries. Its bifunctional nature, possessing both a reactive ketone and a modifiable β-keto ester moiety, allows for a multitude of chemical transformations. This guide details strategic derivatization approaches to generate a library of novel compounds based on this scaffold, primed for bioactivity screening against a range of therapeutic targets.
Strategic Approach to Derivatization
The core principle of this derivatization strategy is to explore chemical space around the central tetrahydrofuran scaffold by leveraging its key reactive sites. The primary points of diversification are the C4-keto group and the active methylene group at the C3 position, which is activated by the adjacent ester and ketone. Three high-yield and robust chemical transformations have been selected to generate three distinct sub-libraries with high potential for biological activity:
-
Knoevenagel Condensation: To introduce aromatic and heteroaromatic diversity via carbon-carbon bond formation at the C3 position.
-
Reductive Amination: To functionalize the C4-keto group with a variety of primary amines, introducing new hydrogen bond donors and acceptors.
-
Pyrazole Annulation: To construct a fused heterocyclic system, significantly altering the shape and electronic properties of the core scaffold.
The following diagram illustrates the overall strategic workflow for the generation of the chemical library from the starting material.
Caption: Overall workflow for the derivatization of this compound.
Part 1: Knoevenagel Condensation for C-C Bond Formation
Scientific Rationale
The Knoevenagel condensation is a robust and reliable method for forming carbon-carbon bonds by reacting an active methylene compound with an aldehyde or ketone.[2][3] In our case, the α-proton of the C3 position is readily abstracted by a weak base to form a stabilized enolate, which then acts as a nucleophile. This reaction is particularly well-suited for library synthesis due to the vast commercial availability of diverse aromatic and heteroaromatic aldehydes, allowing for the rapid generation of a wide array of α,β-unsaturated products.[4][5][6] These conjugated systems are known pharmacophores and are often found in compounds with anticancer and antimicrobial activities.[7]
Experimental Protocol: Synthesis of Ethyl 4-oxo-3-(phenylmethylene)tetrahydrofuran-3-carboxylate
This protocol details a representative Knoevenagel condensation using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.2 eq)
-
Toluene
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (e.g., 1.72 g, 10 mmol).
-
Add toluene (50 mL) to dissolve the starting material.
-
Add benzaldehyde (1.17 g, 11 mmol), followed by piperidine (0.085 g, 1 mmol) and glacial acetic acid (0.12 g, 2 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.
Data Presentation: Representative Knoevenagel Adducts
| Aldehyde | Product Structure | Expected Yield (%) | Key Analytical Features |
| Benzaldehyde | 85-95% | ¹H NMR: Singlet for vinylic proton ~7.5 ppm. | |
| 4-Chlorobenzaldehyde | 80-90% | ¹H NMR: Doublets in the aromatic region. | |
| 2-Furaldehyde | 75-85% | ¹H NMR: Signals corresponding to the furan ring. |
Part 2: Reductive Amination of the C4-Ketone
Scientific Rationale
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8][9] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and a primary amine, which is then reduced in situ to the corresponding amine.[8] This strategy allows for the introduction of a diverse range of substituents at the C4 position, significantly impacting the polarity and hydrogen bonding capacity of the molecule. The resulting 3-amino-4-hydroxytetrahydrofuran derivatives are valuable scaffolds, and substituted amines are known to contribute to a wide range of biological activities.[10][11]
Experimental Protocol: Synthesis of Ethyl 4-(benzylamino)-3-hydroxytetrahydrofuran-3-carboxylate
This protocol provides a general procedure for the reductive amination of the title compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (e.g., 1.72 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
-
Add benzylamine (1.29 g, 12 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% triethylamine).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine).
Part 3: Synthesis of Pyrazolo-Fused Tetrahydrofurans
Scientific Rationale
The construction of fused heterocyclic systems is a proven strategy in drug discovery to create rigid scaffolds with well-defined three-dimensional structures. Pyrazole and its fused derivatives are of particular interest due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[12][13][14][15][16] The reaction of a β-keto ester with hydrazine is a classic and efficient method for the synthesis of pyrazolones, which are tautomers of the aromatic pyrazole ring.[17] This transformation drastically alters the topology of the starting material, providing access to a novel chemical space.
Experimental Protocol: Synthesis of Ethyl 2,4-dihydro-3H-pyrazolo[4,5-b]tetrahydrofuran-3-one-5-carboxylate
This protocol outlines the synthesis of the pyrazolo-fused derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (e.g., 1.72 g, 10 mmol) and ethanol (20 mL).
-
Add hydrazine hydrate (1.0 g, 20 mmol) to the mixture.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The product is typically more polar than the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water (20 mL) to the concentrated mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure pyrazolo-fused product.
Caption: A generalized workflow for the synthesis and purification protocols described.
Bioactivity Screening Cascade
The synthesized library of compounds should be subjected to a tiered screening approach to identify potential bioactive molecules.
Tier 1: Primary Screening
-
Antimicrobial Activity: Screen all compounds against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), to determine the minimum inhibitory concentration (MIC).
-
Cytotoxicity Screening: Evaluate the general cytotoxicity of the compounds against a non-cancerous cell line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa or MCF-7) to identify compounds with selective anticancer potential.
Tier 2: Secondary Screening & Hit Validation
-
Compounds showing significant activity in the primary screen ("hits") should be re-synthesized and their identity and purity confirmed.
-
The bioactivity of the confirmed hits should be re-evaluated to validate the initial findings.
-
For compounds with promising antimicrobial activity, the spectrum of activity can be expanded to include drug-resistant strains.
-
For compounds with selective anticancer activity, dose-response curves should be generated to determine IC₅₀ values against a broader panel of cancer cell lines.
Conclusion
This compound is an exceptionally useful building block for the generation of diverse and novel chemical entities. The protocols outlined in this application note for Knoevenagel condensation, reductive amination, and pyrazole annulation provide robust and efficient methods for creating a focused library of compounds with high potential for biological activity. This strategic approach, combining versatile chemistry with a structured screening cascade, offers a clear path for the discovery of new lead compounds in drug development programs.
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds
Introduction: The Evolving Landscape of Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures underpinning the therapeutic effects of a vast majority of pharmaceuticals and the functional properties of countless advanced materials.[1][2][3][4] The relentless demand for novel molecular entities with enhanced efficacy, selectivity, and tailored properties necessitates a continuous evolution in synthetic strategies. This guide moves beyond a mere recitation of methods; it provides a strategic framework for the synthesis of novel heterocyclic compounds, emphasizing the rationale behind choosing a particular synthetic pathway and the practical nuances of its execution. We will explore cutting-edge, field-proven methodologies that offer heightened efficiency, sustainability, and molecular diversity.
Pillar I: Catalysis as the Engine of Innovation
Modern heterocyclic synthesis is largely driven by advances in catalysis, which offer unprecedented control over reactivity and selectivity. The choice of catalyst is a critical decision that dictates the scope, efficiency, and environmental impact of a synthetic route.
A. Transition-Metal Catalysis: The Workhorse of C-C and C-Heteroatom Bond Formation
Transition-metal catalysts have revolutionized the construction of cyclic systems by enabling reactions that are otherwise kinetically or thermodynamically prohibitive.[5][6]
-
Expertise in Action: C-H Activation for Atom Economy: One of the most powerful strategies in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds.[7][8][9][10] This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences and minimizing waste. Palladium-catalyzed C-H activation, for instance, has become a go-to method for constructing complex heterocycles.[8] The choice of directing group and ligand is paramount for achieving the desired regioselectivity. For example, in the synthesis of fused heterocyclic systems, directing groups can steer the metallation to a specific C-H bond on a six-membered ring, which is typically less reactive than its five-membered counterpart.[11]
-
Trustworthiness Through Mechanistic Understanding: The reliability of these methods stems from a deep understanding of their catalytic cycles. A typical palladium-catalyzed C-H arylation involves oxidative addition, C-H activation/metallation, and reductive elimination. Each step is influenced by ligands, bases, and solvents, providing multiple handles for optimization.
Experimental Protocol 1: Palladium-Catalyzed C-H Arylation for the Synthesis of Substituted Benzothiazoles
This protocol outlines a general procedure for the direct C4-arylation of benzothiazole, a privileged scaffold in medicinal chemistry.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add benzothiazole (1.0 mmol), the aryl halide (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add 5 mL of a dry, degassed solvent (e.g., toluene or 1,4-dioxane). The choice of solvent can significantly impact reaction efficiency and selectivity.[9]
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Parameter Rationale Typical Range/Value Catalyst Loading Balances reaction rate and cost. Higher loading may be needed for less reactive substrates. 2-10 mol% Ligand Choice Crucial for stabilizing the catalyst and promoting the desired bond formation. Buchwald-type ligands, N-heterocyclic carbenes (NHCs) Base Activates the C-H bond and neutralizes the acid generated. K₂CO₃, Cs₂CO₃, PivOH Temperature Required to overcome the activation energy of the C-H bond cleavage. 80-140 °C -
B. Organocatalysis: The Green and Enantioselective Alternative
Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful, environmentally benign alternative to metal catalysis.[12][13] It avoids the issues of metal toxicity and contamination, which is particularly crucial in drug development.[14][15]
-
Expertise in Action: Asymmetric Domino Reactions: Chiral organocatalysts can orchestrate cascade or domino reactions, where multiple bonds are formed in a single operation with high enantioselectivity.[14] For instance, a chiral primary amine can catalyze a Michael-addition-initiated ring-closure sequence to construct highly functionalized chiral heterocycles.[12] The catalyst's structure, particularly the presence of both Brønsted acid and Lewis base functionalities, allows for synergistic activation of the substrates.[14]
-
Trustworthiness Through Predictable Stereochemistry: The stereochemical outcome of many organocatalytic reactions can be predicted based on well-established transition state models. This predictability is a cornerstone of their trustworthiness for synthesizing chiral drug candidates.
Logical Workflow: Organocatalyzed Synthesis of a Chiral Tetrahydropyran
Caption: Organocatalytic Diels-Alder reaction workflow.
Pillar II: Strategic Reaction Design for Complexity and Diversity
Beyond the choice of catalyst, the overall reaction strategy plays a pivotal role in the efficient construction of novel heterocyclic scaffolds.
A. Multicomponent Reactions (MCRs): The Power of Convergence
MCRs assemble three or more starting materials in a single synthetic operation to create complex molecules with high atom economy and efficiency.[1][16][17][18] This strategy is exceptionally powerful for generating libraries of diverse heterocyclic compounds for drug discovery programs.[17]
-
Expertise in Action: The Ugi and Passerini Reactions: Classic isocyanide-based MCRs like the Ugi and Passerini reactions are workhorses for producing peptide-like scaffolds. By carefully choosing the input components (an aldehyde, an amine, a carboxylic acid, and an isocyanide for the Ugi reaction), a vast chemical space can be explored. Subsequent cyclization reactions of the MCR adducts can then lead to a diverse array of heterocyclic systems.[1]
-
Trustworthiness Through Robustness and Versatility: MCRs are often highly robust, tolerating a wide range of functional groups on the starting materials. This tolerance is key to their application in diversity-oriented synthesis.[19]
Experimental Protocol 2: One-Pot, Three-Component Synthesis of Functionalized Pyridines (Hantzsch Dihydropyridine Synthesis)
This protocol describes a classic MCR for the synthesis of dihydropyridine scaffolds, which can be subsequently oxidized to the corresponding pyridines.
-
Reactant Preparation: In a round-bottom flask, combine an aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol (10 mL). While often run without a catalyst, a Lewis acid (e.g., CeCl₃·7H₂O) or an organocatalyst (e.g., proline) can accelerate the reaction.
-
Reaction Execution: Reflux the mixture for 2-4 hours. Monitor the formation of the dihydropyridine product by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be recrystallized from ethanol.
-
(Optional) Oxidation: To synthesize the corresponding pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent and treated with an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid.
Component Role in Final Structure Example Variation Aldehyde Forms the C4 position of the pyridine ring. Aromatic, aliphatic, or heterocyclic aldehydes. β-Ketoester Provides the C2, C3, C5, and C6 atoms and the ester groups. Methyl acetoacetate, acetoacetonitrile. Ammonia Source Incorporates the nitrogen atom into the ring. Ammonia, ammonium hydroxide. -
B. Flow Chemistry: Enhancing Safety, Efficiency, and Scalability
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing.[20][21] These include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[22]
-
Expertise in Action: High-Temperature/Pressure Synthesis: Many heterocyclic ring-forming reactions require high temperatures that exceed the boiling point of common solvents. Flow reactors can operate under high pressure, allowing for "superheated" conditions that dramatically accelerate reaction rates.[23] For example, the Fischer indole synthesis, a cornerstone of indole chemistry, can be performed in minutes in a flow system, compared to hours in a batch reactor.[23]
-
Trustworthiness Through Automation and Reproducibility: The precise control afforded by flow systems leads to high reproducibility. Automated flow platforms can perform reaction optimization and library synthesis with minimal manual intervention, ensuring consistent results.[24]
Diagram: Batch vs. Flow Synthesis Workflow
Caption: Comparison of batch and flow synthesis workflows.
Pillar III: Sustainable and Green Approaches
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.[25][26][27]
-
Expertise in Action: Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[25][28] This technique is particularly effective for polar solvents and has been widely adopted for the rapid synthesis of heterocyclic libraries.[29] For example, the synthesis of 1,2,4-triazoles can be achieved in minutes under solvent-free conditions using microwave irradiation.[25]
-
Trustworthiness Through Energy Efficiency and Speed: The reliability of microwave synthesis lies in its rapid and uniform heating, which often leads to cleaner reactions and higher yields by minimizing the formation of side products that can occur during prolonged heating in conventional methods.[28]
Conclusion: A Multiparametric Approach to Synthesis
The synthesis of novel heterocyclic compounds is not a one-size-fits-all endeavor. The optimal strategy is derived from a careful analysis of the target molecule, the desired scale, and the available resources. By leveraging the power of modern catalysis, adopting strategic reaction designs like multicomponent reactions and flow chemistry, and embracing sustainable practices, researchers can navigate the vast chemical space of heterocycles with greater precision, efficiency, and creativity. The protocols and workflows presented herein serve as a starting point, a foundation upon which to build innovative solutions for the challenges in drug discovery and materials science.
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Application Notes & Protocols: Strategic Alkylation of Ethyl 4-oxotetrahydrofuran-3-carboxylate
Introduction: The Versatile Furanone Core
Ethyl 4-oxotetrahydrofuran-3-carboxylate is a pivotal synthetic intermediate, prized for its densely functionalized heterocyclic scaffold. As a cyclic β-keto ester, it combines the reactivity of a ketone and an ester, creating a uniquely tunable building block for organic synthesis. The acidic α-hydrogen at the C3 position provides a reactive handle for forming new carbon-carbon bonds through alkylation, opening pathways to a diverse array of substituted furanone derivatives. These derivatives are foundational in the development of novel pharmaceuticals, agrochemicals, and materials.
This guide provides an in-depth exploration of the alkylation reactions of this substrate. Moving beyond simple procedural lists, we will dissect the critical mechanistic considerations that govern reaction outcomes, present validated, step-by-step protocols, and offer expert insights to empower researchers in drug development and chemical synthesis to harness the full potential of this versatile molecule.
Mechanistic Framework: The C- vs. O-Alkylation Dichotomy
The alkylation of this compound begins with the deprotonation of the α-carbon (C3) by a suitable base. This generates a resonance-stabilized enolate, which is the key nucleophilic species. However, this enolate is an ambident nucleophile, possessing two reactive sites: the α-carbon and the enolate oxygen. The subsequent reaction with an electrophile (the alkylating agent) can therefore proceed via two competing pathways: C-alkylation or O-alkylation. The regioselectivity of this process is not random; it is governed by a set of predictable electronic and environmental factors.[1]
Figure 1: General workflow for the alkylation of this compound, highlighting the key enolate intermediate and the divergent C- and O-alkylation pathways.
The regiochemical outcome is a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle. The α-carbon is a "soft" nucleophilic center, while the enolate oxygen is a "hard" nucleophilic center.
-
C-Alkylation (Path A): Favored by "soft" electrophiles (e.g., alkyl iodides, bromides, benzyl halides). This pathway typically leads to the thermodynamically more stable product.
-
O-Alkylation (Path B): Favored by "hard" electrophiles (e.g., trialkyloxonium salts, alkyl sulfates, silyl halides). This pathway is generally faster and irreversible, representing the kinetically controlled product.
Several experimental variables can be manipulated to steer the reaction toward the desired C-alkylated product:
-
The Alkylating Agent (R-X): The nature of the leaving group is critical. Softer leaving groups (I⁻, Br⁻) promote C-alkylation.
-
The Base & Counterion: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. The counterion can influence aggregation and reactivity.
-
The Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, creating a "naked" enolate that may favor O-alkylation. Less polar solvents like THF or toluene can promote ion pairing, which often favors C-alkylation.
Figure 2: Factors influencing the regioselectivity of C- vs. O-alkylation based on HSAB theory.
Validated Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic, carcinogenic, and/or lachrymatory. Strong bases like sodium hydride are flammable and react violently with water.
Protocol 1: Classical C-Alkylation using Sodium Hydride
This protocol employs a strong, non-nucleophilic base to ensure complete and irreversible formation of the enolate, minimizing side reactions. It is the gold standard for achieving high yields of C-alkylated products with simple alkyl halides.
3.1.1 Materials
-
This compound (1 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Benzyl Bromide or Ethyl Iodide) (1.05 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
3.1.2 Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.1 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Solvent Addition: Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1 equiv.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 equiv.) dropwise. Insight: This slow addition at low temperature is crucial to prevent dialkylation and other side reactions.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cautiously quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-Alkylation via Phase-Transfer Catalysis (PTC)
This method offers a milder and operationally simpler alternative, avoiding pyrophoric bases like NaH.[2] It is particularly effective for large-scale synthesis. The phase-transfer catalyst facilitates the transport of the enolate from the solid surface of a mild base into the organic phase where the alkylation occurs.[3]
3.2.1 Materials
-
This compound (1 equiv.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2-3 equiv.)
-
Alkyl Halide (1.1 equiv.)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
3.2.2 Step-by-Step Methodology
-
Setup: To a round-bottom flask, add this compound (1 equiv.), anhydrous K₂CO₃ (2-3 equiv.), TBAB (0.1 equiv.), and the chosen solvent (DMF or Toluene).
-
Reagent Addition: Add the alkyl halide (1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 50-70 °C and stir vigorously. Insight: Efficient stirring is essential in heterogeneous reactions to ensure good contact between phases.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: If DMF was used, add a large volume of water to the filtrate and extract with diethyl ether (3x). If toluene was used, wash the filtrate directly with water.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.
Data Summary and Characterization
The choice of reaction conditions directly impacts the yield and selectivity of the alkylation. The following table provides an overview of expected outcomes based on established chemical principles.
| Entry | Alkylating Agent (R-X) | Base / Catalyst | Solvent | Predominant Product | Expected Yield |
| 1 | Benzyl Bromide | NaH | THF | C-Alkylated | > 85% |
| 2 | Ethyl Iodide | NaOEt | Ethanol | C-Alkylated | 70-85% |
| 3 | Methyl Iodide | K₂CO₃ / TBAB | DMF | C-Alkylated | 75-90% |
| 4 | Dimethyl Sulfate | K₂CO₃ | Acetone | O/C Mixture | Variable |
Product Characterization:
-
¹H NMR: Successful C-alkylation is confirmed by the disappearance of the signal for the acidic proton at C3 and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
¹³C NMR: The most definitive evidence for C-alkylation is the appearance of a new quaternary carbon signal for C3, replacing the original methine (CH) signal.
-
IR Spectroscopy: The β-keto ester carbonyl stretch (around 1715-1750 cm⁻¹) will be retained.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material plus the mass of the added alkyl group minus one hydrogen.
Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Scientist's Recommendation |
| Low or No Reaction | Insufficiently strong base; wet reagents/solvents. | Ensure all reagents and glassware are scrupulously dry. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the reaction temperature. |
| Formation of O-Alkylated Byproduct | Use of a "hard" alkylating agent (e.g., alkyl sulfate); use of a highly polar aprotic solvent. | Switch to a softer alkylating agent (iodide > bromide). Change the solvent from DMF to THF or toluene to encourage ion-pairing. |
| Significant Dialkylation | Excess base or alkylating agent; reaction temperature too high. | Use no more than 1.05-1.1 equivalents of base and alkylating agent. Add the alkylating agent slowly at 0 °C to control the reaction rate. |
| Complex Product Mixture | Base-catalyzed side reactions (e.g., Claisen self-condensation). | Ensure complete enolate formation before adding the alkylating agent. Maintain a low temperature during reagent addition. |
Conclusion and Future Directions
The C3-alkylation of this compound is a robust and reliable transformation for generating molecular complexity. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively control the regiochemical outcome to favor the desired C-alkylated product. The protocols detailed herein provide validated starting points for synthesizing a wide range of furanone derivatives. Subsequent transformations of these alkylated products, such as hydrolysis and decarboxylation to access 3-substituted ketones, further expand their synthetic utility, cementing their role as essential intermediates in modern medicinal and materials chemistry.[4]
References
- Yang, Y., Lu, X., Liu, G., Tokunaga, E., Tsuzuki, S., & Shibata, N. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.
- Wang, Z., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
- Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of .beta.-keto esters. Journal of the American Chemical Society.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Ghosal, A. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. Bates College - Ex Libris.
- Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363.
- Wikipedia. (n.d.). Regioselectivity.
- YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!
- PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate.
- Sciencemadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
- Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 653-8.
- PubChem. (n.d.). This compound.
Sources
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Fused-Pyrimidine Derivatives from Furanone Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fused-pyrimidine systems are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their bioisosteric relationship with purines.[1][2] This guide provides an in-depth exploration of synthetic strategies for constructing these valuable scaffolds, with a particular focus on the versatile use of furanone derivatives as precursors. We will dissect the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to design and execute robust synthetic routes towards novel fused-pyrimidine derivatives.
The Strategic Value of Fused Pyrimidines
The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of DNA and RNA and capable of a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] When fused with other heterocyclic rings, such as a furan (furo[2,3-d]pyrimidine) or thiophene (thieno[2,3-d]pyrimidine), the resulting bicyclic system gains structural rigidity and new points for molecular interaction, often enhancing biological efficacy.[2][5] These fused systems are often considered bioisosteres of purines and quinazolines, allowing them to interact with biological targets like protein kinases.[5][6] The development of efficient and reliable synthetic methods is therefore a critical area of research in heterocyclic chemistry.[3]
Chemical Logic: Why Furanones are Excellent Precursors
Furanones, particularly 2(3H)-furanones and their derivatives, are powerful synthons for building fused pyrimidines. Their utility stems from the inherent reactivity of the lactone ring system. The core strategy involves a ring-opening, ring-closing cascade mechanism.
-
Electrophilic Nature: The carbonyl group of the furanone ring is susceptible to nucleophilic attack.
-
Ring-Opening: Strong nitrogen nucleophiles, such as amidines (e.g., guanidine, urea, thiourea), can attack the carbonyl carbon, leading to the cleavage of the endocyclic C-O bond. This transforms the cyclic furanone into a linear, acyclic intermediate.[7]
-
Intramolecular Cyclization: This acyclic intermediate is designed to possess all the necessary atoms for the new pyrimidine ring. It contains a newly introduced N-C-N fragment and a reactive functional group (often a ketone or ester) from the original furanone backbone. Intramolecular condensation between these groups, typically followed by dehydration, leads to the formation of the six-membered pyrimidine ring, now fused to the original furan backbone.
This approach offers a modular and convergent pathway to complex heterocyclic systems from relatively simple starting materials.
General Mechanistic Pathway
The following diagram illustrates the fundamental ring-transformation logic.
Caption: General mechanism for furanone-to-fused pyrimidine conversion.
Synthetic Strategies & Protocols
We will focus on two primary and highly effective strategies for synthesizing furo[2,3-d]pyrimidines, a prominent class of fused pyrimidines derived from furan-based precursors.
Strategy 1: From 2-Amino-3-cyanofurans
This is one of the most common and versatile methods. It involves the initial synthesis of a highly functionalized furan, which then serves as the direct precursor for pyrimidine ring annulation.
Scientific Rationale: The 2-amino and 3-cyano groups on the furan ring are perfectly positioned to react with a one-carbon synthon (like formic acid or formamide) or other reagents to build the pyrimidine ring. The amino group acts as a nucleophile, while the cyano group can be hydrolyzed or participate directly in the cyclization.
This protocol details the synthesis of a furo[2,3-d]pyrimidine core via a 2-aminofuran intermediate, a strategy adapted from established methodologies.[6]
Experimental Workflow Diagram
Caption: Workflow for Furo[2,3-d]pyrimidine synthesis.
Step-by-Step Methodology:
-
Synthesis of the 2-Amino-4,5-dimethylfuran-3-carbonitrile Intermediate:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (50 mL) carefully to prepare a fresh solution of sodium ethoxide.
-
To this solution, add acetylacetone (10.0 g, 100 mmol) followed by malononitrile (6.6 g, 100 mmol).
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid until the pH is ~6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the furan intermediate.
-
Scientist's Note: The sodium ethoxide acts as a base to deprotonate the active methylene group of malononitrile, initiating a cascade of reactions (Knoevenagel condensation followed by intramolecular cyclization) to form the furan ring. This is a variation of the Gewald reaction.
-
-
Formation of the Furo[2,3-d]pyrimidine Ring:
-
Place the dried 2-amino-4,5-dimethylfuran-3-carbonitrile (10 mmol) in a 100 mL round-bottom flask.
-
Add an excess of formamide (30 mL).
-
Heat the mixture to reflux (approx. 180-190 °C) for 6-8 hours.
-
Scientist's Note: Formamide serves as the source of the N1 and C2 atoms of the pyrimidine ring. At high temperatures, it facilitates the cyclization with the amino and cyano groups of the furan precursor.
-
Cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Pour the mixture into water (100 mL) to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from absolute ethanol to obtain pure 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine.
-
Strategy 2: Ring Transformation of a Furanone with Amidines
This approach directly employs a furanone derivative, leveraging the ring-opening/ring-closing mechanism.
Scientific Rationale: This method is highly convergent. A suitable furanone is reacted with a reagent like guanidine hydrochloride or thiourea in the presence of a base. The base deprotonates the guanidine/thiourea, which then acts as a potent nucleophile to open the furanone ring. The resulting acyclic intermediate undergoes spontaneous or heat-induced cyclization to form the fused pyrimidinone or pyrimidine-thione. This strategy is elegantly demonstrated in the literature for converting 2(3H)-furanones into pyrimidinone derivatives.[7]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
In a 100 mL three-necked flask fitted with a reflux condenser and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (0.46 g, 20 mmol) in absolute ethanol (25 mL).
-
Add guanidine hydrochloride (1.91 g, 20 mmol) to the sodium ethoxide solution and stir for 15 minutes at room temperature.
-
-
Cyclocondensation Reaction:
-
Dissolve a suitable furanone precursor, for example, ethyl 2-formyl-5-phenylfuran-3-carboxylate (10 mmol), in absolute ethanol (20 mL).
-
Add the furanone solution dropwise to the guanidine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.
-
Scientist's Note: The basic conditions are essential for generating free guanidine, a strong nucleophile. The reflux temperature provides the necessary activation energy for both the initial ring opening and the subsequent intramolecular cyclization and dehydration steps.
-
-
Work-up and Purification:
-
After cooling, reduce the solvent volume under reduced pressure.
-
Pour the concentrated residue into ice-cold water (100 mL).
-
Neutralize the solution with glacial acetic acid, which will cause the product to precipitate.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure furo[2,3-d]pyrimidin-4(3H)-one derivative.
-
Data Summary & Comparison
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. The following table summarizes typical outcomes for the strategies discussed.
| Strategy | Furanone Precursor Type | Key Reagents | Typical Conditions | Yield Range | Target Scaffold |
| 1 | 2-Aminofuran-3-carbonitrile | Formamide | Reflux (180-190 °C), 6-8 h | 60-80% | Furo[2,3-d]pyrimidin-4-amine |
| 1 | 2-Aminofuran-3-carboxylate | Urea | Fusion (190-210 °C), 2-4 h | 55-75% | Furo[2,3-d]pyrimidine-2,4-dione |
| 2 | Furanone-3-carboxylate | Guanidine HCl, NaOEt | Ethanol, Reflux, 8-10 h | 65-85% | 2-Aminofuro[2,3-d]pyrimidin-4-one |
| 2 | Furanone-3-carboxamide | Thiourea, NaOEt | Ethanol, Reflux, 10-12 h | 60-80% | 2-Thioxofuro[2,3-d]pyrimidin-4-one |
Conclusion and Future Outlook
The synthesis of fused-pyrimidine derivatives from furanone precursors represents a robust and highly adaptable platform for generating molecular diversity in medicinal chemistry. The strategies outlined herein, from the annulation of pre-formed aminofurans to the direct ring transformation of furanones, provide reliable pathways to these valuable heterocyclic cores. Future research will likely focus on developing more sustainable and efficient methods, such as employing multicomponent reactions[8][9] or novel catalytic systems[10][11], to further streamline the synthesis of these pharmacologically significant molecules.
References
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
- Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal
- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]
- Synthesis of furo[2,3-d]pyrimidinone 6a-6aa and...
- Synthetic pathway to furo[2,3–d]pyrimidinone analogues 15, and 17.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). [Link]
- Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]
- Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring. PubMed. [Link]
- [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
- Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
- Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. OUCI. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review.
- Ring Transformation of a 2(3H)‐furanone Derivative into Oxazinone and Pyrimidinone Heterocycles.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evalu
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central. [Link]
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH). [Link]
Sources
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
Experimental procedure for synthesizing anti-tumor agents
<Application Note & Protocol: Synthesis and Evaluation of Combretastatin A-4, a Potent Anti-Tumor Agent
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the experimental synthesis, purification, and in vitro evaluation of Combretastatin A-4 (CA-4), a potent natural product with significant anti-tumor properties. CA-4, originally isolated from the African bush willow tree Combretum caffrum, functions as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This application note details a robust and efficient synthetic route utilizing the Wittig reaction, followed by a rigorous purification protocol. Furthermore, it outlines a standard cytotoxicity assay to evaluate the efficacy of the synthesized compound against cancer cell lines. The causality behind experimental choices is explained to provide a deeper understanding of the protocol's design.
Introduction: The Rationale for Synthesizing Combretastatin A-4
The development of new anti-cancer drugs is a critical endeavor in modern medicinal chemistry.[3][4][5][6] Natural products have historically been a rich source of novel therapeutic agents.[7] Combretastatin A-4 is a prime example, demonstrating potent cytotoxicity against a wide variety of tumor cell lines.[8] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization.[1][9][10] This interference with the cytoskeleton is particularly detrimental to rapidly dividing cancer cells, leading to mitotic arrest and subsequent cell death.[1][2]
The cis (Z) configuration of the stilbene double bond in CA-4 is crucial for its high biological activity.[11] However, this isomer is thermodynamically less stable than its trans (E) counterpart, making stereoselective synthesis a key challenge.[11] The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds and can be controlled to favor the formation of the desired cis-isomer.[12][13][14]
This guide provides a detailed protocol for a two-step synthesis of Combretastatin A-4, which has been shown to produce the compound in a good overall yield.[1] By offering a clear and reproducible methodology, this document aims to facilitate further research into CA-4 and its analogues as potential anti-cancer therapeutics.[11][15]
Signaling Pathway and Mechanism of Action
Combretastatin A-4 exerts its anti-tumor effects by targeting the microtubule dynamics within cancer cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.
Caption: Mechanism of action of Combretastatin A-4.
As illustrated, CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][9] This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase.[1][2] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, resulting in programmed cell death.
Experimental Workflow: A Visual Overview
The synthesis of Combretastatin A-4 can be conceptually broken down into three main stages: synthesis of the phosphonium salt, the Wittig reaction to form the stilbene core, and purification of the final product.
Caption: Overall experimental workflow for the synthesis of Combretastatin A-4.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from the supplier unless otherwise noted.
| Reagent/Solvent | Supplier | Purity |
| 3,4,5-Trimethoxybenzyl alcohol | Sigma-Aldrich | 98% |
| Thionyl chloride | Sigma-Aldrich | ≥99% |
| Triphenylphosphine | Sigma-Aldrich | 99% |
| Toluene | Fisher Scientific | Anhydrous |
| 3-Hydroxy-4-methoxybenzaldehyde | Alfa Aesar | 98% |
| Sodium methoxide | Acros Organics | 95% |
| Methanol | Fisher Scientific | Anhydrous |
| Dichloromethane | Fisher Scientific | HPLC Grade |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocols
Synthesis of (3,4,5-Trimethoxybenzyl)triphenylphosphonium chloride
This initial step involves the conversion of the benzyl alcohol to the corresponding benzyl chloride, which is then reacted with triphenylphosphine to form the phosphonium salt (Wittig salt).
Protocol:
-
Chlorination: In a 100 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzyl alcohol (5.0 g, 25.2 mmol) in 30 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 mL, 30.3 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC (3:1 hexane/ethyl acetate).
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4,5-trimethoxybenzyl chloride.
-
Phosphonium Salt Formation: Without further purification, dissolve the crude benzyl chloride in 50 mL of toluene.
-
Add triphenylphosphine (7.2 g, 27.5 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 18 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with cold toluene (2 x 15 mL) and dry under vacuum to yield (3,4,5-trimethoxybenzyl)triphenylphosphonium chloride.
Wittig Reaction: Synthesis of Combretastatin A-4
This is the key step where the phosphonium salt is converted to an ylide, which then reacts with the aldehyde to form the stilbene double bond, with a preference for the cis isomer.
Protocol:
-
In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium chloride (10.0 g, 21.0 mmol) in 100 mL of anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium methoxide (1.25 g, 23.1 mmol) portion-wise over 10 minutes. The solution should turn a deep orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (3.5 g, 23.0 mmol) in 20 mL of anhydrous methanol.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (3:1 hexane/ethyl acetate).
-
Quench the reaction by adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product as a yellow oil.
Purification by Column Chromatography
Purification is essential to separate the desired cis-Combretastatin A-4 from the trans-isomer and triphenylphosphine oxide byproduct.
Protocol:
-
Prepare a silica gel column using a gradient solvent system of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC. The cis and trans isomers can be distinguished by their different Rf values.
-
Combine the fractions containing the pure cis-Combretastatin A-4.
-
Evaporate the solvent under reduced pressure to yield the final product as a pale yellow solid.
Characterization
The identity and purity of the synthesized Combretastatin A-4 should be confirmed by spectroscopic methods.
-
¹H NMR: The coupling constant (J-value) of the vinylic protons is characteristic of the stereochemistry. For the cis-isomer, the J-value is typically around 12 Hz, while for the trans-isomer, it is around 16 Hz.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₈H₂₀O₅, MW: 316.35 g/mol ).[16]
In Vitro Cytotoxicity Assay
The anti-proliferative activity of the synthesized Combretastatin A-4 can be evaluated using a standard MTT assay against a panel of human cancer cell lines.[17][18][19]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Combretastatin A-4 in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Replace the cell culture medium with fresh medium containing the different concentrations of Combretastatin A-4. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Wittig Reaction Yield | 50-60% (combined isomers) | Low yield may result from impure reagents or incomplete reaction. Ensure anhydrous conditions. |
| cis/trans Ratio | ~9:1 | A lower ratio may indicate isomerization. Minimize exposure to light and heat. |
| Purification | Separation of isomers by column chromatography | Overlapping spots on TLC may require optimization of the solvent system. |
| IC₅₀ Value | Low nanomolar range for sensitive cell lines | High IC₅₀ values may indicate poor compound purity or cell line resistance. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and preliminary biological evaluation of Combretastatin A-4. By following these procedures, researchers can efficiently produce this potent anti-tumor agent for further investigation into its therapeutic potential and for the development of novel analogues with improved pharmacological properties. The successful synthesis and evaluation of such compounds are crucial steps in the broader drug discovery and development pipeline.[20][21][22]
References
- A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - UCL Discovery - University College London.
- Synthesis of trans-Stilbene via Wittig Reaction: An Applic
- Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC - NIH.
- Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Publishing.
- Development of anti-cancer drugs - PubMed.
- Synthesis of Combretastatin A-4 Analogs and their Biological Activities.
- Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PubMed Central.
- Regioselective Synthesis of α-Functional Stilbenes via Precise Control of Rapid cis–trans Isomerization in Flow | Organic Letters - ACS Public
- Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC - PubMed Central.
- Synthesis of Combretastatin A-4 and Erianin - ResearchG
- cis-STILBENE - Organic Syntheses Procedure.
- Combretastatin a4 – Knowledge and References - Taylor & Francis.
- The biology of the combretastatins as tumour vascular targeting agents - PMC - NIH.
- Bioassays for anticancer activities - PubMed.
- C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules.
- 3 Syntheses - 3.
- Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key.
- Synthetic approaches toward stilbenes and their rel
- Progress on Cis-Trans Isomerization Reactions of Stilbenes | Semantic Scholar.
- In Vitro Cytotoxicity Assays: Applic
- Antitumor Drug Development Challenges And Solutions - Pharmaceutical Intermedi
- Development of anti-cancer drugs - ResearchG
- Combretastatin A4 | C18H20O5 | CID 5351344 - PubChem - NIH.
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central.
- Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions - JulietHahn.com.
- a Synthesis of trans-stilbenes 24.
- 1 Stilbenes Prepar
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
- Magnetic resonance imaging and spectroscopy of combretastatin A4 prodrug-induced disruption of tumour perfusion and energetic st
- Medicinal chemistry perspectives on anticancer drug design based on clinical applic
- Medicinal Chemistry of Anticancer Drugs - International Journal of Pharmaceutical Sciences.
- Anti-Cancer Agents in Medicinal Chemistry | Bentham Science.
- Medicinal Chemistry of Anticancer Drugs | ScienceDirect.
- Medicinal chemistry perspectives on anticancer drug design based on clinical applic
- Combretast
- Combretast
- Combretastatin A4 = 98 HPLC, powder 117048-59-6 - Sigma-Aldrich.
- Isolation, structure, and synthesis of combretast
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- 8. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Laboratory-Scale Synthesis of Furan Carboxylate Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Furan carboxylate derivatives are pivotal structural motifs in medicinal chemistry, materials science, and natural products.[1][2] Their synthesis is a cornerstone of modern heterocyclic chemistry. This technical guide provides an in-depth overview of established and versatile laboratory-scale methods for synthesizing furan-2- and furan-3-carboxylate derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on three robust synthetic strategies: the Paal-Knorr synthesis, the Feist-Benary reaction, and the oxidation-esterification sequence starting from the bio-renewable platform chemical, furfural. Each section includes a mechanistic rationale, detailed step-by-step protocols, purification techniques, and critical safety considerations, providing researchers with a comprehensive and authoritative resource for practical application.
Introduction: The Significance of the Furan Carboxylate Core
The furan ring is a five-membered aromatic heterocycle that serves as a key structural unit in a vast array of natural products and pharmacologically active compounds.[1][3] The incorporation of a carboxylate (ester) functional group onto this scaffold significantly enhances its utility, providing a handle for further chemical modification and influencing the molecule's physicochemical properties. Furan carboxylates are integral to the synthesis of preservatives, plasticizers, and a variety of drugs.[4] This guide focuses on practical, reliable, and scalable laboratory methods for accessing these valuable chemical entities.
Strategic Overview of Synthetic Routes
The optimal synthetic strategy for a target furan carboxylate depends on the desired substitution pattern, particularly the position of the ester group (C2 or C3) and the availability of starting materials.
| Synthetic Method | Target Product | Key Starting Materials | Typical Conditions |
| Paal-Knorr Synthesis | Polysubstituted Furan Carboxylates | 1,4-Dicarbonyl Compounds | Acid-catalyzed dehydration (e.g., H₂SO₄, P₂O₅) |
| Feist-Benary Synthesis | Furan-3-Carboxylates | α-Halo Ketones, β-Ketoesters | Base-mediated condensation (e.g., Pyridine, Et₃N) |
| From Furfural | Furan-2-Carboxylates | Furfural | 1. Oxidation (e.g., Au/Pd catalyst, MnO₂) 2. Esterification |
Method 1: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is one of the most fundamental and versatile methods for preparing substituted furans.[5] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[6] By selecting a 1,4-dicarbonyl precursor that incorporates an ester group, this method provides an excellent route to polysubstituted furan carboxylates.
Mechanistic Rationale
The reaction proceeds via the protonation of one carbonyl group, which enhances its electrophilicity. The second carbonyl group undergoes tautomerization to its enol form, which then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a cyclic hemiacetal.[6][7] Subsequent acid-catalyzed dehydration of this intermediate generates the aromatic furan ring. The ring-formation step is typically the rate-determining step.[7]
Caption: Workflow of the Paal-Knorr furan synthesis mechanism.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This protocol is a representative example of the Paal-Knorr synthesis adapted for a furan carboxylate.
Materials:
-
Ethyl 2-acetyl-5-oxohexanoate (1,4-dicarbonyl precursor)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (or other suitable solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-5-oxohexanoate (1.0 eq) in a minimal amount of a suitable solvent like toluene or ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.05 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Method 2: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic and highly effective method for producing substituted furans, particularly furan-3-carboxylates.[8][9] The reaction involves the base-mediated condensation of an α-halo ketone with a β-dicarbonyl compound, such as ethyl acetoacetate.[10][11]
Mechanistic Rationale
The mechanism proceeds in a stepwise manner.[12] First, a base deprotonates the acidic α-carbon of the β-dicarbonyl compound (ethyl acetoacetate) to form a nucleophilic enolate. This enolate then attacks the α-carbon of the halo-ketone in an Sₙ2 reaction, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration to yield the aromatic furan ring.[8] The choice of base is critical; mild bases like pyridine or triethylamine are often preferred to avoid hydrolysis of the ester group.[8][12]
Caption: Key stages of the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
Materials:
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
Chloroacetone or Bromoacetone (α-halo ketone)
-
Pyridine or Triethylamine (Base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.1 eq) in pyridine (used as both base and solvent) or another suitable solvent with triethylamine (1.2 eq).
-
Addition of Halo-ketone: Slowly add chloroacetone (1.0 eq) to the mixture at room temperature. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (around 100 °C) and maintain for 4-6 hours, monitoring by TLC.[8]
-
Work-up:
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Transfer to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine to remove the base and any acidic impurities.[8]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.[8]
Method 3: Synthesis from Bio-renewable Furfural
Furfural, derived from the dehydration of pentose sugars in biomass, is a key "platform chemical" for sustainable chemistry.[2] It serves as an excellent starting material for furan-2-carboxylate derivatives through a two-step process: oxidation to 2-furoic acid, followed by esterification.
Step A: Catalytic Oxidation of Furfural to 2-Furoic Acid
The oxidation of furfural to furoic acid can be achieved using various catalytic systems.[4] Modern heterogeneous catalysts, such as gold-palladium nanoparticles on a support (e.g., AuPd/Mg(OH)₂), offer high selectivity and reusability, representing a green alternative to older methods like the Cannizzaro reaction which has a maximum theoretical yield of only 50%.[13][14]
Reaction Principle: The aldehyde group of furfural is selectively oxidized to a carboxylic acid. Catalytic systems often operate under basic conditions to facilitate the reaction, though newer methods aim for base-free conditions using catalysts like δ-MnO₂.[13][14]
Step B: Esterification of 2-Furoic Acid
The resulting 2-furoic acid can be easily converted to its corresponding esters via standard esterification protocols, most commonly Fischer esterification.
Reaction Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive it towards the product, the alcohol is typically used in excess, or water is removed as it is formed.
Experimental Protocol: Two-Step Synthesis of Ethyl 2-Furoate
Step A: Oxidation of Furfural (Illustrative Protocol)
-
Catalyst Suspension: In a high-pressure reactor, suspend the AuPd/Mg(OH)₂ catalyst (e.g., 1 mol% metal) in an aqueous solution of NaOH.
-
Reaction: Add furfural to the suspension. Seal the reactor, purge with O₂, and then pressurize to the desired oxygen pressure (e.g., 6 bar).[15]
-
Heating and Stirring: Heat the mixture (e.g., to 110-120 °C) with vigorous stirring for several hours.[15][16]
-
Work-up: Cool the reactor, vent the pressure, and filter the catalyst. Acidify the filtrate with HCl to precipitate the 2-furoic acid. Collect the solid by filtration, wash with cold water, and dry.
Step B: Fischer Esterification of 2-Furoic Acid
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dried 2-furoic acid (1.0 eq) in a large excess of absolute ethanol (which acts as both reactant and solvent).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (3-5 drops).
-
Heating: Heat the mixture to reflux for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture and remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution to remove any unreacted acid.
-
Wash with water and then brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. The resulting crude ethyl 2-furoate can be purified by vacuum distillation.
General Purification and Characterization
Purification
-
Distillation: For liquid furan carboxylates, vacuum distillation is the preferred method of purification, as these compounds can have high boiling points.[17]
-
Column Chromatography: This is a versatile method for purifying both liquid and solid derivatives. A silica gel stationary phase is typically used with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).[18][19]
-
Recrystallization: Solid derivatives can be purified by recrystallization from a suitable solvent or solvent pair.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[1][20]
| Technique | Key Observables for Furan Carboxylates |
| ¹H NMR | - Furan Protons: Distinct signals in the aromatic region (~6.5-7.5 ppm). Protons alpha to the oxygen (C2, C5) are typically downfield of those at beta positions (C3, C4).[21]- Ester Protons: Characteristic signals for the alkyl group of the ester (e.g., a quartet and triplet for an ethyl ester). |
| ¹³C NMR | - Carbonyl Carbon: Signal in the ~160-170 ppm region.- Furan Carbons: Signals in the aromatic region (~110-160 ppm). |
| IR Spectroscopy | - C=O Stretch: Strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl.- C-O Stretch: Strong absorption band in the 1100-1300 cm⁻¹ region.- Furan Ring Vibrations: Characteristic bands for the C=C and C-O-C stretches of the furan ring. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound (Molecular Ion Peak) and characteristic fragmentation patterns that can aid in structural confirmation.[22] |
Safety Precautions
Working with furan and its derivatives requires strict adherence to safety protocols due to their potential hazards.
-
Toxicity and Handling: Furan is classified as extremely flammable and may cause cancer.[23] Many furan derivatives should be handled with care, assuming they are toxic and irritants. Always work in a well-ventilated chemical fume hood.[24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][26]
-
Flammability: Furan and many organic solvents used in synthesis are highly flammable. Keep away from heat, sparks, and open flames.[23][27] Ground equipment to prevent static discharge.[24]
-
Peroxide Formation: Furan can form explosive peroxides upon prolonged exposure to air.[24] Store in a cool, dark place and check for peroxides if stored for an extended period.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing). [Link]
- Preparation of Furoic Acid by Oxid
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. [Link]
- Paal–Knorr synthesis - Wikipedia. [Link]
- Feist-Benary synthesis of furan - Química Organica.org. [Link]
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. [Link]
- Selective and stable production of furoic acid by furfural aerobic oxidation
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
- Reaction scheme of the catalytic oxidation of furfural to furoic acid.
- Effect of MnO2 Crystal Type on the Oxidation of Furfural to Furoic Acid - MDPI. [Link]
- Feist–Benary synthesis - Wikipedia. [Link]
- Furan Compounds Group - inform
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
- Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - NIH. [Link]
- Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98% - Cole-Parmer. [Link]
- Paal–Knorr furan synthesis | Request PDF - ResearchG
- EP3749656A1 - Separation and purification of furan carboxylates - Google P
- Synthesis of Furan - MBB College. [Link]
- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
- Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. [Link]
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]
- Furan - Hazardous Substance Fact Sheet. [Link]
- Synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates - M
- Synthesis and Characterization of Furanic Compounds - DTIC. [Link]
- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [Link]
- Separation and purification of furan carboxylates - VTT's Research Inform
- Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Publishing. [Link]
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchG
- (PDF)
- Synthesis and spectroscopic characteriz
- Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF - ResearchG
- Furan Derivatives: Preparation & Hydrogen
- Furan Derivatives: Properties, Applic
- 2-furoic acid - Organic Syntheses Procedure. [Link]
- Furan - Organic Syntheses Procedure. [Link]
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Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Comprehensive Guide to Storage, Handling, and Application Protocols
Ethyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic building block of significant interest to researchers and scientists in drug development and organic synthesis. Its unique structural motif, a tetrahydrofuran ring bearing both a ketone and an ester functionality, makes it a valuable precursor for a diverse array of more complex molecular architectures. This guide provides a detailed overview of the essential storage and handling conditions for this compound, alongside practical application protocols, grounded in established scientific principles and safety practices.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀O₄ | PubChem[1] |
| Molecular Weight | 158.15 g/mol | PubChem[1] |
| CAS Number | 89898-51-1 | Coolpharm[2] |
| Boiling Point | ~237 °C at 760 mmHg | Coolpharm[2] |
| Appearance | Varies; typically a liquid | - |
| Solubility | Soluble in many common organic solvents | - |
Prudent Storage and Handling Protocols
Proper storage and handling are critical to maintain the chemical integrity of this compound and to ensure the safety of laboratory personnel.
Storage Conditions
To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend storage at room temperature under an inert atmosphere, such as argon or nitrogen, to protect against potential reactions with atmospheric moisture and oxygen.[3][4]
Handling Procedures and Personal Protective Equipment (PPE)
Given its chemical nature, appropriate personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated fume hood to minimize the risk of inhalation. After handling, it is imperative to wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.
Safety and Hazard Information
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Hazardous to the aquatic environment, long-term (Category 2): H411 - Toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Chemical Stability and Reactivity
This compound is a β-keto ester, a class of compounds known for their synthetic utility. The presence of both a ketone and an ester group makes the molecule susceptible to a variety of chemical transformations.
-
Reactivity with Acids and Bases: As an ester, it can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, which may be unstable and prone to decarboxylation. The presence of the ketone and the alpha-proton between the two carbonyl groups makes it susceptible to enolate formation under basic conditions, a key step in many of its reactions.
-
Thermal Decomposition: While specific data for this compound is limited, β-keto esters can decompose at elevated temperatures. Hazardous decomposition products may include carbon monoxide and carbon dioxide.
Application in Heterocyclic Synthesis: Experimental Protocols
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic systems. Below are generalized protocols for well-established reactions where this compound can be utilized as a key building block.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6][7] This reaction provides a straightforward route to pyrazole and pyrazolone heterocycles.
Caption: Workflow for Knorr Pyrazole Synthesis.
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, like acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines, which can then be oxidized to pyridines.[8][9][10][11][12]
Caption: Workflow for Hantzsch Pyridine Synthesis.
Protocol:
-
Combine this compound (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source such as ammonium acetate (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.
-
Heat the mixture to reflux. The reaction time will vary depending on the specific reactants.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The dihydropyridine product may precipitate upon cooling and can be collected by filtration.
-
If desired, the isolated dihydropyridine can be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide).
-
Purify the final product by recrystallization or column chromatography.
Biginelli Reaction
The Biginelli reaction is another multi-component reaction that produces dihydropyrimidinones from a β-keto ester, an aldehyde, and urea.[13][14][15][16][17] These products are of significant interest in medicinal chemistry.
Sources
- 1. This compound | C7H10O4 | CID 21836437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. |89898-51-1|C7H10O4|MFCD16038834|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 3. 89898-51-1|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. scribd.com [scribd.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, a valuable heterocyclic building block.
Q1: What is the most common and reliable method for synthesizing this compound?
The most established route is a two-step process commencing with a base-catalyzed intramolecular cyclization of a diester, known as the Dieckmann condensation.[1][2][3] This is followed by a hydrolysis and decarboxylation step to yield the final product. The starting material is typically a diester such as diethyl 2-(ethoxycarbonylmethyl)glycolate.
Q2: What is the primary mechanism of the key cyclization step?
The core of this synthesis is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][4] The mechanism involves the deprotonation of an α-carbon of one ester group by a strong base to form an enolate.[2][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a five-membered ring and yielding a cyclic β-keto ester.[1][2][6]
Q3: What kind of yields can be realistically expected?
Yields can vary significantly based on the purity of reagents, the choice of base, and the precise control of reaction conditions. While some literature reports high yields under optimized conditions, it is common for researchers to face challenges. A realistic yield for a non-optimized, initial attempt might range from 40-60%. With careful optimization of the parameters discussed in this guide, achieving yields upwards of 75-85% is feasible.
Q4: What are the most critical parameters affecting the reaction yield?
The three most critical factors are:
-
Base Strength and Steric Hindrance: The choice of base is paramount. It must be strong enough to deprotonate the α-carbon but not so nucleophilic that it leads to unwanted side reactions. Sodium ethoxide is classic, but sterically hindered bases like potassium tert-butoxide can offer advantages.[5]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can quench the enolate intermediate and hydrolyze the ester starting materials and products, drastically reducing the yield.
-
Temperature Control: The Dieckmann condensation is an equilibrium reaction. Temperature must be carefully controlled during base addition and reaction progression to favor product formation and minimize side reactions.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Very Low or No Product Formation
A negligible yield is often traced back to fundamental issues with reagents or reaction setup.
| Possible Cause | Underlying Reason (The "Why") | Recommended Solution & Protocol |
| Inactive Base | The base (e.g., sodium ethoxide, sodium hydride) has been deactivated by moisture or atmospheric CO2. Alkoxides are potent desiccants and will readily react with water, losing their basicity. | Solution: Use a freshly opened bottle of base or prepare it fresh. For sodium ethoxide, a titration can confirm its activity. For NaH, ensure it is a fine, grey powder (not white chunks, which indicate oxidation) and wash with dry hexanes before use under an inert atmosphere. |
| Poor Quality Starting Materials | The diester starting material may contain acidic impurities that quench the base, or residual water/alcohol from its synthesis. Solvents like THF or Toluene must be rigorously anhydrous. | Solution: Purify the starting diester via vacuum distillation. Ensure solvents are dried over an appropriate drying agent (e.g., sodium/benzophenone for THF, molecular sieves) and freshly distilled before use. |
| Incorrect Reaction Temperature | If the temperature is too low, the activation energy for the condensation may not be reached. If too high, side reactions such as intermolecular Claisen condensations or decomposition can dominate. | Solution: Maintain the recommended temperature profile. Typically, the base is added at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a slow warm-up to room temperature or gentle reflux to drive the reaction to completion. |
Troubleshooting Workflow: Diagnosing Zero Yield
Caption: A decision tree for troubleshooting zero-yield reactions.
Problem 2: Product is Formed, but Yield is Low and/or Impurities are Present
This scenario suggests the primary reaction is working but is either incomplete or competing with side reactions.
| Possible Cause | Underlying Reason (The "Why") | Recommended Solution & Protocol |
| Incomplete Reaction | The reaction has not reached equilibrium or completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the base over time. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initial reaction time, consider extending the time or gently heating the mixture (e.g., to 40-50°C) for several hours. |
| Reverse Dieckmann Reaction | The Dieckmann condensation is reversible.[3] If the resulting β-keto ester product is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting diester. This is an issue if a sub-stoichiometric amount of base is used or if the base is not strong enough. | Solution: Use at least one full equivalent of a strong base (e.g., NaH, KOtBu). After the initial cyclization, the acidic proton between the two carbonyls of the product is deprotonated, driving the equilibrium towards the product. The reaction must be quenched with acid in a separate workup step to re-protonate this position.[1][2] |
| Incomplete Decarboxylation | The intermediate cyclic β-keto ester requires hydrolysis and subsequent heating to lose CO2.[7] Incomplete hydrolysis or insufficient heating during the decarboxylation step will leave this intermediate as a major impurity. Malonic acid derivatives readily decarboxylate upon heating.[7][8] | Solution: Ensure complete saponification of the ester before acidification. After acidification, heat the solution (e.g., reflux in aqueous HCl or H2SO4) until CO2 evolution ceases. Monitor by TLC to confirm the disappearance of the intermediate. |
Reaction Scheme: Cyclization and Decarboxylation
Caption: The two-stage synthesis pathway.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Objective: To synthesize this compound.
Materials:
-
Diethyl 2-(ethoxycarbonylmethyl)glycolate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), concentrated and 1M solutions
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Dieckmann Condensation (Formation of the Cyclic Intermediate)
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with Sodium Hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.
-
Cooling: Cool the stirred NaH/THF slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the starting diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the NaH slurry over 30-45 minutes, maintaining the internal temperature below 5 °C. Hydrogen gas will evolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1M HCl to quench the excess NaH and neutralize the reaction mixture until the pH is ~7.
Step 2: Hydrolysis and Decarboxylation
-
Acidification: To the quenched reaction mixture, add concentrated HCl until the pH is strongly acidic (pH 1-2).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C for THF). Maintain reflux for 2-3 hours. Vigorous bubbling (CO2 evolution) should be observed initially and will subside as the reaction completes.
-
Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation to afford the final product, this compound, as a clear oil.
References
- Wikipedia. (2023). Dieckmann condensation.
- Chemistry LibreTexts. (2023). Dieckmann Condensation.
- Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation).
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Master Organic Chemistry. (2022). Decarboxylation.
- University of Calgary. (n.d.). Malonic esters.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for crude Ethyl 4-oxotetrahydrofuran-3-carboxylate
Technical Support Center: Ethyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs): General Compound Handling & Impurity Profile
This section covers foundational knowledge about the target compound, focusing on its typical synthesis, expected impurities, and stability.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. The most common synthesis is the Dieckmann condensation of a diester, such as diethyl diglycolate.[1][2] Key impurities often include:
-
Unreacted Starting Materials: Such as the parent diester.
-
Solvent Residues: High-boiling point solvents like toluene or DMSO can be difficult to remove.
-
Base-Related Impurities: Salts resulting from the neutralization of the base (e.g., sodium ethoxide) during workup.
-
Byproducts of Self-Condensation: Side reactions can lead to polymeric or oligomeric materials.
-
Hydrolysis Products: The ester functionality is susceptible to hydrolysis, which can form the corresponding carboxylic acid, especially during aqueous workup.
Q2: How stable is this compound? Are there specific conditions I should avoid during purification?
A2: This compound is a β-keto ester, a class of molecules with specific stability concerns.
-
Thermal Stability: Prolonged exposure to high temperatures (>150 °C) can cause decomposition. Therefore, high-temperature distillation should be avoided or performed under a high vacuum.
-
pH Sensitivity:
-
Strong Basic Conditions: Can promote a reverse-Dieckmann (retro-Claisen) reaction, leading to ring-opening and decreased yield.[1]
-
Strong Acidic Conditions: Can lead to hydrolysis of the ethyl ester to the carboxylic acid, followed by potential decarboxylation.
-
-
Storage: For long-term storage, it is recommended to keep the compound under an inert atmosphere (like argon or nitrogen) at room temperature or refrigerated (2-8°C) to prevent degradation.[3][4]
Troubleshooting Guide 1: Purification by Vacuum Distillation
Distillation is often the first choice for purification on a larger scale, but it comes with challenges for thermally sensitive molecules.
Q1: I'm trying to purify my crude product by distillation, but the material is turning dark and my yield is very low. What's happening?
A1: This is a classic sign of thermal decomposition. The β-keto ester moiety can be unstable at its atmospheric boiling point. The cause is excessive heat exposure.
Troubleshooting Steps:
-
Use a High Vacuum: You must perform the distillation under reduced pressure. A good vacuum pump (capable of <1 mmHg) is essential. This significantly lowers the boiling point, reducing the thermal stress on the molecule.
-
Optimize Heat Application: Use a heating mantle with a stirrer for even heat distribution. Avoid "hot spots" which can cause localized decomposition. Gradually increase the temperature to find the "sweet spot" where the product distills smoothly without charring.
-
Use a Short-Path Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the distance between the boiling flask and the condenser.
Q2: My product distills over a wide temperature range, and the purity isn't improving significantly. Why?
A2: This indicates the presence of impurities with boiling points close to your product.
-
Causality: If a starting material or byproduct has a similar molecular weight and polarity, it will have a similar vapor pressure, making separation by simple distillation difficult.
-
Solution: In this case, fractional distillation is required. Use a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates, enhancing the separation efficiency. However, for closely boiling impurities, column chromatography is often a more effective and practical solution.
Troubleshooting Guide 2: Purification by Column Chromatography
Column chromatography is a high-resolution technique ideal for removing impurities that are difficult to separate by other means.
Q1: My compound is streaking badly on the silica TLC plate and the column. How can I get sharp bands?
A1: Streaking is typically caused by one of two issues: compound overloading or an interaction with the stationary phase. Given that this compound is a β-keto ester, it is slightly acidic and can interact strongly with the Lewis acid sites on standard silica gel.
Troubleshooting Steps:
-
Optimize Solvent System: Ensure you are using an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. A typical Rf value to aim for on your TLC plate is between 0.25 and 0.35 for good separation.
-
Deactivate the Silica: The acidic protons of your compound can chelate to the silica. To mitigate this, you can add a small amount (0.1-0.5%) of a modifier like acetic acid to your eluent. This protonates the silica surface, reducing the tailing of your acidic compound.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-product weight ratio of at least 30:1 to 50:1 for difficult separations.
Q2: I'm running a column, but my desired product is co-eluting with an unknown impurity. What should I do?
A2: Co-elution means the polarity of your product and the impurity are too similar in the chosen solvent system.
-
Causality: This requires a change in the selectivity of your chromatographic system.
-
Solutions:
-
Change Solvent Polarity Drastically: Instead of a hexane/ethyl acetate system, try a different solvent combination, such as dichloromethane/methanol. This alters the interactions between the compounds, the mobile phase, and the stationary phase, which can often resolve the co-elution.
-
Switch Stationary Phase: If changing the eluent doesn't work, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic). Alternatively, for very challenging separations, reversed-phase (C18) chromatography may be necessary.
-
Decision-Making Workflow for Purification
The choice of purification technique depends critically on the nature and quantity of impurities. This workflow helps guide your decision process.
Caption: Decision tree for selecting a purification method.
Comparative Overview of Purification Techniques
| Parameter | Vacuum Distillation | Column Chromatography | Recrystallization |
| Best For Removing | Impurities with significantly different boiling points (e.g., solvents, high MW byproducts). | Impurities with similar boiling points but different polarities. | Small amounts of impurities from a solid crude product. |
| Typical Yield | 70-90% | 60-85% | 50-95% (highly dependent on solubility) |
| Purity Achievable | Good to Excellent (>98%) | Excellent (>99%) | Very High (>99.5%) if successful |
| Scalability | Excellent (grams to kilograms) | Moderate (grams to ~100g) | Good (grams to kilograms) |
| Primary Challenge | Thermal decomposition of the product. | Time-consuming, requires large solvent volumes. | Finding a suitable solvent; product may "oil out".[5] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying this compound on a laboratory scale (1-5 g).
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Heptane (or Hexanes), Ethyl Acetate (reagent grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
Determine the Eluent System:
-
Dissolve a tiny amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of Heptane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal system will give your product an Rf of ~0.3. For this compound, a system of 3:1 or 2:1 Heptane:Ethyl Acetate is a good starting point.
-
-
Prepare the Column:
-
Select a column of appropriate size (for 2g of crude, a 40-50 mm diameter column is suitable).
-
Securely clamp the column in a vertical position in a fume hood.
-
Fill the column about one-third full with the less polar solvent (Heptane).
-
Prepare a slurry of silica gel in the same solvent (for 2g crude, use ~60-80g of silica).
-
Pour the slurry into the column. Use a funnel to prevent splashing. Tap the column gently to help the silica pack evenly.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
-
Load the Sample:
-
Dissolve your crude product (~2g) in a minimal amount of dichloromethane or ethyl acetate (2-4 mL).
-
In a separate flask, add ~4-5g of silica gel to this solution.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add this silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
-
Run the Column:
-
Carefully add your pre-mixed eluent to the column, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches per minute (this is "flash" chromatography).
-
Collect fractions of a consistent size (e.g., 20-25 mL per tube).
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC. Spot every few tubes on a single TLC plate to identify which fractions contain your pure product.
-
Combine the fractions that show a single, clean spot corresponding to your product.
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottomed flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under a high vacuum for several hours to remove any residual solvent.
-
Obtain the final mass and characterize the pure product by NMR, LC-MS, etc. to confirm purity.[6]
-
References
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Nerz, J. (2013, February 4). How to Carry Out a Recrystallization. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- AbacipharmTech. (n.d.). This compound.
- Chemsrc. (n.d.). CAS#:57595-23-0 | Mthis compound.
- OC Lab. (2020, July 17). How To Recrystallize A Solid. YouTube.
- Royal Society of Chemistry. (n.d.). Analytical Methods - Accepted Manuscript.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-oxotetrahydrofuran-2-carboxylate. PubChem.
- Görlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Chemdad. (n.d.). Mthis compound.
- Gao, J., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData.
- Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Pharmaffiliates. (n.d.). Ivacaftor-impurities.
- Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
Sources
Technical Support Center: Ethyl 4-oxotetrahydrofuran-3-carboxylate Reactions
Introduction
Ethyl 4-oxotetrahydrofuran-3-carboxylate is a versatile cyclic β-keto ester widely employed as a building block in the synthesis of complex heterocyclic compounds, particularly in pharmaceutical and agrochemical research. Its unique structure, combining a reactive β-keto ester moiety with a tetrahydrofuran ring, offers numerous avenues for synthetic transformations. However, this reactivity also presents specific challenges, primarily the formation of undesired byproducts that can complicate reaction workups, reduce yields, and compromise the purity of the target molecule.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, minimize, and eliminate common byproducts encountered during reactions with this compound.
Troubleshooting Guide: Isolating Your Target from the Noise
This section addresses specific experimental issues, presenting them in a problem-cause-solution format. The advice provided is grounded in established reaction mechanisms to empower you to make informed decisions in the lab.
Problem 1: Low Yield of Desired Product with a Complex Mixture of Unidentified Byproducts
Symptom: You are performing a base-catalyzed reaction, such as a Knoevenagel condensation, and obtain a low yield of your expected product. TLC and NMR analysis of the crude reaction mixture shows multiple spots/peaks that are difficult to characterize.
Potential Causes & Solutions:
-
Cause A: Self-Condensation (Dimerization)
-
Expertise & Experience: As a β-keto ester, this compound possesses an acidic α-proton. In the presence of a sufficiently strong base, the molecule can act as both a nucleophile (as its enolate) and an electrophile, leading to a Claisen-type self-condensation.[1][2][3][4] This is particularly prevalent if the intended electrophile (e.g., an aldehyde in a Knoevenagel reaction) is unreactive or added too slowly.
-
Proposed Solution:
-
Choice of Base: Avoid strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) when possible, unless required for other reasons. Opt for weaker organic bases like piperidine, pyridine, or triethylamine for reactions like the Knoevenagel condensation.
-
Order of Addition: Add the base catalyst to the mixture of the this compound and the electrophile. Pre-forming the enolate of the keto ester in the absence of the other reactant increases the likelihood of self-condensation.
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Higher temperatures can accelerate unwanted side reactions.
-
-
-
Cause B: Hydrolysis and Subsequent Reactions
-
Expertise & Experience: The presence of water in the reaction, especially under basic or acidic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This β-keto acid is often unstable and can readily undergo decarboxylation upon heating to yield tetrahydrofuran-3-one.[5][6][7] This new ketone can then participate in its own set of side reactions.
-
Proposed Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Use of molecular sieves can be beneficial.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the introduction of atmospheric moisture.
-
Azeotropic Water Removal: For reactions run at elevated temperatures in solvents like toluene, using a Dean-Stark apparatus can effectively remove the water generated during the condensation, driving the equilibrium towards the desired product.
-
-
Problem 2: An Unexpected Peak in the Mass Spectrum Corresponding to (M+22)
Symptom: Your purified product shows an unexpected mass peak that is 22 units higher than the expected molecular weight, suggesting a sodium adduct. This is often accompanied by broad peaks in the NMR spectrum.
Potential Cause & Solution:
-
Cause: Residual Acidity and Salt Formation
-
Expertise & Experience: The product of a Knoevenagel condensation is often an α,β-unsaturated system, but the β-keto ester product from a Claisen condensation is itself acidic. During a basic workup (e.g., with sodium bicarbonate), you can form the sodium enolate salt of your product or a byproduct. This salt may be soluble in the organic phase and difficult to remove.
-
Proposed Solution:
-
Acidic Wash: During the workup, after any initial base quench, perform a wash with a dilute, weak acid like 1M HCl or ammonium chloride solution. This will protonate any enolate salts, making them more soluble in the organic layer and easier to purify via standard chromatography.
-
Careful pH Monitoring: Ensure the aqueous layer is neutral or slightly acidic before final extraction.
-
Purification Method: Silica gel chromatography is effective at separating the neutral organic product from its salt form.
-
-
Problem 3: Formation of a Viscous, Insoluble Oil Instead of a Crystalline Product
Symptom: Upon completion of the reaction and removal of the solvent, the crude product is a thick, intractable oil that fails to crystallize.
Potential Causes & Solutions:
-
Cause A: Ring-Opening Polymerization
-
Expertise & Experience: The tetrahydrofuran ring, while generally stable, can be susceptible to ring-opening under harsh acidic or thermal conditions.[8] The presence of electron-withdrawing groups, such as the keto and ester functions in the reactant, can potentially activate the ring towards nucleophilic attack, leading to oligomeric or polymeric byproducts.
-
Proposed Solution:
-
Milder Conditions: Avoid strong Lewis acids or high temperatures for extended periods. If an acid catalyst is required, consider a milder option or a heterogeneous catalyst that can be easily filtered off.
-
Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the chance of product degradation.
-
-
-
Cause B: Mixture of Stereoisomers or Regioisomers
-
Expertise & Experience: Reactions may produce a mixture of E/Z isomers or other constitutional isomers which can inhibit crystallization.
-
Proposed Solution:
-
Chromatography: Meticulous column chromatography is the most effective method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Characterization: Use analytical techniques like HPLC and high-field NMR (with NOE experiments) to identify and quantify the different isomers present.
-
-
Visualizing the Byproduct Pathways
To better understand the competing reactions, the following diagrams illustrate the key byproduct formation mechanisms.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, appears yellow and slightly viscous. Can I still use it?
A1: The pure compound should be a clear liquid or low-melting solid. A yellow to brown color often indicates the presence of degradation products, possibly from slow air oxidation or self-condensation over time. While it might be usable for some robust reactions, for sensitive transformations or to ensure reproducibility, it is highly recommended to purify the starting material first. Vacuum distillation is a common and effective method for this purpose.
Q2: How can I effectively monitor the progress of my Knoevenagel condensation?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting material and the product (e.g., 3:1 Hexane:Ethyl Acetate). Co-spot your reaction mixture with the starting ester and the aldehyde/ketone. The reaction is complete when the starting material spots have disappeared and a new, typically lower Rf spot corresponding to the more polar, conjugated product is dominant. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What is the best way to purify the final product?
A3: The optimal purification method depends on the physical properties of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent way to achieve high purity.
-
Silica Gel Chromatography: This is the most versatile method for both solid and oil products. It is particularly effective for removing polar impurities and separating isomers.
-
Vacuum Distillation: For thermally stable, liquid products, distillation under reduced pressure can be an efficient purification technique.
Q4: I am seeing a Michael addition byproduct. How can I prevent this?
A4: The α,β-unsaturated product of a Knoevenagel condensation can sometimes react with another equivalent of the enolate (from the starting ester) via a Michael 1,4-addition. To minimize this:
-
Control Stoichiometry: Use a 1:1 or a slight excess (1:1.1) of the aldehyde/ketone to the keto ester. Avoid a large excess of the keto ester.
-
Minimize Reaction Time: Stop the reaction as soon as the starting aldehyde/ketone is consumed to prevent the product from reacting further.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more than the desired condensation.
Key Experimental Protocols
Protocol 1: General Procedure for a Piperidine-Catalyzed Knoevenagel Condensation
This protocol provides a standard starting point for the condensation of this compound with an aldehyde.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired aldehyde (1.05 eq).
-
Add an appropriate solvent (e.g., ethanol or toluene, ~0.5 M concentration).
-
Add piperidine (0.1 eq) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (e.g., 80 °C for ethanol).
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Troubleshooting Workflow for Byproduct Identification
This workflow outlines a logical approach to identifying unknown byproducts.
Caption: A logical workflow for the identification of unknown reaction byproducts.
References
- Title: The Claisen Condens
- Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL:[Link]
- Title: Recent advances in the transesterification of β-keto esters Source: RSC Publishing URL:[Link]
- Title: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: Hydrolysis and Decarboxylation of ß-Keto Ester Example Source: YouTube URL:[Link]
- Title: Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters Source: PMC - National Center for Biotechnology Inform
- Title: Claisen Condensation – Mechanism, Variations & FAQs Source: Allen Institute URL:[Link]
- Title: 9.4: β-Ketoacids Decarboxylate Source: Chemistry LibreTexts URL:[Link]
- Title: Claisen Condensation Mechanism Source: BYJU'S URL:[Link]
- Title: 19.15: A Claisen Condensation Forms a β-Keto Ester Source: Chemistry LibreTexts URL:[Link]
- Title: Tetrahydrofuran Source: Wikipedia URL:[Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aklectures.com [aklectures.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Ethyl 4-oxotetrahydrofuran-3-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable intermediate from the laboratory bench to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Introduction: The Dieckmann Condensation at Scale
The synthesis of this compound is most commonly achieved via an intramolecular Claisen condensation, known as the Dieckmann condensation or Dieckmann cyclization.[1][2] This reaction involves the base-catalyzed cyclization of a diester, in this case, likely diethyl diglycolate, to form the target β-keto ester.[3][4] While elegant in principle, scaling up this reaction introduces significant challenges related to reaction control, safety, and product purity.
This guide will provide a framework for identifying and mitigating these challenges, ensuring a robust and scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the scale-up of this compound synthesis.
1. Q: My reaction yield has significantly dropped upon scaling up from the lab. What are the likely causes?
A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale:
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of high reactant or base concentration. This can promote side reactions over the desired intramolecular cyclization. The formation of intermolecular condensation products (oligomers) can also occur if the enolate of one molecule reacts with another before it can cyclize.
-
Poor Temperature Control: The Dieckmann condensation is an exothermic reaction. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] An increase in the bulk reaction temperature can lead to decomposition of the starting materials, product, or the base, as well as an increase in side reactions.
-
Moisture Contamination: The strong bases used in the Dieckmann condensation, such as sodium ethoxide, are extremely sensitive to moisture. Water will consume the base and inhibit the reaction. Ensuring all reagents, solvents, and the reactor are scrupulously dry is critical at scale.
-
Incomplete Reaction: Reaction times may need to be adjusted during scale-up to account for differences in mixing and heat transfer. In-process controls (IPCs) are essential to monitor the reaction progress and ensure completion.
2. Q: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A: The primary byproduct of concern is the result of intermolecular condensation, leading to the formation of dimers and oligomers. Another potential side reaction is the cleavage of the β-keto ester product, which is the reverse of the Claisen condensation.[3] This is more likely to occur if the product is not deprotonated by the base to form the stable enolate.
To minimize these byproducts:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular reaction. However, this has implications for reactor volume and solvent costs at scale.
-
Controlled Addition: Slowly adding the diester to a solution of the base in the reaction solvent can help maintain a low concentration of the starting material, thus favoring the intramolecular pathway.
-
Choice of Base and Stoichiometry: Using at least one full equivalent of a strong, non-nucleophilic base is crucial. The product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the alkoxide base. This final deprotonation step is essentially irreversible and drives the reaction to completion, preventing the reverse reaction.[2]
3. Q: The work-up of my large-scale reaction is proving difficult, with emulsion formation during the aqueous quench. How can I improve this?
A: Emulsion formation is a common challenge during the work-up of large-scale reactions, especially when quenching reactions involving strong bases.
-
Careful Quenching: The quench should be performed at a low temperature with controlled addition of the acidic solution to neutralize the excess base. A rapid, uncontrolled quench can lead to localized heat generation and increase the likelihood of emulsion.
-
Choice of Quenching Acid: Using a dilute solution of a mineral acid like hydrochloric acid or sulfuric acid is common. The choice and concentration may need to be optimized.
-
Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Selection: The choice of extraction solvent can influence emulsion formation. If persistent emulsions occur, consider a different extraction solvent or a mixture of solvents.
4. Q: What are the key safety considerations when scaling up a Dieckmann condensation?
A: The Dieckmann condensation presents several significant safety hazards that must be carefully managed at scale:
-
Exothermic Reaction and Thermal Runaway: As mentioned, the reaction is exothermic. A loss of cooling or inadequate heat removal can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway. A thorough thermal hazard assessment is essential before scaling up.
-
Flammable Solvents: The reaction is often carried out in flammable solvents like toluene or THF. All equipment must be properly grounded, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the risk of fire or explosion.
-
Corrosive and Reactive Reagents: Strong bases like sodium ethoxide are corrosive and react violently with water. Appropriate personal protective equipment (PPE) must be worn, and procedures for safe handling and charging of these reagents must be in place. Sodium ethoxide itself can begin to decompose at temperatures below 300°C, releasing flammable hydrocarbons.[6]
-
Hydrogen Gas Evolution: If sodium metal is used to prepare the sodium ethoxide in situ, flammable hydrogen gas will be evolved. The reactor must be properly vented to a safe location.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive base (hydrolyzed by moisture).2. Insufficient reaction time.3. Reaction temperature too low. | 1. Use freshly prepared or properly stored anhydrous base. Ensure all solvents and glassware are rigorously dried.2. Monitor the reaction using an appropriate in-process control (IPC) method (e.g., GC, HPLC) to determine the reaction endpoint.3. Gradually increase the reaction temperature while carefully monitoring for exotherms. |
| Formation of a White Precipitate During Reaction | Formation of the sodium salt of the enolate, which may have limited solubility in the reaction solvent. | This is often normal. Ensure adequate stirring to maintain a mobile slurry. If the mixture becomes too thick to stir effectively, consider increasing the solvent volume. |
| Product is an Orange-Reddish Oil Instead of a Solid/Crystalline Material | Presence of impurities, likely oligomeric byproducts. | 1. Optimize reaction conditions to minimize byproduct formation (see FAQ #2).2. Attempt purification by vacuum distillation or column chromatography.3. For crystallization, try adding a stronger acid during workup (e.g., ethereal HCl) and ensure all evolved alcohol is removed. |
| Difficult Phase Separation During Work-up | Emulsion formation. | 1. Add brine to the separatory funnel.2. Allow the mixture to stand for an extended period without agitation.3. Filter the entire mixture through a pad of Celite.4. Consider a solvent swap to a solvent that is less prone to emulsion formation. |
| Product Decomposes During Distillation | The β-keto ester may be thermally labile, especially if acidic or basic impurities are present. | 1. Ensure the product is thoroughly neutralized and washed before distillation.2. Use a high vacuum to lower the boiling point.3. Employ a short-path distillation apparatus to minimize the residence time at high temperatures. |
Part 3: Experimental Protocols and Methodologies
A. Pilot-Scale Synthesis of this compound
Disclaimer: This is a representative protocol based on established principles of the Dieckmann condensation. All procedures should be thoroughly risk-assessed and optimized at a small scale before attempting a pilot-scale run.
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (kg) | Moles |
| Diethyl diglycolate | 111-90-0 | 178.18 | 17.8 | 100 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 7.5 | 110 |
| Toluene | 108-88-3 | 92.14 | 100 L | - |
| 6M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - |
Procedure:
-
Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Base Slurry Preparation: Charge the reactor with 100 L of anhydrous toluene. Under a nitrogen atmosphere, carefully charge 7.5 kg of solid sodium ethoxide. Start agitation to form a slurry.
-
Diester Addition: Begin a slow, controlled addition of 17.8 kg of diethyl diglycolate to the sodium ethoxide slurry over a period of 2-3 hours. Maintain the internal temperature between 25-30°C. Use reactor cooling as necessary to manage the exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-4 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture, quench it with dilute acid, and extract it with ethyl acetate. Analyze the organic layer by GC to monitor the disappearance of the starting diester. The reaction is considered complete when the starting material is <1% by area.
-
Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 6M hydrochloric acid to the reaction mixture to neutralize the excess base and protonate the product enolate. Monitor the pH of the aqueous layer, aiming for a pH of 6-7.
-
Work-up: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 2 x 20 L of water, followed by 1 x 20 L of brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: The crude this compound can be purified by vacuum distillation.
B. Analytical Method: Purity Assessment by Gas Chromatography (GC)
-
Instrument: Agilent 7890B GC with FID detector
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium, constant flow 1.5 mL/min
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute 10 mg of the sample in 1 mL of ethyl acetate.
This method should be fully validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[7][8]
Part 4: Visualization of Key Processes
A. Reaction Workflow
Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation.
References
- BioPharm International. (n.d.). Analytical Method Validation for Biopharmaceuticals: A Practical Guide.
- IKEV. (n.d.). Validation of Analytical Methods.
- BioPharm International. (n.d.). Method Validation Guidelines.
- BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- ResearchGate. (n.d.). Analytical Method Validation for Biopharmaceuticals.
- Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.
- Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Organic Syntheses. (n.d.). Ethyl Diethoxyacetate.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- ResearchGate. (2025, August 6). Kinetics of thermal decomposition of sodium methoxide and ethoxide.
- Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- Organic Syntheses. (n.d.). Ethyl Thiazole-4-carboxylate.
- YouTube. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations.
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate.
- Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.
- Organic Syntheses. (n.d.). Cetylmalonic Ester.
- YouTube. (2018, September 21). 21.6b Dieckmann Condensation Reactions.
Sources
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ikev.org [ikev.org]
Furanone Synthesis Optimization: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of furanones. The furanone core is a vital structural motif in numerous natural products and pharmaceuticals, and its efficient synthesis is crucial for advancing chemical and biomedical research. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to rationalize and overcome challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your furanone synthesis experiments in a question-and-answer format.
Category 1: Reaction Yield and Purity
Question 1: My Paal-Knorr furanone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, are a frequent challenge.[1][2] The primary culprits are often harsh reaction conditions leading to substrate or product degradation, incomplete conversion, or the formation of side products.[3]
Troubleshooting Steps:
-
Catalyst Selection and Loading: Traditional methods often employ strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] However, these can cause charring and decomposition of sensitive substrates.[3] Consider switching to milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃), which can facilitate cyclization under less aggressive conditions.[3] A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might enhance the reaction rate, but be mindful of potential side reactions.[3]
-
Temperature and Reaction Time: High temperatures and prolonged heating are notorious for causing degradation, often visualized as the reaction mixture turning black or forming tar.[3] To mitigate this, consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[2][4] If using conventional heating, employ a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) for better temperature regulation compared to solvent-free conditions.[3]
-
Purity of Starting Materials: The purity of the 1,4-dicarbonyl starting material is paramount. Impurities can lead to undesired side reactions, diminishing the overall yield. Ensure your starting material is of high purity, and if necessary, purify it by distillation or recrystallization before use.
Question 2: I am observing the formation of a significant byproduct in my Feist-Benary furanone synthesis. How can I identify and minimize it?
Answer:
The Feist-Benary synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, is a versatile method for preparing substituted furans.[5][6] However, side reactions can occur, leading to a mixture of products.
Common Side Reactions and Solutions:
-
"Interrupted" Feist-Benary Reaction: The reaction can sometimes stall at the hydroxydihydrofuran intermediate without proceeding to the final furan product.[7] The concluding dehydration step often necessitates acidic conditions. After the initial base-catalyzed condensation, the careful addition of a catalytic amount of acid, such as HCl, can drive the reaction to completion.[8]
-
Ester Hydrolysis: If you are using a strong base like sodium ethoxide, you may observe hydrolysis of ester functionalities on your β-dicarbonyl compound.[9] To avoid this, opt for milder bases like pyridine or triethylamine.[9]
-
Formation of Pyrrole Byproducts: In some cases, particularly in Paal-Knorr type reactions, if your reaction mixture is contaminated with an amine source (e.g., from a previous step or impure solvent), you may observe the formation of pyrrole byproducts.[3][10] Ensure all your reagents and solvents are pure and free from nitrogen-containing impurities.
Category 2: Isomer Control and Regioselectivity
Question 3: My reaction is producing a mixture of 2(3H)- and 2(5H)-furanone isomers. How can I selectively synthesize the desired isomer?
Answer:
The formation of isomeric furanones is a common challenge, with the 2(5H)-furanone often being the thermodynamically more stable product.[11] Controlling the reaction conditions is key to achieving selectivity for the desired isomer.
Strategies for Isomer Control:
-
Temperature Control: Higher reaction temperatures tend to favor the formation of the more stable 2(5H)-isomer through isomerization of the initially formed 2(3H)-furanone.[11] Running the reaction at a lower temperature can favor the kinetic 2(3H)-product.[11]
-
Choice of Base: In base-catalyzed reactions, employing a milder, non-nucleophilic base may reduce the extent of isomerization.
-
Reaction Time: Extended reaction times can lead to the accumulation of the thermodynamically favored 2(5H)-isomer. Monitoring the reaction progress and stopping it once the desired product is maximized is crucial.[11]
-
Synthesis from Furfural: The oxidation of furfural can lead to different furanone isomers. For instance, oxidation with hydrogen peroxide can yield 2(5H)-furanone.[1] To promote the isomerization of the initially formed 2(3H)-furanone to the more stable 2(5H)-isomer, bases like potassium carbonate can be used.[1]
Question 4: How can I control the regioselectivity in my furanone synthesis?
Answer:
Regioselectivity, especially in reactions like the Feist-Benary synthesis, can be influenced by both steric and electronic factors.[7][12] The choice of substrates and reaction conditions plays a critical role in directing the cyclization to form the desired regioisomer.
Factors Influencing Regioselectivity:
-
Substrate Structure: The electronic nature of the substituents on your starting materials can significantly impact the reaction's regioselectivity. Electron-withdrawing or bulky groups can alter the acidity of protons and the nucleophilicity of the enolate, thereby influencing the cyclization pathway.[12]
-
Reaction Conditions: The choice of base and solvent can affect the regiochemical outcome. For instance, in some PPA-mediated reactions, the concentration of the acid can switch the regioselectivity.[12][13]
Category 3: Synthesis from Renewable Feedstocks
Question 5: I am attempting to synthesize furanones from furfural, but I am getting low conversion and significant formation of black, insoluble solids. What is happening and how can I improve this?
Answer:
The synthesis of furanones from furfural, a renewable platform chemical, is a green and attractive route. However, it is often plagued by low conversion rates and the formation of dark, polymeric side products known as "humins".[8][14]
Troubleshooting Furfural to Furanone Synthesis:
-
Minimizing Humin Formation: Humins are formed from the acid-catalyzed degradation and polymerization of carbohydrates and the furanone product itself.[8][15] To minimize their formation:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature can reduce humin formation, although it may also decrease the reaction rate.[14]
-
Catalyst Selection: The use of solid acid catalysts, such as certain zeolites, can improve selectivity towards the desired furanone product.[15]
-
Biphasic Systems: Employing a biphasic system with an organic extraction solvent can continuously remove the furanone product from the acidic aqueous phase as it forms, thereby preventing its degradation into humins.[8]
-
-
Addressing Low Conversion:
-
Catalyst Deactivation: The catalyst can be deactivated by the deposition of humins (coking) or poisoning from impurities in the feedstock.[5][10] Consider implementing a catalyst regeneration protocol or using a more robust catalyst.
-
Reaction Pathway: The conversion of furfural can proceed through various pathways.[16][17] The choice of catalyst and reaction conditions can be tailored to favor the desired pathway to the furanone product. For instance, in the hydrogenation of furfural, controlling the number of exposed metallic sites on the catalyst can influence the product selectivity.[16]
-
Category 4: Product Purification
Question 6: I am struggling to purify my non-polar furanone derivative from the reaction mixture. What are some effective purification strategies?
Answer:
The purification of furanones, especially non-polar derivatives, can be challenging due to their solubility characteristics and potential for co-elution with byproducts.
Purification Techniques for Furanones:
-
Column Chromatography: For very non-polar compounds that elute quickly even in 100% hexane, consider using a less polar stationary phase or a more polar solvent system to increase retention.[11] Reverse-phase chromatography can be an alternative, but be cautious of potential product degradation in aqueous mobile phases.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying furanones with high resolution.
-
Reversed-Phase HPLC (RP-HPLC): This is well-suited for many furanone derivatives. By adjusting the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, a wide range of furanones can be purified.[18] The addition of modifiers like phosphoric acid or formic acid can improve peak shape.[18]
-
Normal-Phase HPLC (NP-HPLC): This is suitable for polar compounds that are poorly retained in reversed-phase systems.[18]
-
Chiral HPLC: For the separation of enantiomers, which is often crucial in drug development, chiral HPLC is the most effective method.[18]
-
-
Distillation: For volatile furanones, Kugelrohr distillation can be attempted, although it may not be effective if the boiling points of the product and impurities are similar.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions for Paal-Knorr Furan Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH·H₂O | Toluene | Reflux | 4-6 | High | [3] |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (catalytic) | Ethanol/Water (1:1) | 140 (Microwave) | 0.05-0.08 | High | [4] |
| 1,4-Dicarbonyl Compound | ZnBr₂ | Dichloromethane | Room Temp | 2 | 90 | [3] |
| 1,4-Dicarbonyl Compound | Bi(NO₃)₃ | Dichloromethane | Room Temp | 1.5 | 92 | [3] |
Table 2: Yields for Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
| Base | Solvent | Temperature | Yield (%) | Reference |
| Pyridine | Ethanol | Reflux | 75-85 | [9] |
| Triethylamine | DMF | 100°C | 80-90 | [9] |
| Sodium Ethoxide | Ethanol | Room Temp | 60-70 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis (Conventional Heating)
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq), a suitable solvent (e.g., toluene), and the acid catalyst (e.g., p-TsOH·H₂O, 5 mol%).[3]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress by observing the collection of water in the Dean-Stark trap.[3]
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[3]
Protocol 2: General Procedure for Feist-Benary Furan Synthesis
-
Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a mild base (e.g., pyridine, 1.1 eq).[9]
-
Reaction: Slowly add the α-halo ketone (1.0 eq) to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[9]
-
Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with water, a dilute acid solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.[5][9]
Visualizations
Caption: Troubleshooting workflow for low yields in Paal-Knorr furanone synthesis.
Caption: Common side reactions in Feist-Benary synthesis and their solutions.
References
- ResearchGate. Yields of humins from HMF at different temperatures under acid catalysis.
- Reddit. Help with purification of furanones : r/chemhelp.
- Wikipedia. Feist–Benary synthesis.
- MBB College. Synthesis of Furan.
- UNG. Acid-Catalyzed Production of Hydroxymethylfurfural; Selectivity and Deactivation during Sugar Dehydration Reactions.
- MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
- ResearchGate. Facilitating selective conversion of furfural to cyclopentanone via reducing availability of metallic nickel sites | Request PDF.
- ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
- RSC Publishing. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- SIELC Technologies. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column.
- Organic Chemistry Portal. Synthesis of 3(2H)-furanones.
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- ResearchGate. Switching Selectivity in the Hydrogen Transfer Reduction of Furfural.
- Wikipedia. Feist–Benary synthesis.
- ResearchGate. Paal–Knorr furan synthesis | Request PDF.
- Química Organica.org. Feist-Benary synthesis of furan.
- AmmoniaKnowHow. Catalyst deactivation Common causes.
- Wikipedia. Paal–Knorr synthesis.
- ResearchGate. Efficient conversion of furfural into cyclopentanone over high performing and stable Cu/ZrO 2 catalysts | Request PDF.
- University of Groningen research portal. Regioselective Synthesis of Indanones.
- NIH. Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction - PMC.
- Pharmaguideline. Steps for HPLC Method Development.
- ScienceAsia. Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones.
- ResearchGate. Selective conversion of furfural to cyclopentanone and cyclopentanol by different preparation methods of Cu-Co catalysts | Request PDF.
- ResearchGate. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica.
- University of Groningen research portal. Regioselective Synthesis of Indanones.
- PubMed. 2,5-Dimethyl-4-hydroxy-3[2H]-furanone 6'O-malonyl-beta-D-glucopyranoside in strawberry fruits.
- PubMed. Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction.
- IOSRPHR. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
- University of Warwick. Principles in preparative HPLC.
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- 8. Effect of Lignin, Humins, and Biomass‐Derived Acids on Kinetics of Catalytic Hydroxymethylfurfural Production during Saccharide Dehydration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. benchchem.com [benchchem.com]
Technical Support Center: Ester Synthesis Involving Amine-Containing Substrates
A Guide to Preventing N-Alkylation Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with N-alkylation side reactions during ester synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding N-alkylation during esterification.
Q1: What is N-alkylation, and why is it a problem in my ester synthesis?
N-alkylation is an undesired side reaction where an alkyl group is introduced onto a nitrogen atom of your starting material. In the context of esterifying a carboxylic acid that also contains an amine group (like an amino acid), the amine can act as a competing nucleophile, attacking the activated carboxylic acid or other electrophiles in the reaction mixture. This leads to the formation of an N-alkylated byproduct, reducing the yield of your desired ester and complicating purification.
Q2: I'm using an acid catalyst (Fischer Esterification). Shouldn't the amine be protonated and non-nucleophilic?
This is a common and logical assumption. Under strongly acidic conditions, the amine is indeed protonated to form an ammonium salt, which significantly reduces its nucleophilicity. However, the equilibrium between the protonated and unprotonated amine can still allow for a small amount of the free amine to be present. This, combined with the forcing conditions often used in Fischer esterification (high temperatures and long reaction times), can still lead to detectable levels of N-alkylation byproducts.[1][2] Furthermore, competing esterification of the amino acid instead of N-alkylation could take place.[3]
Q3: What is the most reliable way to prevent N-alkylation?
The most robust and widely accepted strategy is the use of protecting groups .[3] A protecting group is a chemical moiety that temporarily blocks the reactive amine functionality, rendering it non-nucleophilic. After the esterification is complete, the protecting group can be selectively removed to yield the desired amino ester. This approach is central to modern peptide synthesis and is highly effective.[4]
Q4: How do I choose the right protecting group for my synthesis?
The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to different reaction conditions. The key principle is orthogonality , which means that the protecting groups on the amine and other functional groups can be removed under distinct conditions without affecting each other.[5][6] The three most common amine protecting groups are:
-
Boc (tert-Butyloxycarbonyl): Removed under acidic conditions (e.g., TFA).[7][8]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[6]
A comparative overview is provided in the troubleshooting section.
Troubleshooting Guide: N-Alkylation in Common Esterification Methods
This section provides a deeper dive into why N-alkylation occurs in specific reactions and how to mitigate it.
Scenario 1: Fischer Esterification
The Problem: You are performing a classic Fischer esterification of an amino acid using an alcohol and a strong acid catalyst (e.g., H₂SO₄) and observing N-alkylated byproducts.
The Root Cause: Under acidic conditions, the carboxylic acid is protonated, activating it for nucleophilic attack by the alcohol. While the amine is also protonated, the equilibrium allows for a small concentration of the free, nucleophilic amine to exist. At elevated temperatures, this free amine can compete with the alcohol, leading to N-alkylation.
Solutions:
-
Amine Protection: This is the most effective solution. Protecting the amine group with an acid-stable protecting group like Boc is a common strategy. The Boc group is stable to the acidic conditions of the Fischer esterification but can be removed later.
-
Use of a Large Excess of Alcohol: Using the alcohol as the solvent can help to outcompete the amine nucleophile by Le Châtelier's principle.[9]
Workflow: Fischer Esterification with a Protected Amine
Caption: Workflow for avoiding N-alkylation in Fischer esterification.
Scenario 2: Steglich Esterification
The Problem: You are using DCC (or another carbodiimide) and DMAP to esterify a carboxylic acid with an amine functionality and are getting a significant amount of an N-acylurea byproduct.
The Root Cause: In the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] While the intended pathway is the nucleophilic attack of the alcohol on this intermediate, two side reactions involving the amine can occur:
-
Direct Amide Formation: The amine, being a strong nucleophile, can directly attack the O-acylisourea to form an amide bond, which is often faster than ester formation.[10]
-
N-Acylurea Formation: The O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[10][11][12] This side reaction is more prevalent when the esterification is slow, for example, with sterically hindered alcohols.[13]
Solutions:
-
Amine Protection: As with the Fischer esterification, protecting the amine is the most reliable solution. A Boc or Cbz group will prevent the amine from participating in the reaction.
-
Reaction Conditions Optimization:
-
DMAP as a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[14] This intermediate reacts rapidly with the alcohol to form the ester and suppresses the formation of the N-acylurea byproduct.[10][12]
-
Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of the N-acylurea rearrangement.
-
Mechanism of N-Acylurea Formation in Steglich Esterification
Sources
- 1. reddit.com [reddit.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Troubleshooting Low Yield in Michael Addition Reactions
Welcome to the technical support center for the Michael addition reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. As a cornerstone of C-C bond formation, the Michael addition's success hinges on a delicate interplay of substrates, catalysts, and conditions.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Michael addition reaction is resulting in a very low yield or has failed completely. What are the primary factors I should investigate first?
When a Michael addition fails, a systematic review of the fundamental reaction parameters is the most efficient path to a solution. Often, the issue lies in one of the following areas:
-
Reagent Purity and Integrity : Ensure all starting materials, including the Michael donor, Michael acceptor, and solvent, are pure and dry. Water can interfere with the reaction, especially by protonating the enolate intermediate.[2] Aprotic solvents are generally preferred to avoid interference from ions.[3]
-
Catalyst or Base Activity : The base or catalyst is crucial for generating the nucleophile.[4] If using a base, ensure it is strong enough to deprotonate your Michael donor. Bases and catalysts can degrade over time or with improper storage. If in doubt, use a freshly opened or purified batch.
-
Reaction Kinetics : The reaction may simply be too slow under your current conditions. Consider increasing the temperature, extending the reaction time, or increasing the concentration of your catalyst. Always monitor the reaction's progress via an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Thermodynamic Equilibrium : The Michael addition is often reversible (the "retro-Michael reaction").[5] If the product is sterically hindered or electronically unstable, the equilibrium may favor the starting materials. This is especially problematic at elevated temperatures.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions, and how can I suppress them?
The formation of side products is a common cause of low yields. Identifying the nature of these byproducts is key to mitigating them.
-
1,2-Addition vs. 1,4-Addition (Conjugate Addition) : The primary competition is often between the desired 1,4-addition (Michael) and a 1,2-addition directly to the carbonyl group. "Hard," highly reactive nucleophiles (like organolithium or Grignard reagents) and strong bases tend to favor the 1,2-addition.[6] To favor the Michael addition, use "softer," more stable nucleophiles (e.g., doubly stabilized enolates like those from malonic esters) and weaker bases.[6][7][8]
-
Polymerization : Michael acceptors, particularly reactive ones like acrylates or nitroalkenes, can undergo anionic polymerization, especially in the presence of strong bases.[9] To minimize this, use a catalytic amount of a milder base or an organocatalyst, and maintain a lower reaction temperature.
-
Bis-Addition : If the initial Michael adduct still possesses acidic protons, it can act as a nucleophile itself and react with a second molecule of the Michael acceptor.[10] This can be controlled by adjusting the stoichiometry of the reactants or by choosing a Michael donor that forms a less reactive product.
-
Self-Condensation : The Michael donor or acceptor may react with itself (e.g., via an aldol condensation) if conditions are too harsh. Using milder bases and lower temperatures can prevent this.
The relationship between nucleophile type and the addition pathway is critical.
Q3: My nucleophile (Michael donor) or electrophile (Michael acceptor) seems unreactive. How can I improve the reaction?
The inherent reactivity of your substrates dictates the necessary reaction conditions.
For an Unreactive Michael Donor (Nucleophile): The key is efficient generation of the enolate. The Michael reaction works best with donors that have acidic alpha-hydrogens, such as β-keto esters or malonic esters, because they form stabilized, "soft" enolates.[7]
-
Increase Base Strength : If your donor is not very acidic (e.g., a simple ketone), a stronger base (like LDA or NaH) may be required instead of a weaker one (like NaOH or Et3N). However, be mindful that stronger bases can promote side reactions.[6][11]
-
Change Cation : The counter-ion of the base can influence reactivity.
-
Use an Organocatalyst : Catalysts like secondary amines (e.g., proline) can convert ketones or aldehydes into enamines, which are excellent Michael donors under milder conditions.[1]
For an Unreactive Michael Acceptor (Electrophile): The acceptor's reactivity is governed by the electrophilicity of its β-carbon.
-
Steric Hindrance : Bulky substituents near the β-carbon or the carbonyl group can physically block the nucleophile's approach. If steric hindrance at the carbonyl is high, it can actually favor the Michael addition by disfavoring the 1,2-addition side product.[11]
-
Electronic Effects : The presence of strong electron-withdrawing groups (like -NO₂, -CN, -C(O)R) on the alkene is essential for activating it towards nucleophilic attack.[12]
-
Lewis Acid Catalysis : A Lewis acid can coordinate to the carbonyl oxygen of the acceptor, withdrawing electron density and making the β-carbon significantly more electrophilic. Transition metal catalysts are widely used for this purpose.[13]
Q4: How does solvent choice impact the yield of a Michael addition?
Solvent choice is not merely about dissolution; it can dramatically influence reaction rates and even stereoselectivity.[14]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO) : These are often excellent choices. They effectively solvate the cation of the base without interfering with the nucleophile through hydrogen bonding, leading to a more reactive "naked" enolate.
-
Polar Protic Solvents (e.g., Ethanol, Water) : While sometimes effective, especially in aza- or oxa-Michael additions, protic solvents can slow down the reaction by creating a solvent cage around the enolate through hydrogen bonding, reducing its nucleophilicity.[3][10]
-
Nonpolar Solvents (e.g., Toluene, Hexane) : These may be used, but solubility of the enolate salt can be an issue.
A study on the synthesis of the ABC ring system of hexacyclinic acid demonstrated a complete reversal of diastereoselectivity by changing the solvent, highlighting the profound impact of this parameter.[14]
| Solvent (in order of increasing polarity) | Ratio of Diastereomers (4a:4'a) |
| Toluene | 1:2.3 |
| THF | 1.1:1 |
| Acetonitrile | 3.2:1 |
| HMPA/THF (1:4) | 4:1 |
| Table adapted from a study on solvent effects, demonstrating that increasing solvent polarity favored the desired diastereomer 4a.[14] |
Troubleshooting Workflow & Experimental Protocols
General Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when faced with a low-yield Michael addition.
Protocol 1: General Procedure for a Base-Catalyzed Michael Addition
This protocol provides a basic framework for a trial reaction. Adjust stoichiometry and conditions based on your specific substrates.[15]
-
Setup : To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.0 equiv) and the Michael acceptor (1.1 equiv).
-
Solvent Addition : Add an appropriate anhydrous solvent (e.g., THF, Toluene) to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere : Purge the flask with an inert gas (Nitrogen or Argon).
-
Cooling : Cool the reaction mixture to the desired starting temperature (e.g., 0 °C in an ice bath).
-
Base Addition : Slowly add the base (e.g., 1.1 equiv of a non-nucleophilic base like DBU, or a catalytic amount, 0.1 equiv, of a stronger base like NaH) to the stirred solution.
-
Reaction Monitoring : Allow the reaction to stir at the chosen temperature. Monitor its progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every hour).
-
Quenching : Once the reaction is complete (or has stalled), quench it by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]
-
Work-up : Transfer the mixture to a separatory funnel, extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using a suitable method, such as flash column chromatography on silica gel.
Protocol 2: Screening Reaction Conditions for Yield Optimization
To optimize a low-yielding reaction, it is crucial to systematically test key parameters. This can be done efficiently in parallel on a small scale.
-
Array Setup : Arrange a series of reaction vials, each with a small stir bar.
-
Variable Parameter : Decide on the first parameter to screen (e.g., catalyst, base, or solvent). For a solvent screen, add the Michael donor and acceptor to each vial, then add a different anhydrous solvent to each. For a catalyst screen, use the same solvent in all vials but add a different catalyst to each.
-
Reaction Initiation : Add the initiating reagent (e.g., base) to each vial, cap them under an inert atmosphere, and place them in a temperature-controlled block for stirring.
-
Time-Point Analysis : After a set time (e.g., 4, 8, and 24 hours), take a small, equal-volume aliquot from each reaction. Quench these aliquots in labeled HPLC vials containing a quenching solution and an internal standard.
-
Analysis : Analyze the conversion and relative yield in each vial using LC-MS or GC-MS.
-
Iteration : Based on the best-performing condition from the first screen, set up a second array to optimize another parameter (e.g., temperature or concentration). By iteratively screening, you can rapidly identify the optimal conditions for your specific transformation.
References
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Wikipedia. (2023). Michael addition reaction.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
- Taylor, M. S., & Jacobsen, E. N. (2004). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of BINOL-Derived Salens. The Journal of Organic Chemistry, 69(26), 8855–8863.
- Quirion, J. C., et al. (2007). Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid. Organic Letters, 9(17), 3291–3293.
- ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition.
- PubMed. (2004). Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens.
- The Organic Chemistry Tutor. (2024). Michael Addition Reaction | Mechanism, Examples and Applications. YouTube.
- ARKIVOC. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of....
- ChemTalk. (n.d.). Michael Addition.
- ResearchGate. (2024). The Michael Reaction.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions.
- The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube.
- ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions.
- JoVE. (2023). Video: Conjugate Addition of Enolates: Michael Addition.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
- L.S. College, Muzaffarpur. (2020). Michael reaction.
- ResearchGate. (2013). What are the best conditions for a Michael addition?.
Sources
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- 2. How To [chem.rochester.edu]
- 3. Michael Addition | ChemTalk [chemistrytalk.org]
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- 8. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
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Stability issues of Ethyl 4-oxotetrahydrofuran-3-carboxylate in solution
Technical Support Center: Ethyl 4-oxotetrahydrofuran-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document serves as a specialized resource for users encountering stability challenges during experimental workflows. As a β-keto ester integrated into a cyclic ether system, this molecule exhibits unique chemical behaviors that require careful handling to ensure experimental reproducibility and success. This guide is structured in a question-and-answer format to directly address the most common issues observed in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My assay results are inconsistent when using solutions of this compound. What could be the cause?
Inconsistent results are frequently the first indicator of compound degradation. This compound, as a β-keto ester, is susceptible to several degradation pathways, primarily hydrolysis.[1][2][3]
-
Causality: The core issue lies in the reactivity of the ester functional group. In the presence of nucleophiles, particularly water, the ester can be cleaved. This reaction is significantly accelerated under either acidic or basic conditions.[1][2] The resulting product, a β-keto acid, is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating or even at room temperature, leading to a ketone byproduct.[2][4] This process fundamentally changes the molecule's structure and, consequently, its activity in your experiments.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using anhydrous solvents for your stock solutions. Even trace amounts of water can initiate hydrolysis over time.
-
Control pH: If working in aqueous media, maintain a neutral pH (ideally 6.5-7.5). Avoid acidic or basic buffers unless absolutely required by the experimental protocol, and if so, prepare the solution immediately before use.
-
Analyze Purity: Use an analytical technique like HPLC or LC-MS to check the purity of your stock solution and a freshly prepared sample. Look for the appearance of new peaks that could correspond to the hydrolyzed acid or the decarboxylated ketone.
-
Question 2: What is the optimal solvent for dissolving and storing this compound?
The choice of solvent is critical for maintaining the compound's integrity. The primary goal is to minimize exposure to water and reactive functional groups.
-
Expert Recommendation: Anhydrous aprotic solvents are highly recommended for stock solutions.
-
Top Choices: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Acceptable with Caution: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). While effective for solubilization, ensure they are of the highest purity and truly anhydrous, as they can be hygroscopic.
-
Avoid: Protic solvents like methanol, ethanol, and especially water for long-term storage. These solvents can actively participate in degradation through transesterification or hydrolysis.[4]
-
-
Solubility & Stability Overview:
| Solvent | Type | Suitability for Storage | Key Considerations |
| Acetonitrile | Aprotic Polar | Excellent | Good solubilizing power and inert. |
| Dichloromethane | Aprotic Nonpolar | Excellent | Volatile. Ensure container is tightly sealed. |
| Anhydrous DMSO | Aprotic Polar | Good | Hygroscopic. Purchase in small, sealed quantities. |
| Anhydrous Ethanol | Protic Polar | Poor | Risk of transesterification. Use only for immediate experimental dilution if necessary. |
| Aqueous Buffers | Protic, Aqueous | Very Poor | High risk of rapid hydrolysis.[3] Prepare fresh and use immediately. |
Question 3: I see a new, unexpected peak in my LC-MS analysis. What is the likely degradation product?
Observing a new peak is a clear sign of degradation. Based on the known chemistry of β-keto esters, there are two primary suspects.[1][2]
-
Plausible Degradation Pathways:
-
Hydrolysis: The initial degradation step is the hydrolysis of the ethyl ester to a carboxylic acid, forming 4-oxotetrahydrofuran-3-carboxylic acid . This will have a lower mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H).
-
Decarboxylation: The resulting β-keto acid is thermally unstable and can easily lose carbon dioxide (-CO₂).[2][4] This leads to the formation of dihydrofuran-3(2H)-one .
-
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathway via hydrolysis and decarboxylation.
Question 4: How should I prepare and store stock solutions to maximize their shelf-life?
Proper preparation and storage are paramount for ensuring the long-term viability of your compound.
-
Expert Protocol: Follow a strict, validated procedure for solution preparation.
-
Long-Term Storage (Solid): Store the solid compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
-
Stock Solution Preparation:
-
Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation.
-
Use only high-purity, anhydrous aprotic solvents (e.g., Acetonitrile).
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction.
-
Store the aliquots at -20°C or -80°C. For maximal stability, overlay the solution with an inert gas before sealing.
-
-
Troubleshooting Workflow: Investigating Compound Instability
If you suspect compound instability is affecting your results, follow this systematic workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting compound stability issues.
Protocols
Protocol 1: Preparation of a Validated Stock Solution
This protocol ensures the highest possible initial quality of your working solutions.
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN), HPLC grade or higher
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance and precision pipettes
-
-
Procedure:
-
Allow the sealed container of the solid compound to warm to ambient temperature for at least 30 minutes.
-
Weigh the desired amount of solid in a sterile environment.
-
Add the calculated volume of anhydrous ACN to achieve the target concentration (e.g., 20 mM).
-
Vortex gently until the solid is completely dissolved.
-
(Optional but recommended) Briefly purge the headspace of the vial with inert gas.
-
Seal the vial tightly.
-
Wrap the cap-vial interface with parafilm for an extra barrier against moisture.
-
Label clearly with compound name, concentration, solvent, and date.
-
Immediately aliquot into smaller, single-use vials and store at -80°C.
-
Protocol 2: Quick Stability Assessment in an Aqueous Buffer
Use this protocol to determine the short-term stability of the compound in your specific experimental buffer.
-
Preparation:
-
Prepare a fresh solution of the compound in your aqueous buffer at the final working concentration.
-
Prepare a control solution of the compound in anhydrous ACN at the same concentration.
-
-
Time Points:
-
Immediately after preparation (T=0), inject an aliquot of both the aqueous and ACN solutions onto an HPLC system.
-
Store the remaining solutions under your exact experimental conditions (e.g., 37°C incubator).
-
Inject aliquots at subsequent time points (e.g., T=1h, 2h, 4h, 8h, 24h).
-
-
Analysis:
-
Monitor the peak area of the parent compound in the chromatograms.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
A loss of >5-10% peak area indicates significant degradation and suggests the solution is not stable under those conditions for that duration.
-
References
- Keto-enol tautomerism. (n.d.). Fiveable.
- Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2025). Source unavailable.
- Shishkin, V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.Organic Letters.
- Shishkin, V., et al. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.ChemRxiv.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
- Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
- Selective Cleavage and Decarboxylation of β-Keto Esters... (n.d.). ResearchGate.
- Asymmetric reduction of ketones and β-keto esters... (n.d.). PMC - NIH.
- Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. (n.d.). Journal of the American Chemical Society.
- Overview of assays for hydrolysis of β -keto esters... (n.d.). ResearchGate.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC - NIH.
- Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. (n.d.). PubChem.
- This compound. (n.d.). AbacipharmTech.
- The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro... (2011). PubMed.
- (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate.
Sources
Technical Support Center: Strategies for Removing Unreacted Starting Materials from Product Mixtures
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting protocols for the critical process of removing unreacted starting materials from your product mixture. Achieving high product purity is paramount for reliable downstream applications, accurate analytical results, and the overall success of a synthetic route. This center is designed to provide you with the expertise and practical insights needed to navigate common purification challenges.
The Criticality of Purification: Why We Isolate
In an ideal chemical reaction, all starting materials would be consumed to form the desired product. However, the reality of chemical synthesis is that reactions are often incomplete, leading to a mixture of the target compound, unreacted starting materials, by-products, and residual catalysts. The removal of these impurities is not merely a matter of good laboratory practice; it is a fundamental requirement for:
-
Accurate Characterization: Impurities can interfere with analytical techniques such as NMR, mass spectrometry, and chromatography, leading to erroneous data and incorrect structural assignments.
-
Biological Assays: In drug discovery and development, even trace amounts of unreacted starting materials can exhibit biological activity, leading to false positives or masking the true efficacy of the target molecule.
-
Process Development: For scaling up a synthesis, a robust and reproducible purification strategy is essential to ensure consistent product quality and meet regulatory standards.
This guide will explore the most common and effective techniques for purifying your product, with a focus on troubleshooting the specific issues you are likely to encounter.
Choosing Your Purification Strategy: A Logic-Based Approach
The selection of an appropriate purification method is dictated by the physicochemical properties of your product and the impurities you need to remove. Key factors to consider include polarity, solubility, boiling point, and thermal stability.
Start [label="Crude Reaction Mixture"]; Properties [label="Analyze Physicochemical Properties\n(Polarity, Solubility, Boiling Point, Stability)", shape=ellipse, fillcolor="#FBBC05"]; Solid_Product [label="Is the Product a Solid?"]; Liquid_Product [label="Is the Product a Liquid/Oil?"]; Polarity_Diff [label="Significant Polarity Difference?"]; Solubility_Diff [label="Significant Solubility Difference?"]; Boiling_Point_Diff [label="Significant Boiling Point Difference?"]; Thermal_Stability [label="Is the Product Thermally Stable?"];
Chromatography [label="Flash Column Chromatography", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystallization [label="Crystallization / Recrystallization", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation [label="Distillation (Simple, Fractional, Vacuum)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Properties; Properties -> Solid_Product; Properties -> Liquid_Product;
Solid_Product -> Polarity_Diff [label="Yes"]; Solid_Product -> Solubility_Diff [label="No"]; Polarity_Diff -> Chromatography [label="Yes"]; Polarity_Diff -> Solubility_Diff [label="No"]; Solubility_Diff -> Crystallization [label="Yes"]; Solubility_Diff -> Precipitation [label="Yes"]; Solubility_Diff -> Extraction [label="No"];
Liquid_Product -> Boiling_Point_Diff [label="Yes"]; Liquid_Product -> Polarity_Diff_Liquid [label="No", xlabel=" "]; Boiling_Point_Diff -> Thermal_Stability [label="Yes"]; Thermal_Stability -> Distillation [label="Yes"]; Thermal_Stability -> Chromatography [label="No"]; Polarity_Diff_Liquid [label="Significant Polarity Difference?"]; Polarity_Diff_Liquid -> Extraction [label="Yes"]; Polarity_Diff_Liquid -> Chromatography [label="No"];
}
Caption: Decision tree for selecting a primary purification method.
In-Depth Troubleshooting Guides & FAQs
This section provides detailed troubleshooting advice for common purification techniques in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Flash Column Chromatography
Flash column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[1][2] It is particularly effective for purifying compounds on a small to medium scale.[3]
Frequently Asked Questions & Troubleshooting
-
Q1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents. How can I purify it by column chromatography?
-
A1: This indicates your compound is very polar and strongly adsorbs to the silica gel. You have a few options:
-
Switch to a more polar stationary phase: Consider using reverse-phase silica.[4]
-
Use a more aggressive solvent system: A small percentage of acetic acid or methanol in your eluent can help move highly polar compounds. However, be aware that acidic conditions can cause decomposition of some compounds.[4]
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, which can be beneficial for acid-sensitive compounds.[4]
-
-
-
Q2: My compound appears to be degrading on the silica gel column. What can I do?
-
A2: β-keto esters and other acid-sensitive compounds can degrade on standard silica gel.[5] To mitigate this:
-
Use deactivated silica gel: As mentioned above, neutralizing the silica can prevent degradation.
-
Switch to a different stationary phase: Alumina or Florisil can be less harsh alternatives for some compounds.[4]
-
Work quickly: Minimize the time your compound spends on the column.
-
-
-
Q3: I'm not getting good separation between my product and a starting material, even though they have different Rf values on the TLC plate. Why is this happening?
-
A3: Several factors could be at play:
-
Overloading the column: Loading too much crude material will lead to broad bands and poor separation. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Improper column packing: An unevenly packed column will have channels, leading to poor separation. Ensure your silica gel is packed as a uniform slurry.
-
Co-elution: If the Rf values are very close, you may need to optimize your solvent system. Try a less polar solvent system to increase the separation on the TLC plate before attempting the column.
-
-
Start [label="Crude Product"]; TLC [label="Develop TLC Solvent System", shape=ellipse, fillcolor="#FBBC05"]; Pack_Column [label="Pack Column with Silica Gel"]; Load_Sample [label="Load Sample onto Column"]; Elute [label="Elute with Solvent System"]; Collect_Fractions [label="Collect Fractions"]; Analyze_Fractions [label="Analyze Fractions by TLC", shape=ellipse, fillcolor="#FBBC05"]; Combine_Pure [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> TLC; TLC -> Pack_Column; Pack_Column -> Load_Sample; Load_Sample -> Elute; Elute -> Collect_Fractions; Collect_Fractions -> Analyze_Fractions; Analyze_Fractions -> Combine_Pure [label="Identify Pure Fractions"]; Combine_Pure -> Evaporate; Evaporate -> Pure_Product; }
Caption: A typical workflow for flash column chromatography.[5][6]
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution.[1][7]
Frequently Asked Questions & Troubleshooting
-
Q1: An emulsion has formed between the organic and aqueous layers, and they are not separating. What should I do?
-
A1: Emulsions are a common problem. Here are several ways to address this:
-
Add brine: A saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous layer.[5]
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: Allowing the mixture to stand for a period can lead to separation.
-
-
-
Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
-
A2: A simple test is to add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer. As a general rule, chlorinated solvents like dichloromethane are denser than water and will be the bottom layer, while non-chlorinated organic solvents like ethyl acetate and ether are less dense than water and will be the top layer.
-
-
Q3: My product seems to be partially soluble in both the organic and aqueous layers, leading to low recovery. How can I improve this?
-
A3: This can be addressed by:
-
Back-extraction: After the initial extraction, extract the aqueous layer again with fresh organic solvent to recover more of your product.
-
Salting out: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
pH adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly change its solubility. For example, an acidic product will be more soluble in a basic aqueous solution, while a basic product will be more soluble in an acidic aqueous solution.
-
-
Crystallization and Recrystallization
Crystallization is a powerful technique for purifying solid compounds.[8][9] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[10][11] As a saturated hot solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[9][12]
Frequently Asked Questions & Troubleshooting
-
Q1: My compound will not crystallize out of solution, even after cooling. What can I do?
-
A1: Several techniques can induce crystallization:
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[13]
-
Seeding: Adding a small crystal of the pure product (a seed crystal) can initiate crystallization.[10][13]
-
Reducing the solvent volume: If too much solvent was used, you can gently evaporate some of it to create a more concentrated solution and then try cooling again.[13]
-
Cooling to a lower temperature: Placing the solution in an ice bath or refrigerator can further decrease the solubility of your compound.[13]
-
-
-
Q2: My product "oils out" instead of forming crystals. What does this mean and how can I fix it?
-
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Reheat the solution: Reheat the solution until the oil redissolves.
-
Allow for slower cooling: Let the solution cool slowly to room temperature before placing it in an ice bath.
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent and then allow it to cool slowly.
-
-
-
Q3: My recrystallized product is still impure. What went wrong?
-
A3: This could be due to a few reasons:
-
Inefficient washing: The surface of the crystals may be coated with impure mother liquor. Ensure you wash the crystals with a small amount of ice-cold solvent.[8][9]
-
Inappropriate solvent choice: The impurities may have similar solubility properties to your product in the chosen solvent. You may need to screen for a different recrystallization solvent.[9]
-
Inclusion of impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. Slower cooling promotes the formation of purer crystals.[9]
-
-
| Solvent Property | Ideal for Recrystallization | Reasoning |
| Solubility of Compound | High at high temperatures, low at low temperatures | Maximizes recovery upon cooling.[9] |
| Solubility of Impurities | Either very high or very low at all temperatures | Allows for separation of impurities.[9] |
| Boiling Point | Lower than the melting point of the compound | Prevents the compound from "oiling out". |
| Reactivity | Should not react with the compound | Ensures the chemical integrity of the product.[9] |
Table 1. Ideal Properties of a Recrystallization Solvent.
Distillation
Distillation is used to separate liquids with different boiling points.[1][14] It is a valuable technique for purifying liquid products and removing volatile starting materials.[15]
Frequently Asked Questions & Troubleshooting
-
Q1: I am not getting a good separation of two liquids with close boiling points using simple distillation. What should I do?
-
Q2: My product is decomposing at its boiling point. How can I purify it by distillation?
-
Q3: The distillation is proceeding very slowly or not at all. What could be the problem?
-
A3: Common causes for slow distillation include:
-
Insufficient heating: The heating mantle may not be set to a high enough temperature to achieve a steady boil.
-
Poor insulation: Heat loss from the distillation flask and column can be significant. Insulating the apparatus with glass wool or aluminum foil can help maintain the necessary temperature.
-
A leak in the system (for vacuum distillation): Ensure all joints are properly sealed.
-
-
Precipitation
Precipitation involves converting a soluble product into an insoluble solid that can be separated from the reaction mixture by filtration or centrifugation.[16] This can often be achieved by adding an "anti-solvent" in which the product is insoluble.[17]
Frequently Asked Questions & Troubleshooting
-
Q1: I've added an anti-solvent, but my product is not precipitating. What should I do?
-
A1:
-
Increase the concentration: Your product may be too dilute. Try to concentrate the solution by evaporating some of the initial solvent before adding the anti-solvent.
-
Cool the solution: Lowering the temperature can decrease the solubility and promote precipitation.
-
Scratching or seeding: Similar to crystallization, creating nucleation sites can induce precipitation.
-
-
-
Q2: The precipitate is very fine and difficult to filter. How can I improve this?
-
A2:
-
Digestion: Allowing the precipitate to stand in the mother liquor (a process called digestion or aging) can lead to the formation of larger, more easily filterable particles.[17]
-
Slower addition of the anti-solvent: Adding the anti-solvent slowly while stirring can promote the growth of larger particles.
-
-
-
Q3: How is precipitation different from crystallization?
References
- Concentration & Purification of Target Product by Precipitation. (n.d.). Scribd.
- SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison.
- Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7). PraxiLabs.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials - Benchchem. (n.d.). BenchChem.
- Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.). BenchChem.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
- Precipitation (chemistry) - Wikipedia. (n.d.). Wikipedia.
- Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.
- Solvent Extraction Techniques - Organomation. (n.d.). Organomation.
- Methods for removing unreacted starting materials from Methyl 3-oxodecanoate - Benchchem. (n.d.). BenchChem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Distillation | Definition, Process, & Methods | Britannica. (2025, December 18). Britannica.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.
- How Is Chromatography Used for Purification? - Moravek. (n.d.). Moravek.
- Distillation - Use in Bioprocess Development - Celignis. (n.d.). Celignis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organomation.com [organomation.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Recrystallization [sites.pitt.edu]
- 10. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 15. Distillation - Use in Bioprocess Development [celignis.com]
- 16. scribd.com [scribd.com]
- 17. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating the Choice of Core Synthons: A Comparative Guide to Ethyl and Methyl 4-oxotetrahydrofuran-3-carboxylate
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. The 4-oxotetrahydrofuran-3-carboxylate scaffold is a privileged motif, serving as a versatile precursor to a multitude of complex molecular architectures. This guide provides an in-depth, objective comparison of two of the most common derivatives of this scaffold: ethyl 4-oxotetrahydrofuran-3-carboxylate and mthis compound. This analysis, grounded in experimental observations and established chemical principles, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Properties
The seemingly subtle difference of a single methylene unit in the ester functionality of these two molecules gives rise to tangible distinctions in their physical properties. These differences can have practical implications for reaction setup, solvent selection, and purification procedures.
| Property | This compound | Mthis compound |
| CAS Number | 89898-51-1[1] | 57595-23-0[2] |
| Molecular Formula | C₇H₁₀O₄[3] | C₆H₈O₄[4] |
| Molecular Weight | 158.15 g/mol [3] | 144.13 g/mol [4] |
| Boiling Point | Not explicitly available | 220 °C[4] |
| Density | Not explicitly available | 1.265 g/cm³[4] |
| Storage | Inert atmosphere, Room Temperature[5] | Inert gas (nitrogen or Argon) at 2-8°C[2] |
The lower boiling point and density of the methyl ester are consistent with its lower molecular weight. The recommended storage at refrigerated temperatures for the methyl ester suggests it may have lower long-term stability at room temperature compared to its ethyl counterpart.
Synthesis: The Dieckmann Condensation as a Primary Route
The principal synthetic route to both ethyl and mthis compound is the intramolecular Dieckmann condensation.[6][7][8] This robust cyclization reaction transforms a diester into a cyclic β-keto ester in the presence of a base.
Caption: Generalized workflow of the Dieckmann condensation for the synthesis of 4-oxotetrahydrofuran-3-carboxylates.
Causality in Experimental Choices for Synthesis
The choice of base and solvent is paramount in a successful Dieckmann condensation. For the synthesis of the ethyl ester, sodium ethoxide in ethanol is a common choice to prevent transesterification, a potential side reaction where the ester group is exchanged.[6] Similarly, for the methyl ester, sodium methoxide in methanol would be the corresponding choice. However, the use of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or toluene is often preferred as it circumvents the issue of transesterification regardless of the ester present and can lead to cleaner reactions with higher yields.
Performance in Synthesis: A Comparative Analysis
While direct, side-by-side comparative studies are not abundant in the literature, we can infer performance differences based on fundamental principles of organic chemistry and data from analogous systems.
Reactivity and Steric Hindrance
The primary difference between the ethyl and methyl groups lies in their steric bulk. The methyl group is smaller than the ethyl group, which can influence the rate of reactions involving the ester functionality.
-
Enolate Formation: In base-mediated reactions, the formation of an enolate is a key step. The slightly greater steric hindrance of the ethyl group might, in some cases, marginally slow down the rate of deprotonation at the α-carbon compared to the methyl ester. However, this effect is generally considered to be minor.
-
Nucleophilic Acyl Substitution: In reactions where the ester carbonyl is attacked by a nucleophile, the smaller size of the methoxy leaving group in the methyl ester may facilitate a slightly faster rate of reaction compared to the ethoxy group in the ethyl ester. This is due to the methoxide being a slightly better leaving group and the reduced steric hindrance around the carbonyl carbon.[8][9]
Practical Considerations in the Laboratory
-
Purification: The higher boiling point of the ethyl ester can be advantageous during purification by distillation, as it allows for the removal of lower-boiling impurities more readily. Conversely, the methyl ester's lower boiling point makes it easier to remove under vacuum at lower temperatures, which can be beneficial for thermally sensitive downstream products.
-
Solubility: While both esters are soluble in common organic solvents, subtle differences in polarity may influence their partitioning behavior during aqueous workups and extractions.
Applications in Medicinal Chemistry and Drug Development
Both ethyl and mthis compound are valuable intermediates in the synthesis of biologically active molecules.
-
Mthis compound has been specifically mentioned as a key intermediate in the preparation of fused-pyrimidine derivatives that act as novel GPR119 agonists.[2] GPR119 is a G protein-coupled receptor that is a promising target for the treatment of type 2 diabetes and obesity.
-
This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications, including anti-tumor agents.[10] The tetrahydrofuran ring system is a common feature in many natural products and pharmaceuticals.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of these key intermediates.
Synthesis of Mthis compound
Caption: Experimental workflow for the synthesis of mthis compound.
Materials:
-
Methyl glycolate
-
Methyl acrylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl glycolate (1.0 eq) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl acrylate (1.05 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford mthis compound.
Synthesis of this compound
Materials:
-
Ethyl glycolate
-
Ethyl acrylate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl glycolate (1.0 eq) in anhydrous ethanol via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl acrylate (1.05 eq) in anhydrous ethanol dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Conclusion and Recommendations
The choice between ethyl and mthis compound is often dictated by the specific requirements of the synthetic route and the target molecule.
-
For reactions where a slightly faster rate of nucleophilic acyl substitution is desired, or where the removal of the ester byproduct at a lower temperature is advantageous, the methyl ester may be the preferred choice.
-
Conversely, if a higher boiling point for easier purification or potentially greater stability at room temperature is a priority, the ethyl ester presents a viable alternative.
In many applications, the two reagents can be used interchangeably with minor adjustments to the reaction conditions, particularly the choice of base in base-catalyzed reactions to avoid transesterification. Ultimately, the decision should be based on a holistic consideration of reaction kinetics, downstream processing, and the overall cost and availability of the starting materials. This guide provides the fundamental data and theoretical considerations to aid in this critical selection process, empowering chemists to optimize their synthetic endeavors.
References
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A Comparative Guide to the Synthesis of 4-Oxotetrahydrofuran-3-carboxylates: Beyond the Dieckmann Condensation
The 4-oxotetrahydrofuran-3-carboxylate scaffold is a privileged heterocyclic motif, serving as a crucial intermediate in the synthesis of numerous pharmaceuticals, including anticoagulant drugs and β-lactam antibiotics.[1] Its inherent functionality allows for diverse chemical transformations, making it a valuable building block for drug development professionals.
Historically, the synthesis of this cyclic β-keto ester has been dominated by the Dieckmann condensation. While robust, this classical method is not without its limitations, often requiring harsh conditions and stoichiometric amounts of strong base. Modern organic synthesis has ushered in an era of catalytic and milder alternatives that offer significant advantages in terms of efficiency, substrate scope, and stereocontrol. This guide provides a comparative analysis of the traditional Dieckmann condensation against contemporary alternatives, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal synthetic strategy.
The Classical Approach: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, catalyzed by a strong base, to form a cyclic β-keto ester.[2][3] For the synthesis of the 4-oxotetrahydrofuran-3-carboxylate core, the starting material is typically a diester where the two ester functionalities are separated by an ether linkage.
Mechanism and Rationale
The reaction proceeds via the formation of an enolate at the α-position of one ester group. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion.[4][5][6] The subsequent elimination of an alkoxide leaving group forms the five-membered ring. A critical aspect of this reaction is that the resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction, necessitating the use of at least one full equivalent of base.[7]
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A Comparative Guide to the Reactivity of Furanone and Pyranone Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanones and pyranones, five- and six-membered unsaturated lactones respectively, represent core structural motifs in a vast landscape of natural products, pharmaceuticals, and synthetic intermediates.[1][2] From the potent antifungal properties of certain γ-butyrolactones to the synthetic utility of 2-pyrones in constructing complex polycyclic systems, a deep understanding of their chemical behavior is paramount for rational molecular design.[3][4] This guide provides an in-depth, objective comparison of the reactivity of furanone and pyranone systems, grounded in mechanistic principles and supported by experimental data. We will dissect the fundamental factors governing their reactivity—ring strain, electronics, and aromaticity—and explore how these elements dictate their performance in key organic transformations.
Core Principles: Structural and Electronic Foundations of Reactivity
The reactivity differences between furanones and pyranones are not arbitrary; they are rooted in the fundamental interplay of ring size and electronic configuration. The five-membered furanone ring and the six-membered pyranone ring exhibit distinct levels of inherent strain and aromatic character, which profoundly influences their behavior as electrophiles and reaction partners.
dot
Figure 2: Contrasting roles of pyranones and furanones in Diels-Alder reactions.
Nucleophilic Attack
Both systems are susceptible to nucleophilic attack, but the preferred sites and outcomes differ significantly, dictated by the principles of lactone ring strain and conjugate addition.
-
Furanones (Michael Acceptors): The α,β-unsaturated nature of 2(5H)-furanones makes them excellent Michael acceptors. Nucleophiles preferentially attack the electrophilic β-carbon (C4) in a 1,4-conjugate addition. This reaction is a cornerstone of butenolide chemistry. [5][6]While direct attack at the carbonyl (1,2-addition) leading to ring-opening can occur, especially with hard nucleophiles or under forcing conditions, conjugate addition is often the kinetically favored pathway. [2]
-
Pyranones (Ring-Opening): For pyranones, direct nucleophilic attack at the carbonyl carbon is more common, leading to ring-opening. This aligns with the higher inherent strain of the six-membered lactone ring compared to its five-membered counterpart. [1][7]This reactivity is synthetically valuable; for instance, 4-hydroxy-2-pyrones can be O-functionalized by acting as nucleophiles themselves in reactions like Mitsunobu and oxa-Michael additions, but when reacting with stronger external nucleophiles, the electrophilic lactone carbonyl is the primary target.
dot
Figure 3: Primary modes of nucleophilic attack on furanone and pyranone systems.
Electrophilic Attack
The response to electrophiles is largely governed by the electron density of the heterocyclic rings.
-
Furanones: The furanone ring, particularly the double bond, retains some of the high nucleophilicity characteristic of furan itself. It is susceptible to electrophilic addition reactions. For example, halogenation can occur readily across the double bond.
-
Pyranones: The electron-deficient nature of the 2-pyrone ring makes it generally unreactive toward direct electrophilic attack. Instead, reactions with electrophiles typically require prior deprotonation to generate a more nucleophilic anion. For instance, functionalization of 4-hydroxy-6-methyl-2-pyrone can be achieved by forming a dianion, which then reacts with electrophiles at the C7-methyl group, demonstrating the ring's resistance to direct attack. [8][9]
Experimental Protocols
To illustrate these principles, two representative protocols are provided, highlighting a key reaction for each system.
Protocol 1: Asymmetric Diels-Alder Reaction of a 3-Hydroxy-2-Pyrone
(Adapted from Huang, Y. et al., J. Am. Chem. Soc. 2007) [10] This protocol demonstrates the use of a bifunctional organocatalyst to overcome the inherent low reactivity of 2-pyrones in cycloadditions.
-
Reaction Setup: To a vial charged with 3-hydroxy-2-pyrone (0.2 mmol, 1.0 equiv.) and the dienophile (e.g., an α,β-unsaturated ketone, 0.24 mmol, 1.2 equiv.), add the cinchona alkaloid-derived catalyst (10 mol%).
-
Solvent and Temperature: Dissolve the mixture in a suitable solvent such as toluene or CH₂Cl₂ (2.0 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature (or as optimized for the specific substrate) for 24-72 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the bicyclic adduct.
-
Causality: The catalyst functions by forming hydrogen bonds with both the pyrone's hydroxyl group (increasing its HOMO energy) and the dienophile's carbonyl (lowering its LUMO energy), thereby lowering the activation energy of the cycloaddition and controlling the stereochemical outcome. [10]
-
Protocol 2: Michael Addition of a Thiol to 2(5H)-Furanone
(General procedure based on principles of butenolide reactivity) [6] This protocol illustrates the classic reactivity of a butenolide as a Michael acceptor.
-
Reaction Setup: In a round-bottom flask, dissolve 2(5H)-furanone (1.0 mmol, 1.0 equiv.) and a thiol (e.g., thiophenol, 1.1 mmol, 1.1 equiv.) in a polar aprotic solvent like THF or CH₃CN (5 mL).
-
Base Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or DBU (0.1 mmol, 0.1 equiv.), to the solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the 4-thio-substituted γ-butyrolactone.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate, which readily attacks the electrophilic β-carbon of the conjugated butenolide system in a reversible 1,4-addition. The equilibrium favors the thermodynamically stable product.
-
Summary and Outlook
The reactivities of furanone and pyranone systems are distinct and complementary, offering chemists a diverse toolkit for molecular construction.
| Feature / Reaction Type | Furanone System (5-Membered) | Pyranone System (6-Membered) | Underlying Reason |
| Ring-Opening | Less favorable (thermodynamically) | More favorable (thermodynamically) | Higher ring strain in 6-membered lactone [1] |
| Diels-Alder Reactivity | Versatile: can act as dienophile (common) or diene | Functions primarily as an electron-deficient diene | Aromatic character of pyrone reduces reactivity [10] |
| Nucleophilic Attack | Predominantly 1,4-conjugate (Michael) addition | Predominantly 1,2-addition (ring-opening) | α,β-Unsaturated system vs. higher ring strain |
| Electrophilic Attack | Reactive at the double bond | Generally unreactive; requires activation (e.g., deprotonation) | Electron-rich nature of furan vs. electron-deficient pyrone |
For the drug development professional, these differences are critical. The butenolide motif often acts as a covalent modifier by serving as a Michael acceptor for biological nucleophiles like cysteine residues. [11]The pyrone scaffold, being more stable, is often found as a rigid core element in natural products, with its reactivity harnessed during synthesis rather than as a mode of biological action. A thorough grasp of these principles enables the rational design of targeted covalent inhibitors, the development of robust synthetic routes, and the prediction of potential metabolic pathways.
References
- Gupta, S., & Sankar, M. (2016). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances, 6(65), 60837-60847.
- Tirado-Rives, J., & Jorgensen, W. L. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. Journal of Organic Chemistry, 73(7), 2674-2678.
- Tirado-Rives, J., & Jorgensen, W. L. (2008). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. The Journal of Organic Chemistry, 73(7), 2674–2678.
- Gupta, S., & Sankar, M. (2016). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances.
- Hong, M., & Chen, E. Y.-X. (2016). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. Request PDF.
- Zhang, X., et al. (2007). Syntheses of 2-Pyrones via Electrophilic Substitutions at C7 of 4Hydroxy6-methyl-2-pyrone Through Mono or Dianion Formation. ResearchGate.
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- Huang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6398–6399.
- Various Authors. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. ResearchGate.
- Busfield, W. K., et al. (1977). On the strain energy of 5-ring and 6-ring lactones. Journal of the Chemical Society, Chemical Communications, (13), 482-483.
- Biernasiuk, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7247.
- Chen, Q., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(23), 8543.
- Semple, J. E. (1996). Chemistry of Butenolides. Chemical Reviews, 96(1), 449-468.
- Various Authors. (n.d.). The Chemistry of 2(5H)-Furanones. ResearchGate.
- Wang, D., et al. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(30), 11736–11744.
- Gassama, A., et al. (2010). Synthesis of Surfactants from Furfural Derived 2[5H]‐Furanone and Fatty Amines. ChemInform.
- Padwa, A., et al. (2000). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Molecules, 25(16), 3690.
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of Ethyl 4-oxotetrahydrofuran-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like Ethyl 4-oxotetrahydrofuran-3-carboxylate is paramount. This versatile building block is integral to the synthesis of a variety of pharmacologically active molecules. Its purity can directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust purity assessment of this compound, grounded in established scientific principles and regulatory standards.
The Analytical Challenge: Structural Features and Potential Impurities
This compound is a moderately polar molecule containing a ketone and an ester functional group. A critical characteristic of this β-keto ester is its potential to undergo keto-enol tautomerism, which can present challenges in chromatographic analysis, particularly peak shape in HPLC.[1]
The most common synthetic route to this and similar cyclic β-keto esters is the Dieckmann condensation.[2][3][4][5][6] Understanding this synthesis allows us to anticipate potential process-related impurities.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Such as the corresponding diester (e.g., diethyl adipate or a related diester).
-
Byproducts of Side Reactions:
-
Hydrolysis Product: 4-oxotetrahydrofuran-3-carboxylic acid, formed by the hydrolysis of the ethyl ester.[7]
-
Decarboxylation Product: Tetrahydrofuran-3-one, resulting from the hydrolysis and subsequent decarboxylation of the β-keto acid.[7][8][9][10][11]
-
Products of Intermolecular Condensation: Byproducts from competing Claisen-type reactions between two molecules of the starting diester.[12][13]
-
A robust analytical method must be able to separate the main component from these potential impurities and any other process-related unknowns.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the analysis of moderately polar compounds.[14] A well-developed RP-HPLC method can provide excellent resolution and quantification of this compound and its impurities.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a non-polar stationary phase, ideal for retaining and separating moderately polar analytes. The specified dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous mobile phase is necessary to ensure reproducible ionization of any acidic or basic analytes and to minimize peak tailing. Phosphoric acid is a common and effective buffer for low UV detection. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-15 min: 20-80% B15-20 min: 80% B20-25 min: 20% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carbonyl group of the analyte provides UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions helps to prevent peak distortion. |
System Suitability: Before sample analysis, the system suitability should be confirmed according to USP <621> guidelines. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.
Causality Behind Experimental Choices:
-
C18 Column: The choice of a C18 stationary phase is based on the principle of reversed-phase chromatography, where the separation is driven by hydrophobic interactions between the analyte and the stationary phase.[14] this compound, being moderately polar, will have sufficient interaction with the C18 phase to be retained and separated from more polar impurities (which will elute earlier) and less polar impurities (which will elute later).
-
Acidified Mobile Phase: The presence of a β-keto group can lead to keto-enol tautomerism, which can cause peak splitting or broadening in HPLC.[1] Maintaining a consistent and slightly acidic pH helps to control the equilibrium between the two forms, leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is crucial for a purity method where impurities with a wide range of polarities may be present. An isocratic method might lead to very long retention times for non-polar impurities or poor retention of polar ones.
Caption: Workflow for RP-HPLC Purity Analysis.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful alternative for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, its polarity and the presence of a ketone group suggest that derivatization could improve peak shape and thermal stability. However, direct analysis is also feasible.
Experimental Protocol: GC-FID (Direct Injection)
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating compounds of intermediate polarity. |
| Carrier Gas | Helium, 1.0 mL/min | Helium is a standard carrier gas for GC, providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte post-separation. |
| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) | A temperature program is used to separate compounds with different boiling points effectively. |
| Injection | 1 µL, Split (50:1) | A split injection is used to prevent column overloading with a concentrated sample. |
| Sample Prep. | 1 mg/mL in Ethyl Acetate | Ethyl acetate is a volatile solvent suitable for GC analysis. |
Alternative Approach: GC with Derivatization
To address any potential issues with peak tailing due to the ketone group, derivatization can be employed. A common method for ketones is oximation.
Derivatization Protocol (Oximation):
-
To a solution of this compound in pyridine, add an excess of hydroxylamine hydrochloride.
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
The resulting oxime derivative can be directly injected into the GC.
This derivatization converts the polar ketone into a less polar and more volatile oxime, often resulting in improved peak shape and resolution.
Causality Behind Experimental Choices:
-
DB-5 Column: This non-polar to moderately polar column separates compounds primarily based on their boiling points. It is a robust and versatile column suitable for a wide range of analytes.
-
Temperature Programming: A temperature gradient is essential for separating a mixture of compounds with varying volatilities. It allows for the separation of more volatile impurities at lower temperatures and the elution of less volatile components at higher temperatures within a single run.
-
FID Detector: The Flame Ionization Detector is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for purity analysis where impurities may be present at low levels.
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A Comparative Guide to the Biological Activity of Furanone Derivatives
Introduction: The Versatile Furanone Scaffold
Furanones, five-membered heterocyclic lactones, represent a "privileged scaffold" in medicinal chemistry.[1] Found in sources ranging from marine algae to terrestrial plants, these compounds exhibit a remarkable breadth of biological activities.[2] Their synthetic tractability further allows for the generation of diverse derivatives with fine-tuned pharmacological profiles. This guide offers a comparative analysis of furanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the key experimental data supporting these activities, provide detailed protocols for their assessment, and explore the underlying molecular mechanisms.
I. Anticancer Activity: Inducing Cell Death and Halting Proliferation
Furanone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[3]
Comparative Cytotoxicity of Furanone Derivatives
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the cytotoxic activity of various furanone derivatives against several human cancer cell lines, providing a basis for a comparative assessment of their efficacy.
| Derivative Class/Name | Cancer Cell Line | IC50 (µM) | Key Mechanistic Findings | Reference(s) |
| Furan-based N-phenyl triazinone (Cpd 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. | [5] |
| Furan-based Pyridine Carbohydrazide (Cpd 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. | [5] |
| Bis-2(5H)-furanone (Cpd 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. | [6][7] |
| N-2(5H)-furanonyl sulfonyl hydrazone (Cpd 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. | [3] |
| Furopyridone (Cpd 4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Potent cytotoxicity against esophageal cancer cell lines. | [8] |
Mechanisms of Anticancer Action
Furanone derivatives exert their anticancer effects through several key pathways:
-
Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death.[3] Some furanonaphthoquinones, for instance, trigger apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the caspase cascade.[3] This intrinsic apoptotic pathway is often characterized by an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[3][5]
-
Cell Cycle Arrest: Many furanone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[3] For example, certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis.[3][5] Other derivatives, such as bis-2(5H)-furanones, can induce arrest in the S-phase, the period of DNA replication.[3][6]
Below is a diagram illustrating the furanone-induced intrinsic apoptosis pathway.
Caption: Furanone-induced intrinsic apoptosis pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furanone derivatives in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
II. Antimicrobial Activity: Disrupting Bacterial Communication
Furanone derivatives, particularly halogenated furanones isolated from the marine alga Delisea pulchra, have demonstrated significant antimicrobial and anti-biofilm activity.[2] A key mechanism underlying this activity is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system.[9]
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents a comparison of the MIC values for different furanone derivatives against various bacterial strains.
| Furanone Derivative | Bacterial Strain | Medium | MIC (µg/mL) | Reference(s) |
| Chlorine-containing furanone 1 | Salmonella typhimurium | Rich Broth | 150-600 | [10][11] |
| Chlorine-containing furanone 2 | Salmonella typhimurium | Minimal Glucose | 0.75 | [10][11] |
| Furanone C-30 | Colistin-resistant P. aeruginosa | - | ≥ 50 | [12] |
| Furanone F105 | Methicillin-susceptible S. aureus | - | 10 | [13] |
Mechanism of Action: Quorum Sensing Inhibition
Quorum sensing in many Gram-negative bacteria relies on N-acyl homoserine lactone (AHL) signaling molecules.[1] These autoinducers bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes involved in virulence and biofilm formation.[1] Furanones, being structural analogs of AHLs, can act as competitive inhibitors, binding to the LuxR-type receptors and preventing the binding of the native AHLs.[9][14] This disruption of QS signaling reduces the production of virulence factors and inhibits biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.[14]
The following diagram illustrates the mechanism of quorum sensing inhibition by furanone derivatives.
Caption: Mechanism of quorum sensing inhibition by furanones.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the furanone derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.
III. Anti-inflammatory Activity: Targeting Key Inflammatory Enzymes
Furanone derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[16]
Comparative Anti-inflammatory Efficacy
The following table provides a comparative overview of the inhibitory activity of a furanone derivative against COX-1 and COX-2 enzymes. The selectivity index (COX-1 IC50 / COX-2 IC50) is a crucial parameter, with higher values indicating greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.
| Furanone Derivative | Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |
| DFU | COX-1 | >50 µM | >1000 | [16] |
| DFU | COX-2 | 41 ± 14 nM | [16] |
DFU: 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone
Mechanism of Action: Dual COX/LOX Inhibition
Arachidonic acid is metabolized by two major enzymatic pathways to produce pro-inflammatory mediators: the cyclooxygenase (COX) pathway, which generates prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Many non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX enzymes. However, some furanone derivatives exhibit a dual inhibitory effect on both COX and LOX pathways, offering a broader spectrum of anti-inflammatory activity.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the gastric mucosa.[16]
The diagram below illustrates the inhibition of the COX and LOX pathways by furanone derivatives.
Sources
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The Researcher's Compass: A Guide to Cross-Referencing Spectral Data with Chemical Literature
In the landscape of chemical research and drug development, the unambiguous identification of a compound is the bedrock upon which all subsequent investigations are built. Spectroscopic analysis provides a molecular fingerprint, but this fingerprint is only truly valuable when it can be reliably matched to a known identity. This guide provides a comprehensive framework for the critical process of cross-referencing experimentally acquired spectral data with established chemical literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering not just procedural steps, but the scientific rationale that underpins a robust and self-validating analytical workflow.
The Imperative of Cross-Referencing: Beyond a Simple Match
At its core, cross-referencing is a comparative science. It is the process of taking the spectral data generated in your laboratory and holding it up against the vast, curated collection of data in the chemical literature. This is not merely a box-checking exercise; it is a fundamental validation of your experimental outcomes. A successful cross-reference provides a high degree of confidence in the structural assignment of a molecule, a critical step for publication, patent filing, and regulatory submission. Conversely, a mismatch can be an early indicator of an unexpected reaction product, a sample impurity, or an error in data acquisition or interpretation.
A Unified Workflow for Spectral Data Validation
The journey from a newly synthesized or isolated compound to a confidently identified molecule follows a structured path. The following workflow provides a general framework that can be adapted for specific analytical challenges.
Navigating Selectivity: A Comparative Guide to Catalysts for Minimizing Biginelli Reaction Side Products
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a cornerstone of multicomponent reactions, offers an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmacological importance. However, the elegance of this one-pot condensation of an aldehyde, a β-ketoester, and urea is often complicated by the formation of undesired side products. The choice of catalyst is paramount, not only for driving the reaction to high yields but, more critically, for steering it away from competing reaction pathways. This guide provides a comparative analysis of various catalysts, focusing on their effectiveness in minimizing side product formation, supported by experimental data and mechanistic insights.
The Mechanistic Crossroads: Understanding Side Product Formation
The accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate, formed from the acid-catalyzed condensation of the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the desired DHPM. However, this main pathway is in competition with at least two significant side reactions:
-
Hantzsch Dihydropyridine Synthesis: This is the most prominent competing reaction. It occurs when urea or thiourea decomposes, especially at higher temperatures, to produce ammonia. Ammonia can then participate in a similar three-component reaction with the aldehyde and two equivalents of the β-ketoester to form 1,4-dihydropyridines (DHPs), commonly known as Hantzsch products.[1]
-
Knoevenagel Condensation: This reaction involves the condensation between the aldehyde and the active methylene group of the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This adduct can sometimes be isolated as a stable byproduct or can polymerize, reducing the overall yield of the desired DHPM.[2]
The catalyst's role is to selectively accelerate the desired Biginelli pathway over these alternatives.
Sources
Comparative Efficacy of Ethyl 4-oxotetrahydrofuran-3-carboxylate Derivatives as Antimicrobial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, derivatives of the tetrahydrofuran nucleus have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential. This guide provides a comparative analysis of the efficacy of ethyl 4-oxotetrahydrofuran-3-carboxylate derivatives as antimicrobial agents, supported by available experimental data and a review of related furanone compounds.
Introduction: The Tetrahydrofuran Scaffold in Antimicrobial Research
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic molecules with diverse biological activities.[1] Its derivatives have demonstrated efficacy as antitumor, antimalarial, and antimicrobial agents.[1] The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The presence of the ketone and ester functionalities provides reactive sites for the introduction of various substituents, influencing the compound's physicochemical properties and its interaction with microbial targets.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
While specific studies on the antimicrobial activity of a wide range of this compound derivatives are still emerging, the broader class of furanone and tetrahydrofuran derivatives has been more extensively investigated. This section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for various furanone derivatives against clinically relevant pathogens, alongside data for conventional antibiotics to provide a benchmark for their potential.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Furanone Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Reference(s) |
| Furanone Derivatives | |||
| Furanone Derivative F105 | 10 - 20 | >64 (Inactive) | [2] |
| Phenylfuran-Thioxothiazolidine-Pentanoic Acid Derivatives (4c, 4d, 4e, 4f) | 2 | >64 (Inactive) | [3] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.25 - 2 | 0.015 - 1 | [1] |
| Tetracycline | 0.25 - 4 | 0.5 - 8 | [4] |
| Gentamicin | 0.12 - 1 | 0.25 - 2 | [2] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Furanone/Tetrahydrofuran Derivatives and Standard Antifungals
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Reference(s) |
| Furanone/Tetrahydrofuran Derivatives | |||
| Furanone Derivative F105 | 32 - 256 | - | [5][6] |
| Aspericacid A (a 2,5-disubstituted tetrahydrofuran) | 50 | 50 | [4][5] |
| Standard Antifungals | |||
| Fluconazole | 0.25 - 4 | 1 - 16 | [5][6] |
| Amphotericin B | 0.125 - 1 | 0.06 - 0.5 | [7] |
Analysis of Efficacy:
The available data indicates that certain furanone derivatives exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with some compounds demonstrating MIC values comparable to or even better than standard antibiotics.[2][3] For instance, the phenylfuran-thioxothiazolidine-pentanoic acid derivatives showed an impressive MIC of 2 µg/mL against S. aureus.[3] However, their efficacy against Gram-negative bacteria like Escherichia coli appears to be limited.[3]
In the realm of antifungal activity, some furanone and tetrahydrofuran derivatives have shown moderate efficacy against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans.[4][5][6] Aspericacid A, a naturally occurring tetrahydrofuran derivative, displayed an MIC of 50 µg/mL against both of these fungal pathogens.[4][5] While promising, these values are generally higher than those of established antifungal drugs like fluconazole and amphotericin B.
A noteworthy property of some furanone derivatives is their ability to potentiate the activity of conventional antifungal agents. For example, the 2(5H)-furanone derivative F105 was shown to reduce the MIC of fluconazole and terbinafine against drug-resistant strains of C. albicans.[5][6] This synergistic effect highlights a potential application for these compounds as adjuvants in combination therapy.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of tetrahydrofuran and furanone derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:
-
Substitution Pattern: The nature and position of substituents on the heterocyclic ring play a crucial role. For instance, the introduction of hydrophobic moieties can enhance antibacterial activity.
-
Stereochemistry: The three-dimensional arrangement of atoms can significantly impact biological activity, as seen in the stereodependent inhibition of platelet activating factor by tetrahydrofuran lignans.[8]
-
Hybrid Molecules: Combining the furanone or tetrahydrofuran scaffold with other pharmacologically active moieties, such as thiazolidinones, has proven to be a successful strategy for developing potent antimicrobial agents.[3]
The following diagram illustrates a generalized structure-activity relationship for antimicrobial furanone derivatives based on current understanding.
Caption: Generalized Structure-Activity Relationship for Antimicrobial Furanone Derivatives.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound across the wells of the microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
The following diagram illustrates the workflow for the broth microdilution assay.
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A Senior Application Scientist's Guide to Validating Experimental Mass Spectrometry Data
In the realms of proteomics, metabolomics, and drug development, the data generated by a mass spectrometer is foundational to discovery. However, the raw output of even the most sophisticated instrument is merely a collection of mass-to-charge ratios and intensities. The true scientific value is unlocked only through rigorous validation—a process of critically comparing this experimental data against theoretical values to ensure the confident identification and quantification of molecules. This guide provides an in-depth, experience-driven framework for this crucial validation process, moving beyond a simple checklist to explain the "why" behind the "how."
The Imperative of Validation: Trust but Verify
Pillar 1: The Sanctity of Mass Accuracy
The accuracy of a mass measurement is the cornerstone of confident molecular identification. It is the degree of closeness between the measured mass and the true, calculated mass of an ion.[1][2] High mass accuracy significantly narrows the list of potential elemental compositions for an unknown ion, a critical first step in its identification.
Experimental Protocol: Ensuring Mass Accuracy Through Calibration
A reliable mass measurement is impossible without proper instrument calibration. This process establishes the relationship between the time-of-flight or frequency of an ion and its mass-to-charge ratio.
Step-by-Step Instrument Calibration:
-
Prepare the Calibration Standard: A solution containing a mixture of known compounds with well-characterized masses that span the desired mass range is used. For example, a common calibrant for electrospray ionization (ESI) is a mixture of perfluorinated compounds.
-
Infuse the Standard: The calibration solution is introduced into the mass spectrometer, typically via direct infusion, to generate a stable ion signal.
-
Acquire a High-Resolution Spectrum: A mass spectrum of the calibration standard is acquired in profile mode to ensure accurate peak centroiding.
-
Apply the Calibration Model: The instrument software identifies the peaks from the calibrant, matches them to a reference list of known masses, and applies a mathematical model (often a polynomial function) to correct the m/z scale.[3]
-
Verify the Calibration: After calibration, a quality control (QC) sample containing a known compound (not in the calibration mixture) is analyzed to verify that its measured mass is within the expected tolerance.
Causality in Calibration: External calibration corrects for systematic errors in the mass analyzer. However, for the most demanding applications, internal calibration (the addition of a known compound to the sample) can further improve accuracy by accounting for minor fluctuations in experimental conditions during the analysis.[2]
Data Interpretation: From Measured Mass to Elemental Formula
Once a high-accuracy mass is obtained, the process of assigning a molecular formula begins. The mass error, typically expressed in parts-per-million (ppm), is a critical metric.
Formula for Mass Error (ppm): Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
A mass error of less than 5 ppm is generally considered acceptable for high-confidence formula assignment for small molecules.[4]
Pillar 2: The Predictive Power of Isotopic Patterns
The naturally occurring isotopes of elements create a characteristic isotopic distribution for any given molecule. This "isotopic fingerprint" provides a powerful secondary validation point. For a putative molecular formula, the theoretical isotopic pattern can be calculated and compared to the experimental spectrum. A close match in both the position and relative abundance of the isotopic peaks significantly increases the confidence in the formula assignment.[4]
Theoretical Calculation of Isotopic Distribution
The theoretical isotopic pattern is determined by the elemental composition of the molecule and the natural abundance of the isotopes of each element. For example, the presence of carbon will result in a prominent M+1 peak due to the natural abundance of ¹³C (~1.1%). The presence of chlorine or bromine will produce characteristic M+2 peaks due to their significant heavier isotopes.
Experimental Protocol: Acquiring High-Resolution Isotopic Data
-
High-Resolution Mass Analysis: The mass spectrometer must be operated at a sufficiently high resolution to resolve the individual isotopic peaks. For larger molecules, this can be challenging as the isotopic envelope broadens.[5]
-
Sufficient Ion Statistics: A strong ion signal is necessary to accurately measure the relative abundance of the less abundant isotopic peaks.
Data Presentation: Comparing Experimental and Theoretical Values
| Feature | Experimental Data | Theoretical Data | Match Confidence |
| Monoisotopic Mass (m/z) | 279.0919 | 279.0926 (for C₁₂H₁₄N₄O₂S) | High (< 3 ppm error) |
| A+1 Relative Abundance | 15.6% | 15.4% | High |
| A+2 Relative Abundance | 4.8% | 4.9% | High |
This table illustrates a hypothetical validation for the compound Sulfamethazine.
Pillar 3: The Rigor of Database Searching in Proteomics
For larger molecules like peptides, mass accuracy and isotopic pattern are often insufficient for unambiguous identification. Tandem mass spectrometry (MS/MS) provides the necessary structural information for confident sequence assignment through database searching.[6][7]
Experimental Protocol: A Standard Bottom-Up Proteomics Workflow
-
Protein Extraction and Digestion: Proteins are extracted from the sample and digested into peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry. In a typical data-dependent acquisition (DDA) experiment, the most intense precursor ions in each MS1 scan are selected for fragmentation, and an MS2 spectrum is acquired for each.
-
Peak List Generation: The raw MS/MS data is processed to create a peak list (e.g., in MGF format) that contains the precursor ion m/z, charge state, and a list of fragment ion m/z and intensity values.[6]
-
Database Searching: The peak list is searched against a protein sequence database (e.g., UniProt) using a search engine like Mascot, SEQUEST, or an open-source alternative.[8][9]
-
Scoring and Validation: The search engine generates theoretical fragment ion spectra for peptides in the database and compares them to the experimental MS/MS spectra, assigning a score to each peptide-spectrum match (PSM).[7] Statistical validation, often using a false discovery rate (FDR) analysis, is then applied to filter out incorrect identifications.[10]
Causality in Database Searching: The choice of search parameters is critical. A narrow precursor and fragment mass tolerance, appropriate enzyme specificity, and consideration of potential post-translational modifications (PTMs) are all crucial for accurate results.[11][12][13]
Troubleshooting Common Validation Challenges
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Mass Error | Instrument out of calibration; space charge effects. | Recalibrate the instrument; ensure appropriate sample concentration.[1][14] |
| Poor Isotopic Pattern Match | Low signal-to-noise; interfering species. | Improve sample cleanup; ensure sufficient ion accumulation time. |
| Low Peptide Identification Rate | Poor fragmentation; incorrect search parameters; sample quality. | Optimize collision energy; verify database and PTM settings; check for contaminants.[10][15] |
| High False Discovery Rate (FDR) | Inappropriate statistical model; low-quality spectra. | Use a target-decoy database strategy; filter spectra for quality before searching. |
Conclusion: A Commitment to Data Integrity
Validating experimental mass spectrometry data against theoretical values is not merely a procedural step; it is a fundamental aspect of scientific rigor. By systematically evaluating mass accuracy, isotopic patterns, and fragmentation data, researchers can move from tentative assignments to confident molecular identifications. This commitment to a self-validating system ensures the reliability of the data that underpins our understanding of complex biological systems and drives the development of new therapeutics. The principles and protocols outlined in this guide provide a robust framework for achieving this essential standard of data integrity.
References
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- Galaxy Training Network. (2018, November 20). Proteomics / Proteogenomics 2: Database Search / Hands-on.
- Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation.
- Kind, T., & Fiehn, O. (2006). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
- Kinsinger, C. R., et al. (2012). Recommendations for Mass Spectrometry Data Quality Metrics for Open Access Data (Corollary to the Amsterdam Principles). Journal of Proteome Research, 11(11), 5163-5170.
- Mass Spectrometry Software. (n.d.). Wikipedia.
- Methods in Molecular Biology. (2013). Validation of protein acetylation by mass spectrometry.
- Novatia, LLC. (n.d.). Mass Accuracy and Resolution.
- OpenMS. (2025, December 18). OpenMS.
- Santos, R., et al. (2013). Schematic diagram of the common workflow of database search for peptide identification. ResearchGate.
- Strimmer Lab. (n.d.). Open Source Tools for Mass Spectrometry Analysis.
- T-Kind, & Fiehn, O. (2006). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
- van Wyk, M. (2021, November 1). Validation of Metabolomics Data-The MSA symposium | 2021 [Video]. YouTube. [Link]
- Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
- YouTube. (2022, August 15). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns.
- Zhang, W., & Zhao, X. (2013). The typical workflow of protein identification by database searching. ResearchGate.
- Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide.
- CASSS. (n.d.). Table 7: Best Practices for Reporting MS Data in Regulatory Filings Facilitator.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- Harvard Apparatus. (n.d.). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification.
- MDPI. (2025, February 5). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites.
- National Institute of Standards and Technology. (n.d.). Mass Spectral Match (MSMatch) | User Guide for the NIST Database Infrastructure for Mass Spectrometry (DIMSpec) Toolkit.
- National Institutes of Health. (2021, March 15). Influence of Post-Translational Modifications on Protein Identification in Database Searches.
- National Institutes of Health. (2022, October 27). Recommendations for Mass Spectrometry Data Quality Metrics for Open Access Data (Corollary to the Amsterdam Principles).
- National Institutes of Health. (n.d.). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation.
- Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
- ResearchGate. (2025, August 6). A Calibration Method that Simplifies and Improves Accurate Determination of Peptide Molecular Masses by MALDI-TOF-MS.
- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
- Scientific Instrument Services. (n.d.). NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual.
- Springer. (2011). OpenMS and TOPP: Open Source Software for LC-MS Data Analysis.
- The Academy of Sciences for the Developing World. (2019, March 20). Standard for Mass Spectral Data Acceptance in Forensic Toxicology.
- YouTube. (2021, November 19). Assigning formulae to mass spectral peaks by accurate mass.
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 4-oxotetrahydrofuran-3-carboxylate
As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. While the synthesis of novel compounds like Ethyl 4-oxotetrahydrofuran-3-carboxylate is at the forefront of our efforts, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not a mere procedural afterthought; it is an integral part of rigorous scientific practice, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of this compound, moving beyond simple steps to explain the critical reasoning behind them.
Hazard Assessment & Chemical Profile
Understanding the specific chemical nature of this compound is the foundation of its safe management. It is a heterocyclic compound belonging to the furanone class and, critically, is a β-keto ester. This structure dictates its reactivity and potential hazards. The 1,3-dicarbonyl relationship between the ketone and ester groups results in a highly acidic α-hydrogen, making the molecule susceptible to deprotonation and subsequent reactions.[1] This inherent reactivity informs the need for careful segregation from incompatible materials.
The primary documented hazards are acute oral toxicity and significant, long-lasting toxicity to aquatic ecosystems.[2] Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.
Table 1: Chemical & Safety Profile
| Property | Data | Rationale & Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 61435-46-5 | Chemical Abstracts Service |
| Molecular Formula | C₇H₁₀O₄ | PubChem CID 21836437[3] |
| GHS Hazard Statements | H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects. | Based on supplier Safety Data Sheet (SDS) information.[2] |
| Recommended PPE | Nitrile gloves, safety glasses (goggles), laboratory coat. | Standard practice for handling toxic organic compounds.[4][5] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents. | As a β-keto ester, it can undergo hydrolysis and decarboxylation in acidic or basic conditions.[6] |
| Primary Disposal Route | Incineration via a licensed hazardous waste contractor. | Recommended for flammable and toxic organic compounds to ensure complete destruction.[2][5] |
Immediate Safety & Handling Precautions
Before beginning any disposal procedure, ensure that the appropriate safety measures are in place.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[4]
-
Personal Protective Equipment (PPE) : At a minimum, wear nitrile gloves, safety glasses with side shields or goggles, and a flame-resistant laboratory coat.[7] Contaminated PPE, such as gloves, must be disposed of as hazardous solid waste.[8]
-
Spill Management : In the event of a spill, absorb the material with a non-reactive absorbent like vermiculite or cat litter.[4] Do not use paper towels for larger spills as this can create a fire hazard. The collected absorbent material is now considered hazardous waste and must be disposed of accordingly.
Step-by-Step Disposal Protocol
The guiding principle for chemical waste is segregation at the source. Federal and state regulations mandate strict management from the point of generation to final disposal.[9]
Step 1: Waste Classification and Container Selection
This compound is a non-halogenated organic solvent waste . It must not be mixed with halogenated waste streams to ensure proper and cost-effective incineration.
-
Select a Container : Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). The original chemical container is often the best choice for storing the waste.[10]
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE " and a full chemical name, not abbreviations.[8][9] Ensure the label is securely attached and legible.
Step 2: Transfer of Liquid Waste
Whether dealing with residual amounts from a reaction or bulk quantities, the liquid must be captured.
-
Direct Transfer : Carefully pour the liquid waste into the designated and labeled non-halogenated waste container.
-
Secure Closure : Keep the waste container tightly closed at all times, except when adding waste.[9] This prevents the release of vapors and potential spills.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9] Ensure it is stored in secondary containment to mitigate leaks.
Step 3: Disposal of Contaminated Solid Materials
Any materials that come into direct contact with the compound are considered hazardous waste.
-
Collection : Place contaminated items such as gloves, pipette tips, and absorbent materials into a durable, sealed plastic bag.[8]
-
Labeling : Label the bag clearly as "Hazardous Waste" with the chemical name.
-
Final Disposal : Place the sealed bag into a designated solid hazardous waste container for collection by a licensed contractor.
Step 4: Decontamination of Empty Containers
An "empty" container that held this compound is not safe for regular trash until properly decontaminated.[10]
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[10]
-
Collect the Rinsate : Crucially, all three rinses must be collected and disposed of as liquid hazardous waste. [10] Add the rinsate to your non-halogenated organic waste container.
-
Final Container Disposal : Once triple-rinsed, deface or remove all original labels from the container, remove the cap, and dispose of it as regular laboratory glassware or plastic waste.[10][11]
The Disposal Workflow: A Visual Guide
To ensure clarity, the decision-making process for handling waste streams related to this compound is summarized in the workflow diagram below.
Caption: Decision workflow for proper waste stream management.
The Scientific Rationale: Trust Through Understanding
-
Why Incineration is the Gold Standard : The recommended disposal method for most organic compounds, including esters and ketones, is high-temperature incineration.[5] This process ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide and water, effectively eliminating its toxicity to aquatic life.
-
The Criticality of Waste Segregation : The reactivity of the β-keto ester functional group is a key consideration.[1][12] Mixing this compound with strong acids or bases in a single waste container could trigger an unintended hydrolysis reaction, followed by decarboxylation.[6] This could lead to the evolution of CO₂ gas, potentially over-pressurizing the container and creating a significant safety hazard.
-
Environmental Imperative : The classification "Toxic to aquatic life with long lasting effects" (H411) is a serious warning.[2] Improper disposal down the drain allows the compound to enter waterways where it can harm fish, invertebrates, and microorganisms, disrupting the ecosystem. Adherence to this protocol is a direct fulfillment of our responsibility as environmental stewards.
By integrating a deep understanding of the chemical's properties with established safety protocols, we can ensure that the lifecycle of this compound is managed safely, compliantly, and responsibly from cradle to grave.
References
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
- Ester Disposal. Chemtalk - Science Forum For Lab Technicians.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
- Mastering β-keto esters. ResearchGate.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency.
- This compound. PubChem, National Center for Biotechnology Information.
- Chemical Waste Management Guide. Boston University Environmental Health & Safety.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Immobilized furanone derivatives as inhibitors for adhesion of bacteria on modified poly(styrene-co-maleic anhydride). PubMed.
- Mthis compound. Chemsrc.
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Navigating the Safe Handling of Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile
Based on available supplier information, Ethyl 4-oxotetrahydrofuran-3-carboxylate is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
These classifications necessitate a careful and considered approach to personal protective equipment (PPE) and handling procedures. Furthermore, its structural similarity to tetrahydrofuran (THF) suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light, a critical consideration for storage and handling.[3][4]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural checkbox; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to mitigate a specific risk associated with the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-rated safety goggles or a full-face shield.[3][5] | Protects against splashes that can cause serious eye irritation (H319). A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] | Prevents skin contact that can lead to irritation (H315). It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[3][6] | Provides a barrier against accidental spills and splashes on the body and feet. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[3] For situations where a fume hood is not available or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] | Mitigates the risk of inhaling vapors, which can cause respiratory irritation (H335). |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3]
-
Don the appropriate PPE as outlined in the table above before opening the container.
-
When transferring the liquid, use spark-proof tools and ensure that both the source and receiving containers are grounded to prevent static discharge.[9]
-
-
In Case of a Spill:
-
For small spills (<1 L), and if you are trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For large spills (>1 L), evacuate the area and contact your institution's emergency response team.[4]
-
Disposal Plan
Proper disposal is a critical final step to ensure the safety of personnel and the environment.
-
Waste Segregation:
-
All waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Keep the hazardous waste container tightly closed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the scientific potential of this compound.
References
- PubChem. This compound.
- University of California, Santa Barbara. Tetrahydrofuran (THF)
- GZ Industrial Supplies.
- European Commission. Health and safety: H/P phrases. [Link]
- MSDS Europe.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
